p-Aminohippurate
Description
The glycine amide of 4-aminobenzoic acid. Its sodium salt is used as a diagnostic aid to measure effective renal plasma flow (ERPF) and excretory capacity.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(4-aminobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNQINEKMPTIC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2O3- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285762 | |
| Record name | Glycine, N-(4-aminobenzoyl)-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-89-7 | |
| Record name | Glycine, N-(4-aminobenzoyl)-, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(4-aminobenzoyl)-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of p-Aminohippurate Action in Renal Tubules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the renal tubular transport of p-aminohippurate (PAH). It delves into the specific transporters involved, their kinetics, regulation, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in studies related to renal physiology, pharmacology, and drug disposition.
Core Principles of this compound Renal Secretion
The renal secretion of this compound is a highly efficient process, making its clearance a valuable tool for measuring renal plasma flow. This process is primarily accomplished in the proximal tubules of the kidney and involves two key steps:
-
Basolateral Uptake: PAH is actively transported from the peritubular capillaries (blood) into the proximal tubule epithelial cells across the basolateral membrane.
-
Apical Efflux: Subsequently, PAH is secreted from the cytoplasm of these cells into the tubular lumen (urine) across the apical membrane.
This vectorial transport is mediated by a series of specialized membrane transporters.
Key Transporters in this compound Renal Handling
The transport of PAH across the proximal tubule epithelium is a coordinated effort between transporters located on the basolateral and apical membranes.
Basolateral Uptake: The Role of Organic Anion Transporters (OATs)
The primary drivers of PAH uptake from the blood into the renal tubule cells are members of the Organic Anion Transporter (OAT) family, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8).
-
OAT1 (SLC22A6): This is the classic, high-affinity transporter for PAH. It functions as a tertiary active transporter, exchanging extracellular PAH for intracellular α-ketoglutarate (α-KG). The inwardly directed sodium gradient, maintained by the Na+/K+-ATPase, drives the intracellular accumulation of dicarboxylates like α-KG via the Na+-dicarboxylate cotransporter (NaDC3), which in turn fuels the OAT1-mediated PAH uptake.
-
OAT3 (SLC22A8): While also contributing to PAH uptake, OAT3 generally exhibits a lower affinity for PAH compared to OAT1. It also functions as an organic anion/dicarboxylate exchanger.
Apical Efflux: Multidrug Resistance-Associated Proteins (MRPs)
The mechanism for PAH efflux from the tubular cell into the lumen is less completely understood but is known to involve members of the ATP-binding cassette (ABC) transporter superfamily, particularly Multidrug Resistance-Associated Proteins (MRPs).
-
MRP2 (ABCC2): This ATP-dependent transporter is located on the apical membrane of proximal tubule cells and has been shown to transport PAH. However, it is considered a low-affinity transporter for PAH.[1][2]
-
MRP4 (ABCC4): Also localized to the apical membrane, MRP4 is another ATP-dependent efflux pump that can transport PAH.
Quantitative Data on this compound Transport
The following tables summarize the kinetic parameters for PAH transport by key renal transporters and the inhibitory constants for selected compounds.
Table 1: Kinetic Parameters of this compound (PAH) Transport
| Transporter | Species/System | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/nl) | Citation(s) |
| OAT1 | Rabbit Proximal Tubule (S1 segment) | 139 ± 37 | 1097 ± 336 (x 10⁻¹⁵ mol/min/mm) | [3] |
| OAT1 | Rabbit Proximal Tubule (S2 segment) | 195 ± 37 | 7430 ± 1338 (x 10⁻¹⁵ mol/min/mm) | [3] |
| OAT1 | Rabbit Proximal Tubule (S3 segment) | 113 ± 16 | 1647 ± 138 (x 10⁻¹⁵ mol/min/mm) | [3] |
| OAT1 | Rabbit Proximal Tubule (S2 segment) | ~110 | ~6.5 | [4] |
| Basolateral Transporter | Rabbit Renal Basolateral Membrane Vesicles | 165 | Not Specified | [5] |
| MRP2 | Human (HEK293 cells) | 880 | Not Specified | [1] |
| MRP2 | Rabbit (Sf9 cells) | 1900 ± 800 | 187 ± 29 | [2] |
Table 2: Inhibition Constants (Ki) for this compound (PAH) Transporters
| Inhibitor | Transporter | Species/System | Ki (µM) | Citation(s) |
| Probenecid | Basolateral Transporter | Rabbit Proximal Tubule (S2 segment) | ~13 - 15 | [4] |
| Probenecid | Basolateral Transporter | Rabbit Renal Basolateral Membrane Vesicles | ~20 | [5] |
| Quinapril (B1585795) | Basolateral Transporter | Rabbit Renal Basolateral Membrane Vesicles | ~20 | [5] |
| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Basolateral Transporter | Rabbit Proximal Tubule (S2 segment) | ~86 | [4] |
| S-(2-benzothiazole)-L-cysteine (BTC) | Basolateral Transporter | Rabbit Proximal Tubule (S2 segment) | ~37 | [4] |
| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAC-DCVC) | Basolateral Transporter | Rabbit Proximal Tubule (S2 segment) | ~310 | [4] |
| N-acetyl-S-(2-benzothiazole)-L-cysteine (NAC-BTC) | Basolateral Transporter | Rabbit Proximal Tubule (S2 segment) | ~35 | [4] |
Table 3: IC50 Values for Inhibition of MRP-mediated PAH Transport
| Inhibitor | Transporter | Species/System | IC50 (µM) | Citation(s) |
| Leukotriene C4 | MRP2 | Human (HEK-MRP2 cells) | 3.3 | [1] |
| MK571 | MRP2 | Human (HEK-MRP2 cells) | 4.0 | [1] |
| Ochratoxin A | MRP2 | Human (HEK-MRP2 cells) | 58 | [1] |
| Probenecid | MRP4 | Not Specified | 100 | [6] |
Signaling Pathways and Regulation
The expression and activity of the key PAH transporters, OAT1 and OAT3, are regulated by various intracellular signaling pathways, providing a mechanism for modulating renal organic anion secretion.
References
- 1. ATP-dependent para-aminohippurate transport by apical multidrug resistance protein MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Basis for heterogeneity of para-aminohippurate secretion in rabbit proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive inhibition of this compound transport by quinapril in rabbit renal basolateral membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
p-Aminohippurate (PAH) Renal Clearance: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of p-Aminohippurate (PAH) renal clearance, a cornerstone technique in renal physiology for the measurement of effective renal plasma flow (ERPF). This document details the underlying physiological mechanisms, a step-by-step experimental protocol, clinical significance, and the various factors that can influence PAH clearance measurements.
Introduction to this compound Renal Clearance
This compound (PAH) is an organic anion that is efficiently eliminated from the bloodstream by the kidneys. Its clearance is a valuable tool for assessing renal function, specifically the volume of plasma that flows through the kidneys per unit of time. At low plasma concentrations (typically 1-2 mg/100 mL), PAH is almost completely cleared from the renal circulation in a single pass through a combination of glomerular filtration and active tubular secretion.[1][2] This near-complete extraction makes PAH clearance an excellent measure of effective renal plasma flow (ERPF).[1][2] While it is considered a gold standard in research settings for studying renal transport mechanisms and the effects of pharmacological agents, its use in routine clinical diagnostics has diminished due to the need for intravenous administration and precise sample collection.[2]
Physiological Mechanism of PAH Renal Clearance
The renal clearance of PAH involves two primary processes: glomerular filtration and active tubular secretion.
-
Glomerular Filtration: A fraction of PAH is freely filtered from the blood through the glomeruli into Bowman's space.
-
Tubular Secretion: The majority of PAH that is not filtered is actively secreted from the peritubular capillaries into the tubular fluid by the epithelial cells of the proximal tubules. This secretion is a highly efficient, carrier-mediated process.
The key transporters involved in the active secretion of PAH are the Organic Anion Transporters (OATs), primarily OAT1 and OAT3, located on the basolateral membrane of the proximal tubule cells.[3][4] These transporters facilitate the uptake of PAH from the blood into the tubular cells. Subsequently, PAH is transported across the apical membrane into the tubular lumen, although the exact mechanisms for this step are less well-defined.
Experimental Protocol for PAH Clearance Measurement
The measurement of PAH clearance requires a continuous intravenous infusion to achieve a steady-state plasma concentration.
Materials:
-
Sterile solution of aminohippurate sodium (PAH)
-
Infusion pump
-
Intravenous catheters
-
Blood collection tubes (heparinized)
-
Urine collection containers
-
Spectrophotometer or other analytical equipment for PAH concentration measurement
Procedure:
-
Patient Preparation: The subject should be well-hydrated.
-
Priming Dose: Administer a priming (loading) dose of PAH to rapidly achieve the desired plasma concentration. A typical priming dose is 6-10 mg/kg of body weight.[1][2]
-
Sustaining Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of PAH at a rate of 10-24 mg/min to maintain a constant plasma concentration of approximately 2 mg/100 mL.[1][2]
-
Equilibration Period: Allow for an equilibration period of at least 30-60 minutes for the PAH to distribute throughout the body and for the plasma concentration to stabilize.
-
Urine Collection: Begin timed urine collection periods. The bladder should be emptied at the start of the first collection period. Urine is typically collected over two to three consecutive periods of 20-30 minutes each.
-
Blood Sampling: Collect blood samples at the midpoint of each urine collection period.
-
Sample Analysis: Measure the concentration of PAH in the plasma (PPAH) and urine (UPAH) samples. Also, record the urine flow rate (V) in mL/min.
-
Calculation: Calculate the PAH clearance (CPAH) using the following formula:
CPAH (mL/min) = (UPAH x V) / PPAH
Data Presentation and Interpretation
The following tables summarize key quantitative data related to PAH renal clearance.
Table 1: Normal and Pathological PAH Clearance Values
| Condition | Typical PAH Clearance (mL/min) | Reference(s) |
| Healthy Adult | 600 - 700 | [2] |
| Age-Related Decline | Decreases with age | [5] |
| Hypertension | May be slightly reduced | [4] |
| Chronic Kidney Disease | Significantly reduced; varies with disease severity. In one study of renal impairment, clearance was as low as 194 ± 83 mL/min/1.73 m² in the first hour post-injection. | [3] |
| Renal Failure (Rat Model) | PAH/Inulin (B196767) clearance ratio decreased from 2.55 to 1.21 with a low dose of nephrotoxin, indicating a greater impact on tubular secretion than filtration. | [3] |
Table 2: Impact of Drugs on Renal Clearance of Organic Anions
| Drug/Drug Class | Effect on Organic Anion Clearance | Quantitative Data (where available) | Reference(s) |
| Probenecid (B1678239) | Competitive inhibitor of OAT1 and OAT3, significantly decreasing PAH clearance. | Reduces renal clearance of adefovir (B194249) by 45% and benzylpenicillin by 78% at maximum doses. | [6] |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Can reduce renal blood flow and GFR, thereby decreasing PAH clearance. | Can cause a >20% decrease in GFR in patients with cirrhosis and ascites. | [7] |
| Diuretics | Can alter renal blood flow and tubular function, potentially affecting PAH clearance. | ||
| Sulfonamides | Interfere with the colorimetric assay for PAH, leading to inaccurate measurements. |
Note: The quantitative data for probenecid and NSAIDs are based on their effects on the clearance of other organic anions or on GFR, which are indicative of their likely impact on PAH clearance.
Clinical Significance and Applications
The primary clinical and research application of PAH clearance is the measurement of Effective Renal Plasma Flow (ERPF) . Since approximately 90% of PAH is cleared in a single pass through the kidneys, PAH clearance provides a reliable estimate of the plasma flow to the parts of the kidney responsible for urine formation.[8]
ERPF is a sensitive indicator of renal health and can be used to:
-
Assess overall renal function: A decrease in ERPF can indicate a reduction in renal perfusion or tubular secretory function.
-
Investigate the effects of drugs on renal hemodynamics: It is a valuable tool in drug development to assess the potential nephrotoxicity or renal effects of new compounds.
-
Study the pathophysiology of renal diseases: Changes in ERPF are observed in conditions such as hypertension, heart failure, and chronic kidney disease.
Factors Influencing PAH Clearance
Several physiological, pathological, and pharmacological factors can influence the measurement and interpretation of PAH clearance.
Alternatives to PAH for ERPF Measurement
Given the invasive nature of the PAH clearance test, alternative methods for estimating ERPF have been developed, particularly for clinical settings. These include the use of radiopharmaceuticals such as:
-
131I-ortho-iodohippurate (131I-OIH)
-
99mTc-mercaptoacetyltriglycine (99mTc-MAG3)
These agents are also actively secreted by the renal tubules and their clearance can be measured using gamma camera imaging, providing a less invasive means of assessing ERPF.
Conclusion
This compound renal clearance remains a fundamental and highly valuable technique in renal physiology research and drug development. Its ability to provide a precise measurement of effective renal plasma flow allows for a detailed assessment of renal hemodynamics and tubular secretory function. A thorough understanding of the underlying physiological principles, a meticulous experimental approach, and careful consideration of the various factors that can influence its measurement are essential for obtaining accurate and interpretable results. While alternative methods are available for clinical use, the PAH clearance technique continues to be the gold standard for in-depth investigations of renal function.
References
- 1. grokipedia.com [grokipedia.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Differential effects of the degree of renal damage on p-aminohippuric acid and inulin clearances in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of advanced age on this compound-induced inhibition of renal tubular secretion in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of this compound and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal Anti-Inflammatory Drugs and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
p-Aminohippurate and Organic Anion Transporter (OAT) Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between p-Aminohippurate (PAH) and Organic Anion Transporters (OATs), crucial for understanding renal drug transport and disposition. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to this compound and Organic Anion Transporters
This compound (PAH) is a classic substrate used to study the function of the renal organic anion transport system. Its efficient secretion by the kidneys, primarily mediated by Organic Anion Transporters (OATs), makes it a valuable tool for measuring renal plasma flow.[1][2] OATs are a family of transmembrane proteins belonging to the Solute Carrier (SLC) 22A family, which play a critical role in the disposition of a wide array of endogenous and exogenous organic anions, including many therapeutic drugs, toxins, and metabolites.[3][4][5]
The primary OATs involved in the renal secretion of PAH are OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly expressed on the basolateral membrane of renal proximal tubule cells.[4][6] The transport of PAH from the blood into the tubular cells is a tertiary active transport process, indirectly coupled to the sodium gradient maintained by the Na+/K+-ATPase. This process involves the exchange of intracellular dicarboxylates, such as α-ketoglutarate, for extracellular organic anions like PAH.[7]
Understanding the kinetics and regulation of PAH interaction with OATs is fundamental for predicting drug-drug interactions, assessing renal function, and developing new therapeutic agents with favorable pharmacokinetic profiles.
Quantitative Data: Kinetics of PAH and Inhibitor Interactions with OATs
The interaction of this compound and various inhibitors with Organic Anion Transporters is characterized by specific kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ). These values are essential for comparing substrate affinity and inhibitor potency across different OAT orthologs and experimental systems.
Kₘ Values for this compound Transport by OAT1 and OAT3
The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the transporter for the substrate. The Kₘ for PAH varies across different species and OAT isoforms.
| Transporter | Species | Experimental System | Kₘ (µM) | Reference(s) |
| OAT1 | Human | Stably transfected HEK293 cells | 4 - 15 | [2] |
| OAT1 | Human | Kidney Slices | 31 - 48 | [8] |
| OAT1 | Rat | Oocytes | 14 - 70 | [2] |
| OAT1 | Mouse | Oocytes | 37 - 162 | [2] |
| OAT1 | Rabbit | Isolated perfused proximal tubules | 113 - 195 | [9] |
| OAT1 | Rabbit | Renal basolateral membrane vesicles | 165 | [10] |
| OAT3 | Human | Stably transfected HEK293 cells | Higher than OAT1 | |
| OAT3 | Human | Kidney Slices | Contributes to PAH uptake | [8] |
Note: While OAT3 is known to transport PAH, OAT1 is generally considered the primary high-affinity PAH transporter in the kidney. Specific Kₘ values for PAH with OAT3 are less frequently reported in direct comparison studies.
Kᵢ Values for Inhibitors of this compound Transport
The inhibition constant (Kᵢ) quantifies the potency of a compound to inhibit the transport of a substrate. A lower Kᵢ value signifies a more potent inhibitor. Probenecid (B1678239) is a classical inhibitor of OATs and is often used in both research and clinical settings.
| Inhibitor | Transporter | Species | Experimental System | Kᵢ (µM) | Reference(s) |
| Probenecid | OAT1 | Human | Kidney Slices | 18.6 ± 5.1 | [11][12] |
| Probenecid | OAT3 | Human | Kidney Slices | 12.6 ± 4.2 | [11][12] |
| Probenecid | OAT1 | Human | Stably transfected cells | 4.3 - 12.1 | [11] |
| Probenecid | OAT3 | Human | Stably transfected cells | 1.3 - 9.0 | [11] |
| Quinapril (B1585795) | OAT (general) | Rabbit | Renal basolateral membrane vesicles | ~20 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate study of PAH and OAT interactions. The following sections outline the core experimental procedures.
Uptake Assay in OAT-Expressing HEK293 Cells
This method is widely used to characterize the kinetics of transport and inhibition in a controlled cellular environment.
Objective: To measure the uptake of a radiolabeled or fluorescent substrate (e.g., [³H]PAH or 6-carboxyfluorescein) in Human Embryonic Kidney 293 (HEK293) cells stably expressing a specific OAT.
Materials:
-
HEK293 cells stably transfected with the OAT of interest (e.g., OAT1 or OAT3)
-
Parental (non-transfected) HEK293 cells (for background control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well plates
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer
-
Radiolabeled substrate (e.g., [³H]this compound) or fluorescent substrate (e.g., 6-carboxyfluorescein)
-
Inhibitor compounds (e.g., probenecid)
-
Cell lysis buffer (e.g., M-Per lysis buffer or NaOH)
-
Scintillation cocktail (for radiolabeled substrates)
-
Fluorescent plate reader or liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the OAT-expressing and parental HEK293 cells in poly-D-lysine coated 96-well plates at a density that ensures >90% confluency on the day of the assay. Incubate for 18-28 hours at 37°C and 5% CO₂.
-
Washing: On the day of the assay, aspirate the culture medium and wash the cells three times with warm (37°C) HBSS.
-
Pre-incubation: After the final wash, pre-incubate the cells in HBSS for 10 minutes at 37°C to equilibrate. For inhibition studies, the inhibitor is added during this step.
-
Uptake Initiation: Start the uptake by adding the substrate solution (e.g., [³H]PAH in HBSS) to each well. For kinetic studies, use a range of substrate concentrations. For inhibition studies, use a fixed substrate concentration in the presence of varying inhibitor concentrations.
-
Uptake Incubation: Incubate for a predetermined time (e.g., 5-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination and Washing: Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS to remove extracellular substrate.
-
Cell Lysis: Lyse the cells by adding a lysis buffer to each well and incubating for at least 5 minutes at room temperature.
-
Quantification:
-
For radiolabeled substrates, transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
For fluorescent substrates, measure the fluorescence of the lysate using a fluorescent plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the uptake in parental cells from the uptake in OAT-expressing cells to determine the transporter-specific uptake.
-
Normalize the uptake to the protein concentration in each well.
-
For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀, from which the Kᵢ can be calculated.
-
Preparation of Renal Basolateral Membrane Vesicles (BLMVs)
This technique allows for the study of transport processes in a system free from cellular metabolism and intracellular compartments.
Objective: To isolate basolateral membrane vesicles from the renal cortex to study the transport of PAH.
General Procedure:
-
Tissue Homogenization: The renal cortex from a suitable animal model (e.g., rabbit, rat) is dissected and homogenized in a buffered sucrose (B13894) solution.
-
Differential Centrifugation: The homogenate is subjected to a series of differential centrifugation steps to remove cell debris, nuclei, mitochondria, and other organelles.
-
Density Gradient Centrifugation: The crude membrane fraction is further purified using a density gradient (e.g., Percoll or sucrose gradient) to separate the basolateral membranes from the brush-border (apical) membranes. The basolateral membrane fraction is identified by the enrichment of marker enzymes such as Na⁺/K⁺-ATPase.
-
Vesicle Formation: The purified basolateral membranes are resuspended in an appropriate buffer, and vesicles are formed by passing the suspension through a narrow-gauge needle.
-
Transport Assay: The transport of radiolabeled PAH into the BLMVs is measured using a rapid filtration technique. The vesicles are incubated with the substrate for a short period, and the uptake is stopped by adding an ice-cold stop solution and rapidly filtering the mixture through a membrane filter. The radioactivity retained on the filter represents the amount of substrate transported into the vesicles.
Xenopus laevis Oocyte Expression System
This system is a powerful tool for the functional characterization of transporters due to the oocytes' large size and efficient protein expression machinery.
Objective: To express OATs in Xenopus laevis oocytes and measure PAH transport.
General Procedure:
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: The oocytes are injected with cRNA encoding the OAT of interest. Control oocytes are injected with water.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for protein expression.
-
Uptake Assay: The oocytes are incubated in a solution containing radiolabeled PAH. After the incubation period, the oocytes are washed to remove extracellular substrate, and the radioactivity in individual oocytes is measured by liquid scintillation counting. The uptake in water-injected oocytes is subtracted to determine the transporter-specific uptake.
Signaling Pathways Regulating OAT Function
The activity of Organic Anion Transporters is dynamically regulated by various intracellular signaling pathways, primarily through post-translational modifications that affect transporter trafficking and stability.
Protein Kinase C (PKC) Pathway
Activation of Protein Kinase C (PKC) has been shown to downregulate the activity of OAT1.[7][13] This regulation does not appear to involve direct phosphorylation of OAT1 itself. Instead, PKC activation leads to the phosphorylation of the E3 ubiquitin ligase Nedd4-2.[13][14] Phosphorylated Nedd4-2 then targets OAT1 for ubiquitination, leading to its internalization from the plasma membrane and subsequent degradation, thereby reducing the number of functional transporters at the cell surface and decreasing PAH uptake.[13][14][15] Angiotensin II is a physiological activator of PKC and can thus inhibit OAT1 activity through this pathway.[7][15]
Caption: PKC-mediated regulation of OAT1 activity.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another important regulator of OAT function. In contrast to the conventional PKC isoforms, activation of atypical PKCζ, which can be downstream of insulin (B600854) or epidermal growth factor (EGF) signaling, has been shown to up-regulate OAT1 and OAT3 activity.[16] This activation is associated with an increase in the Vₘₐₓ of transport, suggesting that it may involve the trafficking of transporters to the plasma membrane.[16] The PI3K/Akt pathway is known to play a central role in various cellular processes, including cell survival and metabolism, and its influence on OATs highlights the integration of drug transport with cellular metabolic status.[17][18][19][20]
Caption: PI3K/Akt pathway upregulates OAT activity.
Transcriptional Regulation of OATs
Long-term regulation of OAT function is achieved through the control of gene expression. The genes encoding OAT1 (SLC22A6) and OAT3 (SLC22A8) are regulated by a network of transcription factors and epigenetic mechanisms.
Several transcription factors have been identified that modulate the expression of OATs. Hepatocyte nuclear factors HNF1α and HNF4α are known to upregulate the promoter activity of OAT1 and OAT3.[3] B-cell lymphoma 6 (BCL6) also enhances the expression of these transporters, partly by increasing the expression of HNF1α.[3] Furthermore, estrogen receptor alpha (ERα) can indirectly increase OAT1 transcription.[3] Epigenetic modifications, such as DNA methylation of the promoter regions of SLC22A6 and SLC22A8, also play a role in their tissue-specific expression.[21]
Caption: Transcriptional regulation of OAT1 and OAT3 genes.
Experimental Workflow: From Gene to Function
The characterization of OAT transporters typically follows a logical workflow, starting from the molecular level and progressing to functional assays. This workflow is essential for understanding the role of a specific transporter in drug disposition.
Caption: General experimental workflow for OAT characterization.
Conclusion
The interaction between this compound and Organic Anion Transporters is a cornerstone of renal physiology and pharmacology. A thorough understanding of the kinetics, regulation, and experimental methodologies related to this interaction is indispensable for researchers and professionals in the field of drug development. The data and protocols presented in this guide offer a comprehensive resource for investigating the role of OATs in drug disposition and for the preclinical assessment of new chemical entities. The continued elucidation of the complex regulatory networks governing OAT function will undoubtedly lead to improved strategies for predicting and managing drug-drug interactions and for the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Transcriptional Regulation of Solute Carrier Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT/mTOR signaling pathway in osteoarthritis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of human organic anion transporter 1 by ANG II: involvement of protein kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basis for heterogeneity of para-aminohippurate secretion in rabbit proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive inhibition of this compound transport by quinapril in rabbit renal basolateral membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effects of this compound and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein kinase C regulates organic anion transporter 1 through phosphorylating ubiquitin ligase Nedd4–2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. PKC/Nedd4-2 Signaling Pathway Regulates the Cell Surface Expression of Drug Transporter hOAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Protein Kinase Cζ Increases OAT1 (SLC22A6)- and OAT3 (SLC22A8)-mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Global research trends and hotspots of PI3K/Akt signaling pathway in the field of osteoarthritis: A bibliometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of PI3K/AKT/mTOR signaling pathway promotes autophagy of articular chondrocytes and attenuates inflammatory response in rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]
- 21. SLC22A8 solute carrier family 22 member 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Cornerstone of Renal Hemodynamic Measurement: A Technical Guide to p-Aminohippurate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, methodology, and physiological principles of p-Aminohippurate (PAH) use in renal physiology. From its establishment as the gold standard for measuring renal plasma flow to the molecular mechanisms governing its transport, this document provides a comprehensive resource for professionals in nephrology, pharmacology, and drug development.
Historical Perspective: The Pioneering Work of Homer W. Smith
The utility of this compound (PAH) in renal physiology is fundamentally linked to the groundbreaking work of Homer W. Smith. In a landmark 1945 paper published in the Journal of Clinical Investigation, Smith and his colleagues systematically demonstrated that PAH was the most suitable substance for measuring effective renal plasma flow (ERPF) in both humans and dogs.[1] Their meticulous research established a detailed methodology that has remained a foundational technique in nephrology for decades.[1] Smith's work was instrumental in advancing the use of clearance techniques as a powerful, non-invasive method to gain insights into the intricacies of renal function.[1]
Prior to the widespread adoption of PAH, various substances were explored for their utility in measuring renal blood flow. However, PAH proved to be exceptionally well-suited for this purpose due to its unique handling by the kidneys: it is both freely filtered by the glomeruli and efficiently secreted by the proximal tubules.[2][3][4] This results in the removal of approximately 90-92% of the PAH from the blood in a single pass through the kidneys.[5] This high extraction ratio means that the rate at which the kidneys clear PAH from the plasma provides a very close approximation of the total renal plasma flow.
Physiological Principles of PAH Clearance
The measurement of renal plasma flow using PAH is based on the Fick principle, which states that the rate at which an organ takes up a substance from the blood is equal to the arterial-venous concentration difference of that substance multiplied by the blood flow to that organ. In the case of PAH, because it is so efficiently removed from the blood, the amount of PAH excreted in the urine per unit time is nearly equal to the amount that entered the kidneys via the renal artery.
Therefore, the clearance of PAH can be calculated using the following formula:
CPAH = (UPAH x V) / PPAH
Where:
-
CPAH is the clearance of PAH (in mL/min)
-
UPAH is the concentration of PAH in the urine (in mg/mL)
-
V is the urine flow rate (in mL/min)
-
PPAH is the concentration of PAH in the plasma (in mg/mL)[2][6]
Because the extraction of PAH is not 100%, the calculated value is referred to as the effective renal plasma flow (ERPF) . The true renal plasma flow (RPF) can be calculated if the renal extraction ratio (EPAH) is known:
RPF = ERPF / EPAH
The extraction ratio is determined by measuring the concentration of PAH in both the renal artery and renal vein. However, due to the invasive nature of obtaining renal venous blood, ERPF is the more commonly measured parameter and is widely accepted as a reliable index of renal plasma flow.[5]
Molecular Mechanisms of PAH Transport
The highly efficient secretion of PAH is an active process mediated by specific transporters located in the proximal tubule cells of the kidney. This process involves two main steps: uptake from the blood across the basolateral membrane and efflux into the tubular lumen across the apical membrane.
The key players in the basolateral uptake of PAH are the Organic Anion Transporters 1 (OAT1) and 3 (OAT3) .[2] These transporters facilitate the movement of PAH from the peritubular capillaries into the proximal tubule cells.
Signaling Pathways Regulating OAT1 and OAT3
The expression and activity of OAT1 and OAT3 are not static but are regulated by a variety of signaling pathways. This regulation is crucial for adapting renal function to different physiological and pathological states. Key regulatory pathways include:
-
Protein Kinase C (PKC): Activation of PKC has been shown to modulate the activity of OAT1 and OAT3.[7][8]
-
PI3K/AKT Pathway: This pathway, often activated by growth factors, plays a role in the post-transcriptional regulation of OAT1 and OAT3.[9][10]
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is also involved in the post-transcriptional regulation of OAT activity.[9]
-
Hypoxia-Inducible Factor-1 (HIF-1): Under hypoxic conditions, HIF-1 can directly and indirectly regulate the expression of OAT1 and OAT3.[9][10]
Signaling pathways regulating OAT1 and OAT3 transporters.
Quantitative Data in PAH Clearance Studies
The following table summarizes key quantitative data related to PAH clearance in healthy adult humans. It is important to note that these values can be influenced by factors such as age, sex, and underlying health conditions.
| Parameter | Typical Value | Unit | Notes |
| Effective Renal Plasma Flow (ERPF) | 600 - 700 | mL/min | Represents the volume of plasma cleared of PAH per minute.[2] |
| PAH Extraction Ratio (EPAH) | ~0.92 | dimensionless | The fraction of PAH removed from the blood in a single pass through the kidneys.[5] |
| Transport Maximum for PAH (TmPAH) | 80 - 90 | mg/min | The maximum rate at which the renal tubules can secrete PAH. This is measured at high plasma PAH concentrations.[2][4] |
Experimental Protocols
The accurate measurement of PAH clearance requires a meticulous experimental protocol. The most common method is the continuous intravenous infusion technique, designed to achieve and maintain a steady-state plasma concentration of PAH.
Subject Preparation
-
Subjects should be in a fasting state, typically overnight.
-
Adequate hydration is crucial. Subjects are often asked to drink a specific volume of water (e.g., 1 liter) over a short period before the study begins to ensure a steady urine flow.[11]
PAH Infusion Protocol
-
Priming Dose: A loading dose of PAH is administered intravenously to rapidly achieve the desired plasma concentration. A typical priming dose is 6 to 10 mg/kg.[2][4]
-
Sustaining Infusion: Immediately following the priming dose, a continuous infusion of PAH is started to maintain a constant plasma concentration. The infusion rate is typically between 10 to 24 mg/min to achieve a plasma concentration of around 2 mg/100 mL for ERPF measurement.[4] For TmPAH measurement, a much higher infusion rate is required to achieve plasma concentrations of 40-60 mg/100 mL.[4]
Sample Collection
-
Discard Period: A 20-minute period after the start of the infusion is typically allowed for the PAH to equilibrate in the body before any measurements are taken.[11]
-
Urine Collection: The bladder is emptied completely (often via catheterization) at the beginning of the clearance period. Timed urine collections are then performed, typically for 20-minute intervals. The bladder is rinsed with saline to ensure complete collection.[11]
-
Blood Collection: Venous blood samples are taken at the midpoint of each urine collection period to represent the average plasma concentration during that interval.[11]
Experimental workflow for PAH clearance measurement.
Analytical Method: The Bratton-Marshall Reaction
The classic method for determining PAH concentration in plasma and urine is a colorimetric assay based on the Bratton-Marshall reaction.[1] This method involves the diazotization of the primary aromatic amine group of PAH, followed by coupling with a chromogenic agent to produce a colored compound that can be quantified spectrophotometrically. While modern techniques such as high-performance liquid chromatography (HPLC) are now available, the Bratton-Marshall method remains a historically significant and foundational analytical procedure.
Conclusion
The use of this compound has been a cornerstone of renal physiology for over half a century. Its unique handling by the kidney allows for a reliable and relatively non-invasive measurement of renal plasma flow, a critical parameter in assessing kidney health and the impact of various physiological and pharmacological interventions. A thorough understanding of the historical context, experimental protocols, and underlying molecular mechanisms of PAH transport is essential for researchers and clinicians working in the fields of nephrology and drug development. While newer imaging and analytical techniques continue to emerge, the principles established through the study of PAH clearance remain fundamental to our understanding of renal function.
References
- 1. The legacy of Homer W. Smith: mechanistic insights into renal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. PAH clearance - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-translational Regulation of Organic Anion Transporters by Ubiquitination: Known and Novel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of p-Aminohippurate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of p-Aminohippurate (PAH), a molecule of significant interest in renal physiology and pharmacology. It details its synthesis, chemical properties, and the analytical methods for its quantification, alongside insights into its biological transport.
Chemical Properties of this compound
This compound, also known as 4-aminohippuric acid, is the N-acyl derivative of glycine (B1666218) and p-aminobenzoic acid.[1] Its chemical and physical properties are crucial for its application as a diagnostic agent for measuring renal plasma flow.[2] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₃ | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| pKa | 3.83 | [1] |
| Melting Point | 199-200 °C (decomposes) | Sigma-Aldrich |
| Solubility | Slightly soluble in cold water; soluble in hot water, alcohol, chloroform, benzene, and acetone. Practically insoluble in ether and carbon tetrachloride. | [1][3] |
| Stability | Discolors on exposure to light. Aqueous solutions at pH 7 are stable for at least one week at 80°C. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of glycine with a derivative of p-aminobenzoic acid, commonly p-aminobenzoyl chloride. This reaction is a variation of the Schotten-Baumann reaction, which is a widely used method for synthesizing amides from amines and acid chlorides under aqueous alkaline conditions.[4][5]
Synthesis Pathway
The synthesis involves the nucleophilic attack of the amino group of glycine on the carbonyl carbon of p-aminobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid formed as a byproduct, thereby driving the reaction to completion.[6]
Caption: Synthesis of this compound via the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of hippuric acid.[4][7][8]
Materials:
-
Glycine
-
p-Aminobenzoyl chloride
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel)
-
Magnetic stirrer and stir bar
-
pH indicator paper
Procedure:
-
Dissolution of Glycine: In a suitable Erlenmeyer flask, dissolve a specific molar amount of glycine in a 10% NaOH solution. The amount of NaOH should be in molar excess to neutralize the forthcoming HCl and maintain basic conditions.
-
Acylation: While vigorously stirring the glycine solution, slowly add a stoichiometric amount of p-aminobenzoyl chloride in small portions. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, by cooling the flask in an ice bath.
-
Reaction Completion: Continue stirring for approximately 15-30 minutes after the final addition of p-aminobenzoyl chloride, or until the smell of the acid chloride is no longer apparent.
-
Precipitation: Acidify the reaction mixture by slowly adding concentrated HCl while stirring until the solution is acidic to litmus (B1172312) paper (pH ~3-4). The p-aminohippuric acid will precipitate out of the solution as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any remaining salts.
-
Purification: Recrystallize the crude this compound from hot water or an ethanol-water mixture to obtain a purified product.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic techniques such as NMR and IR spectroscopy.
Renal Transport of this compound
This compound is efficiently cleared from the bloodstream by the kidneys through a combination of glomerular filtration and active tubular secretion.[2] The active secretion is mediated by Organic Anion Transporters (OATs) located in the basolateral and apical membranes of the proximal tubule cells.[9]
Signaling and Transport Pathway in Renal Proximal Tubules
The transport of PAH from the blood into the urine is a multi-step process involving several transporters. OAT1, located on the basolateral membrane, is a key player in the uptake of PAH from the blood into the tubular cells in exchange for an intracellular dicarboxylate, such as alpha-ketoglutarate. The exit of PAH from the cell into the tubular lumen is mediated by other transporters on the apical membrane, including multidrug resistance-associated proteins (MRPs).[9]
Caption: Renal tubular secretion of this compound (PAH).
Analytical Methods for this compound Quantification
Accurate measurement of PAH in biological fluids is essential for its use in renal function tests. Several analytical methods have been developed for this purpose.
Experimental Workflow: Quantification of PAH in Plasma and Urine by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying PAH.[1][9]
Caption: Workflow for PAH quantification by HPLC-MS/MS.
Experimental Protocol: HPLC-MS/MS for PAH Quantification
This protocol is a generalized procedure based on published methods.[1]
Materials and Reagents:
-
Human plasma or urine samples
-
p-Aminohippuric acid (PAH) standard
-
Internal standard (IS), e.g., p-aminosalicylic acid
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 20 mM)
-
HPLC system with a suitable column (e.g., Cosmosil HILIC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Plasma: To a known volume of plasma, add a precipitating agent like acetonitrile (typically in a 3:1 ratio). Vortex mix and then centrifuge to pellet the proteins.
-
Urine: Dilute the urine sample with the mobile phase to bring the PAH concentration within the calibration range.
-
-
Internal Standard Addition: Add a known concentration of the internal standard to all samples, calibration standards, and quality control samples.
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC column.
-
Use an isocratic mobile phase, for example, a mixture of ammonium acetate buffer and acetonitrile, at a constant flow rate.
-
-
Mass Spectrometric Detection:
-
Analyze the column eluent using a tandem mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both PAH and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of PAH to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of PAH in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This comprehensive guide provides foundational knowledge for researchers and professionals working with this compound, from its chemical synthesis to its biological transport and analytical determination.
References
- 1. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 3. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 4. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. globalconference.info [globalconference.info]
- 8. google.com [google.com]
- 9. A micro method to measure para-amino hippurate and creatinine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Renal Hemodynamics: A Technical Guide to p-Aminohippurate for Measuring Renal Blood Flow
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of renal physiology and pharmacology, the precise measurement of renal blood flow (RBF) is paramount for understanding kidney function, diagnosing renal diseases, and evaluating the nephrotoxic or therapeutic effects of new chemical entities. For decades, the clearance of p-Aminohippurate (PAH) has stood as the gold standard for the estimation of renal plasma flow (RPF), from which RBF can be calculated. This technical guide provides an in-depth exploration of the principles, methodologies, and data interpretation associated with the use of PAH in renal blood flow measurement, tailored for the scientific community.
Core Principles: The Fick Principle and Unique Renal Handling of PAH
The utility of PAH in measuring renal plasma flow is rooted in the Fick principle, which states that the blood flow to an organ can be calculated if one knows the rate at which a substance is removed from the blood by that organ, and the concentrations of that substance in the arterial blood entering and the venous blood leaving the organ.[1]
PAH is an ideal substance for this application due to its unique handling by the kidneys. At low plasma concentrations (typically 1-2 mg/100 mL), PAH is both freely filtered by the glomerulus and efficiently secreted by the organic anion transporters (OATs) in the proximal tubules.[2][3] This combination of filtration and active secretion results in the removal of approximately 90% of the PAH from the blood in a single pass through the kidneys.[4] This high extraction ratio is the cornerstone of the PAH clearance method.
Because the renal extraction of PAH is so high, the concentration in the renal venous blood is negligible and often assumed to be zero for practical purposes. This simplifies the Fick principle, allowing for the calculation of effective renal plasma flow (eRPF) by measuring the rate of PAH excretion in the urine and its concentration in peripheral venous (or arterial) plasma.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound for renal blood flow studies.
| Parameter | Typical Value (Healthy Adult Human) | Species-Specific Notes | Reference |
| Effective Renal Plasma Flow (eRPF) | 600–700 mL/min | Values vary significantly based on species, size, and physiological state. | [2] |
| Renal Blood Flow (RBF) | ~1000 mL/min | Calculated from RPF and hematocrit. | [5] |
| Renal Extraction Ratio of PAH | ~0.92 (92%) | Can be lower in certain species (e.g., 0.70 ± 0.02 in anesthetized mice) and in renal disease.[6][7] | [5][8] |
| Maximal Tubular Secretory Capacity (TmPAH) | 80–90 mg/min | This is the saturation point for the tubular transporters. | [2] |
| Condition | Effect on PAH Clearance/Extraction | Reference |
| Dextrose Infusion (in rats) | Grossly underestimates renal plasma flow; PAH extraction averaged 48.8 ± 3.2% compared to 68.3 ± 2.5% during saline infusion. | [9] |
| Renal Ischemia (in rats) | Impaired renal extraction of PAH leads to underestimation of RPF. | [10] |
| Competition with other organic anions (e.g., penicillin, probenecid) | Can reduce PAH secretion and thus its clearance. | [11][12] |
Experimental Protocols
The accurate measurement of renal plasma flow using PAH requires a meticulous experimental protocol to ensure a steady-state plasma concentration of PAH.
Continuous Infusion Method for eRPF Determination
This is the classic and most accurate method.
Objective: To measure effective renal plasma flow (eRPF).
Materials:
-
This compound (PAH) solution for injection
-
Infusion pump
-
Syringes and needles for blood sampling
-
Urine collection apparatus (e.g., bladder catheterization for animal studies or voluntary voiding for human studies)
-
Spectrophotometer or other analytical equipment for PAH concentration measurement
-
Inulin (optional, for simultaneous GFR measurement)
Procedure:
-
Priming Dose: Administer an intravenous bolus (priming dose) of PAH to rapidly achieve the desired plasma concentration. A typical priming dose is 6-10 mg/kg.[2][8]
-
Sustaining Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of PAH at a rate calculated to maintain a constant plasma concentration (typically 10-24 mg/min).[8]
-
Equilibration Period: Allow a period for the PAH to distribute throughout the body and for its plasma concentration to reach a steady state.
-
Urine Collection: Begin timed urine collection periods. The bladder should be completely emptied at the start of the first collection period. For animal studies, this may involve bladder catheterization.
-
Blood Sampling: At the midpoint of each urine collection period, draw a blood sample from a peripheral vein or artery.
-
Sample Analysis: Measure the concentration of PAH in the plasma ([P]PAH) and urine ([U]PAH) samples. Also, record the urine flow rate (V).
-
Calculation of eRPF: Use the following formula to calculate eRPF for each collection period: eRPF = ([U]PAH * V) / [P]PAH[8]
-
Calculation of RBF: If hematocrit (Hct) is known, renal blood flow (RBF) can be calculated from the eRPF: RBF = eRPF / (1 - Hct)
Method without Urine Collection
In some research settings, particularly with conscious small animals, urine collection can be challenging. A method without urine collection, relying on the plasma clearance of a bolus injection, has been described.[7][13]
Objective: To estimate RPF from plasma disappearance of PAH.
Procedure:
-
Bolus Injection: A single intravenous bolus of PAH (often radiolabeled, e.g., [14C]PAH) is administered.[7]
-
Serial Blood Sampling: Multiple blood samples are taken at timed intervals following the injection.[7]
-
Plasma Analysis: The concentration of PAH in each plasma sample is determined.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the clearance of PAH using non-compartmental pharmacokinetic analysis.[7]
Note: This method may overestimate RPF and is influenced by the extrarenal elimination of PAH.[13]
Mandatory Visualizations
Caption: PAH transport pathway in the renal proximal tubule.
Caption: Experimental workflow for eRPF measurement using PAH.
Conclusion and Future Directions
The measurement of renal plasma flow using this compound clearance remains a fundamental technique in renal research and drug development. Its high renal extraction ratio provides a reliable and reproducible method for assessing renal hemodynamics. However, it is crucial for researchers to be aware of the limitations, such as the potential for underestimation in certain pathological conditions and the influence of competing organic anions.[9][10] While newer imaging and biomarker techniques are emerging, the PAH clearance method, when performed meticulously, continues to serve as an invaluable tool and a benchmark for the validation of novel methods for assessing renal function. As drug development pipelines increasingly focus on targeted therapies, a thorough understanding of a compound's impact on renal blood flow will remain a critical component of preclinical and clinical safety and efficacy assessments.
References
- 1. Fick principle - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. PAH clearance - Wikipedia [en.wikipedia.org]
- 6. karger.com [karger.com]
- 7. Simultaneous determination of renal plasma flow and glomerular filtration rate in conscious mice using dual bolus injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Movement of this compound between lumen and cells of renal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 13. karger.com [karger.com]
p-Aminohippurate Transport Kinetics in Proximal Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetics of p-Aminohippurate (PAH) transport in the renal proximal tubules. PAH is a classic substrate used to study the mechanisms of organic anion secretion in the kidney, a process crucial for the elimination of a wide range of drugs, toxins, and endogenous metabolites. Understanding the kinetics of PAH transport is fundamental for predicting drug-drug interactions and assessing renal drug clearance. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways that regulate this vital physiological process.
Core Concepts in this compound Transport
The secretion of PAH from the blood into the tubular lumen is a two-step process involving transporters on the basolateral and apical membranes of the proximal tubule epithelial cells.
-
Basolateral Uptake: The initial and rate-limiting step is the uptake of PAH from the peritubular capillaries into the cell against its electrochemical gradient. This process is primarily mediated by the Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8) . These transporters function as tertiary active transporters, coupling the influx of PAH to the efflux of an intracellular dicarboxylate, such as α-ketoglutarate. The dicarboxylate gradient is maintained by a sodium-dicarboxylate cotransporter, which in turn relies on the sodium gradient established by the Na+/K+-ATPase.
-
Apical Efflux: Once inside the cell, PAH is secreted across the apical (luminal) membrane into the tubular fluid. This step is less well characterized than basolateral uptake and may involve several transporters, including members of the Multidrug Resistance-Associated Protein (MRP) family and other organic anion transporters.
Quantitative Data on this compound Transport Kinetics
The kinetics of PAH transport are typically described by the Michaelis-Menten equation, characterized by the Michaelis constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. Vmax reflects the maximum capacity of the transport system. These parameters vary depending on the experimental model and the specific segment of the proximal tubule being studied.
Table 1: Kinetic Parameters for this compound Transport in Isolated Perfused Rabbit Renal Tubules
| Proximal Tubule Segment | Km (µM) | Vmax (pmol/min/mm) |
| S1 | 139 ± 37 | 1.10 ± 0.34 |
| S2 | 195 ± 37 | 7.43 ± 1.34 |
| S3 | 113 ± 16 | 1.65 ± 0.14 |
Table 2: Kinetic Parameters for this compound Transport in Other Experimental Systems
| Experimental System | Species | Km (µM) | Vmax |
| Human Kidney Slices | Human | 31 - 48 | Not specified |
| Basolateral Membrane Vesicles | Rat | 540 | Not specified |
Signaling Pathways Regulating this compound Transport
The transport activity of OAT1 and OAT3 is dynamically regulated by various signaling pathways, primarily through post-translational modifications that affect their trafficking to and from the plasma membrane.
Regulation of OAT1 by Protein Kinase C
Activation of Protein Kinase C (PKC) leads to the downregulation of OAT1 activity. This occurs through a mechanism involving the E3 ubiquitin ligase Nedd4-2. PKC phosphorylates Nedd4-2, which then ubiquitinates OAT1 at specific lysine (B10760008) residues.[1][2][3][4] This ubiquitination serves as a signal for the internalization of OAT1 from the cell surface into intracellular compartments, thereby reducing the number of active transporters at the basolateral membrane and decreasing PAH uptake.[1][4]
References
- 1. Isolation of basolateral and brush-border membranes from the rabbit kidney cortex. Vesicle integrity and membrane sidedness of the basolateral fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Isolation of renal brush borders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of renal cortical membranes using an aqueous two-phase partition technique - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to p-Aminohippurate (PAH) Glomerular Filtration and Tubular Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological principles and experimental methodologies surrounding the renal handling of p-Aminohippurate (PAH). A thorough understanding of PAH glomerular filtration and tubular secretion is fundamental for assessing renal plasma flow, tubular secretory capacity, and the impact of xenobiotics on renal function.
Core Principles of this compound Renal Handling
Para-aminohippurate (PAH) is an organic anion that serves as a valuable tool in renal physiology due to its distinctive processing by the kidneys. At low plasma concentrations, typically between 1.0 and 2.0 mg/100 mL, the kidneys extract approximately 90% of PAH from the blood in a single pass.[1] This high extraction ratio is a composite of two key renal processes:
-
Glomerular Filtration: As blood flows through the glomeruli, PAH is freely filtered from the plasma into Bowman's space.[2]
-
Tubular Secretion: A substantial portion of PAH that is not filtered at the glomerulus is actively transported from the peritubular capillaries into the tubular fluid by the epithelial cells of the proximal tubule.[2]
The combination of these two mechanisms ensures that PAH is almost entirely cleared from the blood that perfuses the functional renal tissue. This makes PAH clearance a reliable method for estimating the Effective Renal Plasma Flow (ERPF) .[3]
Quantitative Data Summary
The following tables provide a consolidated view of important quantitative parameters related to renal function and PAH transport kinetics.
Table 1: Typical Renal Hemodynamic and Clearance Parameters in Healthy Adults
| Parameter | Value | Unit |
| Renal Blood Flow (RBF) | ~1000 | mL/min |
| Hematocrit (HCT) | ~40 | % |
| Renal Plasma Flow (RPF) | ~600 | mL/min |
| Glomerular Filtration Rate (GFR) | 120 - 139 | mL/min |
| Effective Renal Plasma Flow (ERPF) | 615 ± 62 | mL/min |
| Filtration Fraction (FF) | ~20 | % |
| Urine Flow Rate (V) | ~1 | mL/min |
| Maximal Tubular Secretory Capacity for PAH (TmPAH) | 80 - 90 | mg/min |
Table 2: Comparative Renal Clearance Parameters Across Species
| Species | Glomerular Filtration Rate (mL/min/kg) | Renal Plasma Flow (mL/min/kg) |
| Human | 1.7 | 8.8 |
| Dog | 2.5 - 5.0 | 12.5 - 17.5 |
| Rat | 5.0 - 8.0 | 25.0 - 35.0 |
| Rabbit | 3.0 - 5.0 | 15.0 - 25.0 |
Note: These are approximate values and can vary depending on factors such as age, sex, and specific experimental conditions.
Table 3: Kinetic Parameters of this compound Transport via OAT1
| Parameter | Value | Unit |
| Km (Michaelis constant) | 643 | µM |
| Vmax (Maximum uptake rate) | 0.586 | µmol/g/30 min |
Data sourced from[7]
Cellular Mechanisms of Tubular Secretion
The active secretion of PAH from the blood into the tubular lumen is a sophisticated, multi-step process orchestrated by transport proteins located on the basolateral and apical membranes of the proximal tubule cells.
Basolateral Uptake from Blood
The initial and rate-limiting step in PAH secretion is its transport from the peritubular capillaries into the cytoplasm of the proximal tubule cells. This transport occurs against an electrochemical gradient and is primarily mediated by Organic Anion Transporter 1 (OAT1) and, to a lesser degree, Organic Anion Transporter 3 (OAT3) .[5] This process is a form of tertiary active transport. The energy is derived from the sodium gradient established by the Na+/K+-ATPase pump. OAT1 and OAT3 function as exchangers, facilitating the influx of PAH in return for an intracellular dicarboxylate, such as α-ketoglutarate.
Apical Efflux into Tubular Lumen
Following its accumulation within the cell, PAH is then transported across the apical membrane into the tubular fluid. The precise transporters responsible for this efflux are still being fully elucidated, but members of the multidrug resistance-associated protein (MRP) family are believed to play a significant role.
References
- 1. researchgate.net [researchgate.net]
- 2. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 3. Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAH clearance - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Physiology, Glomerular Filtration Rate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Aging changes in renal handling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The p-Aminohippurate Extraction Ratio: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the principles, measurement, and clinical significance of the p-Aminohippurate (PAH) extraction ratio in renal physiology and pharmacology.
The this compound (PAH) extraction ratio is a critical parameter in renal physiology, providing a robust measure of renal plasma flow (RPF) and offering insights into the functional integrity of the kidneys.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the PAH extraction ratio is paramount for evaluating renal hemodynamics, assessing the nephrotoxic potential of new chemical entities, and understanding the renal handling of organic anions. This technical guide provides a detailed overview of the core concepts, experimental protocols for measurement, and the physiological and pathological factors influencing the PAH extraction ratio.
Core Principles of this compound Extraction
This compound is an ideal substance for measuring renal plasma flow due to its unique handling by the kidneys. At low plasma concentrations, PAH is both freely filtered by the glomerulus and efficiently secreted by the proximal tubules.[2][3] This results in the removal of approximately 90-92% of the PAH from the blood in a single pass through the kidneys in healthy individuals.[1][4] The high extraction ratio means that the clearance of PAH is a close approximation of the effective renal plasma flow (ERPF).[2][3]
The extraction ratio (EPAH) is calculated as the fraction of PAH removed from the blood perfusing the kidneys and is expressed by the following formula:
EPAH = (Ca - Cv) / Ca
Where:
-
Ca is the concentration of PAH in the renal artery.
-
Cv is the concentration of PAH in the renal vein.
An extraction ratio approaching 1.0 indicates that the substance is almost completely cleared from the plasma during its transit through the kidney.[5]
Quantitative Data on PAH Extraction Ratios
The PAH extraction ratio can be influenced by a variety of physiological and pathological conditions. The following tables summarize quantitative data on the PAH extraction ratio in different states.
| Condition | Species | PAH Extraction Ratio (%) | Reference(s) |
| Normal/Healthy | Human | 87 ± 3 | [6] |
| Human | ~90-92 | [1][4] | |
| Chronic Cyclosporin Nephropathy | Human | 77 ± 3 | [6] |
| Primary Glomerulopathy | Human | 69 ± 4 | [6] |
| Postischemic Acute Renal Failure (Day 0) | Human (Renal Allograft) | 10 ± 7 (Sustained ARF) | [7] |
| Human (Renal Allograft) | 18 ± 14 (Recovering ARF) | [7] | |
| Postischemic Acute Renal Failure (Day 7) | Human (Renal Allograft) | 11 ± 22 (Sustained ARF) | [7] |
| Human (Renal Allograft) | 65 ± 20 (Recovering ARF) | [7] | |
| Saline Infusion | Rat | 68.3 ± 2.5 | [8] |
| Dextrose Infusion | Rat | 48.8 ± 3.2 | [8] |
Note: Data for essential hypertension, exercise, and pyrogen-induced fever is less consistently reported in terms of specific extraction ratio percentages and often focuses on changes in overall renal blood flow. However, it is established that conditions altering renal perfusion will impact the PAH extraction ratio.[1]
Experimental Protocols for Measuring PAH Extraction Ratio
Accurate determination of the PAH extraction ratio requires precise experimental procedures. The gold standard method involves the constant infusion of PAH to achieve a steady-state plasma concentration, coupled with the collection of arterial and renal venous blood samples.
Constant Infusion Method for PAH Clearance
This method is essential for maintaining a stable plasma PAH concentration, which is a prerequisite for accurate clearance and extraction ratio measurements.[9]
Protocol:
-
Priming Dose: Administer an intravenous priming dose of PAH to rapidly achieve the desired plasma concentration. A typical priming dose is 6-10 mg/kg body weight.[3][10]
-
Constant Infusion: Immediately follow the priming dose with a continuous intravenous infusion of PAH at a rate of 10-24 mg/min to maintain a steady-state plasma concentration.[10]
-
Equilibration Period: Allow for an equilibration period of at least 30 minutes after starting the infusion to ensure the PAH concentration has stabilized throughout the circulatory system.[11]
-
Blood Sampling: Collect blood samples from a peripheral artery (to represent renal arterial concentration) and the renal vein. Renal vein catheterization is a necessary and invasive step for the direct measurement of the extraction ratio.[6][11]
-
Urine Collection (for Clearance): For the determination of PAH clearance, timed urine collections are performed via bladder catheterization.[9]
-
Sample Analysis: Analyze the plasma and urine samples for PAH concentration using an appropriate analytical method.
Renal Vein Catheterization
Direct measurement of the PAH extraction ratio necessitates obtaining blood from the renal vein.
Protocol:
-
Catheter Insertion: Under fluoroscopic guidance, a catheter is typically introduced via the femoral vein and advanced into the inferior vena cava.
-
Catheter Placement: The catheter is then selectively guided into the desired renal vein. Care must be taken to ensure the catheter tip is positioned correctly to obtain a representative sample of renal venous blood and to avoid contamination from other vessels.[11]
-
Blood Sampling: Once the catheter is in place, blood samples are drawn simultaneously from the renal vein and a peripheral artery.
Analytical Methods for PAH Concentration
Several analytical techniques are available for quantifying PAH in plasma and urine.
| Method | Principle | Advantages | Disadvantages | Reference(s) |
| Colorimetric Assay | Based on the Bratton-Marshall reaction, where PAH is diazotized and coupled with a chromogenic agent. | Simple, inexpensive. | Labor-intensive, potential for interference from other substances. | [12][13] |
| High-Performance Liquid Chromatography (HPLC) | Separates PAH from other components in the sample, followed by UV or fluorescence detection. | High specificity and sensitivity. | Requires specialized equipment and can be more time-consuming for sample preparation. | [12][14] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and specificity by separating PAH and then identifying it based on its mass-to-charge ratio. | Very high sensitivity and specificity, allowing for the use of smaller sample volumes. | Requires expensive, specialized equipment and expertise. | [15] |
Mandatory Visualizations
Signaling Pathways Regulating Renal Blood Flow
The PAH extraction ratio is intrinsically linked to renal blood flow, which is tightly regulated by a complex interplay of intrinsic and extrinsic mechanisms. Understanding these pathways is crucial for interpreting changes in the extraction ratio.
Caption: Regulation of renal blood flow and its impact on the PAH extraction ratio.
Experimental Workflow for PAH Extraction Ratio Measurement
The following diagram outlines the logical flow of an experiment designed to measure the PAH extraction ratio.
Caption: Step-by-step workflow for the experimental determination of the PAH extraction ratio.
References
- 1. karger.com [karger.com]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Glucosuria Interferes With Measurement of Effective Renal Plasma Flow Using para-Aminohippuric Acid, With a Focus on SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAH extraction and estimation of plasma flow in diseased human kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STUDIES ON THE PATHOGENESIS OF FEVER: IX. CHARACTERISTICS OF ENDOGENOUS SERUM PYROGEN AND MECHANISMS GOVERNING ITS RELEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infection, fever, and exogenous and endogenous pyrogens: some concepts have changed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. Comparative study of colorimetric method using diazotization reaction and high-performance liquid chromatographic method in determination of para-aminohippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-performance liquid chromatographic determination of p-aminohippuric acid and iothalamate in human serum and urine: comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A micro method to measure para-amino hippurate and creatinine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on p-Aminohippurate (PAH) Metabolism and Excretion Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the core mechanisms governing the metabolism and renal excretion of p-Aminohippurate (PAH), a substance of significant interest in renal physiology and pharmacology.
Introduction
This compound (PAH) is an organic anion that is efficiently eliminated from the body, primarily through renal excretion. Its clearance by the kidneys is so effective that it is widely used as a diagnostic tool to measure effective renal plasma flow (ERPF)[1][2][3][4][5][6][7][8]. Understanding the intricate pathways of PAH metabolism and excretion is crucial for renal physiology research and for the development of drugs that may interact with these pathways. This guide delves into the molecular transporters, metabolic transformations, and regulatory signals that govern the disposition of PAH.
Renal Excretion of this compound
The renal excretion of PAH is a highly efficient process involving both glomerular filtration and active tubular secretion[1][3][6][8][9]. While a small fraction of plasma PAH is filtered at the glomerulus, the majority is actively secreted by the proximal tubule cells, leading to an extraction ratio of approximately 90-92% in a single pass through the kidneys[1][2][6][8][9].
The tubular secretion of PAH is a two-step process involving transport across the basolateral and apical membranes of the proximal tubule epithelial cells.
The uptake of PAH from the blood into the proximal tubule cells occurs against an electrochemical gradient and is an energy-dependent process[1]. This transport is mediated by Organic Anion Transporters (OATs), primarily OAT1 (SLC22A6) and to a lesser extent, OAT3 (SLC22A8)[1][10][11][12].
The mechanism is a classic example of tertiary active transport:
-
Primary Active Transport: The Na+/K+-ATPase pump on the basolateral membrane actively transports Na+ out of the cell, creating a low intracellular Na+ concentration[11].
-
Secondary Active Transport: The inwardly directed Na+ gradient drives the uptake of dicarboxylates, such as α-ketoglutarate (α-KG), into the cell via the Na+-dicarboxylate cotransporter (NaDC3)[1][11]. This leads to a high intracellular concentration of α-KG.
-
Tertiary Active Transport: OAT1 and OAT3 then mediate the influx of PAH from the blood into the cell in exchange for the intracellular α-KG[1][11][13].
Once inside the proximal tubule cell, PAH is transported across the apical (luminal) membrane into the tubular fluid. This efflux is a more complex and less completely understood process that may involve several transporters, including:
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): An ATP-dependent transporter that can efflux a wide range of organic anions[1][3].
-
Sodium-dependent inorganic phosphate (B84403) transporter 1 (NPT1/SLC17A1): This transporter has been shown to mediate PAH efflux[1].
-
Other potential transporters: Research suggests the involvement of other, yet to be fully characterized, ATP-independent and -dependent transporters[1][14]. The transport across the apical membrane can also be influenced by the membrane potential[15].
Metabolism of this compound
While PAH is primarily excreted unchanged, a portion of it undergoes metabolism, mainly in the kidney. The primary metabolic pathway is N-acetylation, leading to the formation of N-acetyl-p-aminohippurate (N-acetyl-PAH)[16][17]. Other metabolites, such as p-aminobenzoate (PAB) and N-acetyl-p-aminobenzoate (N-acetyl-PAB), have also been identified[17]. The presence of these metabolites is a crucial consideration in the precise measurement of PAH clearance, as some analytical methods may not differentiate between PAH and its metabolites[17].
Quantitative Data
The following tables summarize key quantitative data related to PAH transport and clearance.
Table 1: Michaelis-Menten Constants (Km) for PAH Transport
| Transporter | Species | Expression System/Model | Km (µM) | Reference(s) |
| OAT1 | Human | Kidney Slices | 31 - 48 | [18] |
| OAT1 | Human | Xenopus oocytes | 3.1 - 9 | [9][13] |
| OAT1 | Rat | Various | 14 - 70 | [13] |
| OAT3 | Rat | Various | 65 | [13] |
Table 2: Typical Renal Clearance and Extraction Values for PAH
| Parameter | Species | Condition | Value | Reference(s) |
| Renal Plasma Flow (RPF) | Human | Normal | ~600 mL/min | [2] |
| Effective Renal Plasma Flow (ERPF) | Human | Normal | 600 - 700 mL/min | [7] |
| Renal Extraction Ratio | Human | Normal | ~0.92 | [2][8] |
| PAH Clearance | Rat | Conscious, Saline Infusion | 11.50 +/- 1.45 mL/min | [19] |
| PAH Clearance | Rat | Conscious, Dextrose Infusion | 7.83 +/- 0.82 mL/min | [19] |
| Maximal Tubular Secretory Capacity (TmPAH) | Human | Normal | 80 - 90 mg/min | [6][7] |
Experimental Protocols
This protocol provides a general outline for the determination of effective renal plasma flow (ERPF) using PAH clearance.
Objective: To measure the rate at which the kidneys clear PAH from the plasma.
Principle: At low plasma concentrations, PAH is almost completely cleared from the renal plasma in a single pass. Therefore, its clearance rate is a reliable measure of ERPF. The clearance is calculated using the formula: CPAH = (UPAH x V) / PPAH, where U is the urine concentration, V is the urine flow rate, and P is the plasma concentration[2][4][7].
Materials:
-
Sterile solution of sodium this compound for injection.
-
Infusion pump.
-
Equipment for blood and urine collection.
-
Spectrophotometer or other analytical instrument for measuring PAH concentration.
Procedure:
-
Priming Dose: Administer an intravenous priming dose of PAH to rapidly achieve the desired plasma concentration (typically 1-2 mg/100 mL)[7].
-
Sustaining Infusion: Immediately follow with a continuous intravenous infusion of PAH at a rate calculated to maintain a constant plasma concentration[7].
-
Equilibration Period: Allow for an equilibration period for the PAH to distribute throughout the body.
-
Urine Collection: Collect urine over a precisely timed period, often through bladder catheterization to ensure complete collection[5].
-
Blood Sampling: Collect blood samples at the beginning and end of the urine collection period.
-
Sample Analysis: Measure the concentration of PAH in the plasma (PPAH) and urine (UPAH) samples.
-
Calculation: Calculate the urine flow rate (V) and then use the clearance formula to determine ERPF.
This protocol describes a method to study the transport of PAH into renal cells.
Objective: To characterize the kinetics and inhibition of PAH uptake by renal proximal tubules.
Principle: Precision-cut kidney slices are a useful in vitro model as the basolateral membrane of the tubular cells is accessible for uptake studies[20].
Materials:
-
Freshly obtained kidney cortex from a suitable animal model (e.g., rabbit, rat).
-
Krumdieck tissue slicer or similar instrument.
-
Incubation buffer (e.g., Krebs-Henseleit buffer).
-
Radiolabeled [3H]-PAH or [14C]-PAH.
-
Scintillation counter.
-
Inhibitors of PAH transport (e.g., probenecid) for characterization studies.
Procedure:
-
Slice Preparation: Prepare thin (e.g., 0.5 mm) slices of the renal cortex using a tissue slicer in ice-cold buffer.
-
Pre-incubation: Pre-incubate the slices in buffer at 37°C to allow them to equilibrate.
-
Uptake Initiation: Transfer the slices to an incubation medium containing a known concentration of radiolabeled PAH and any test compounds (e.g., inhibitors).
-
Uptake Termination: After a specific time, stop the uptake by rapidly transferring the slices to ice-cold buffer and washing them to remove extracellular PAH.
-
Lysis and Scintillation Counting: Lyse the cells in the slices and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Express the uptake as a function of time and substrate concentration. Kinetic parameters (Km and Vmax) can be determined by performing the assay at various PAH concentrations[18].
Signaling Pathways and Regulation
The expression and activity of the organic anion transporters involved in PAH secretion are subject to regulation by various signaling pathways and transcription factors. This regulation is critical for maintaining homeostasis and can be a factor in drug-drug interactions[21].
Key regulatory factors include:
-
Transcriptional Regulation: The expression of OAT1 and OAT3 is regulated by transcription factors such as hepatocyte nuclear factor (HNF)-1α, HNF-4α, and B-cell CLL/lymphoma 6 (BCL6)[10].
-
Post-Translational Modifications: The activity of OATs can be modulated by post-translational modifications like phosphorylation, glycosylation, and ubiquitination[10][21]. For instance, activation of Protein Kinase C (PKC) can downregulate OAT1- and OAT3-mediated transport[22].
Visualizations
Caption: PAH renal secretion pathway in a proximal tubule cell.
Caption: Workflow for measuring PAH clearance in vivo.
Conclusion
The metabolism and excretion of this compound are complex, multi-step processes that are fundamental to renal physiology. The primary mechanism of its high-efficiency excretion is active tubular secretion, orchestrated by a series of transporters on the basolateral and apical membranes of proximal tubule cells. This process is tightly regulated and can be influenced by various endogenous and exogenous compounds. A thorough understanding of these pathways is indispensable for researchers in nephrology and for professionals involved in the development and evaluation of new therapeutic agents.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 9. Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Molecular physiology of renal this compound secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound transport in rat renal brush-border membranes: a potential-sensitive transport system and an anion exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of this compound and its relevance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organic anion transporters, OAT1 and OAT3, are crucial biopterin transporters involved in bodily distribution of tetrahydrobiopterin and exclusion of its excess - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of organic anion transporters: Role in physiology, pathophysiology, and drug elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Organic anion transporters - Proteopedia, life in 3D [proteopedia.org]
The Physiological Basis of p-Aminohippurate (PAH) Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physiological principles underlying the renal clearance of p-Aminohippurate (PAH). It details the transport mechanisms, quantitative parameters, and experimental methodologies crucial for understanding and utilizing PAH clearance as a fundamental tool in renal physiology research and drug development.
Introduction: PAH as a Tool to Measure Renal Plasma Flow
Para-aminohippurate (PAH) is an organic anion that is extensively used in renal physiology to measure effective renal plasma flow (ERPF).[1][2][3] The principle behind its use lies in the kidney's remarkable ability to efficiently remove PAH from the bloodstream. In a single pass through the kidneys, approximately 90% of PAH is cleared from the renal plasma.[1][4] This high extraction ratio means that the rate at which the kidneys clear PAH from the blood closely approximates the total renal plasma flow.[2]
The renal handling of PAH involves two primary processes: glomerular filtration and active tubular secretion.[3][4] While PAH is freely filtered at the glomerulus, the majority of its clearance is attributable to active secretion by the proximal tubule cells.[3] This active transport is so efficient that at low plasma concentrations, the extraction of PAH is nearly complete.[1]
Cellular Mechanisms of PAH Transport
The secretion of PAH from the blood into the tubular fluid is a two-step process involving transport across the basolateral and apical membranes of the proximal tubule epithelial cells. This process is primarily mediated by a family of Organic Anion Transporters (OATs).
Basolateral Uptake: The Role of OAT1 and OAT3
The initial and rate-limiting step in PAH secretion is its uptake from the peritubular capillaries into the proximal tubule cells across the basolateral membrane.[4] This is an active transport process mediated predominantly by Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3).[1][3] These transporters function as anion exchangers, specifically exchanging extracellular PAH for an intracellular dicarboxylate, such as α-ketoglutarate.[4][5]
The energy for this transport is derived from a tertiary active transport mechanism. The process is driven by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. This sodium gradient powers the uptake of dicarboxylates (like α-ketoglutarate) into the cell via the Na+-dicarboxylate cotransporter (NaDC3). The resulting intracellular accumulation of dicarboxylates then drives the uptake of PAH via OAT1 and OAT3 in exchange for these dicarboxylates.
Apical Efflux
Once inside the proximal tubule cell, PAH is transported across the apical membrane into the tubular lumen. The exact mechanisms for apical efflux are complex and may be species-specific, involving transporters such as the multidrug resistance-associated proteins (MRPs).[3][5] This step allows for the final secretion of PAH into the urine.
The following diagram illustrates the cellular transport pathway of PAH in a renal proximal tubule cell:
Caption: Cellular mechanism of this compound (PAH) transport in the renal proximal tubule.
Quantitative Data on PAH Clearance
The following tables summarize key quantitative parameters related to PAH clearance.
Table 1: Typical Renal Hemodynamic and PAH Clearance Values in Healthy Adults
| Parameter | Value | Unit |
| Renal Blood Flow (RBF) | 1000 - 1200 | mL/min |
| Renal Plasma Flow (RPF) | 600 - 700 | mL/min |
| Glomerular Filtration Rate (GFR) | 125 | mL/min |
| PAH Clearance (CPAH) | ~600 | mL/min |
| PAH Extraction Ratio (EPAH) | ~0.9 | - |
| Transport Maximum for PAH (TmPAH) | 80 - 90 | mg/min |
Table 2: Kinetic Parameters of OATs for PAH
| Transporter | Species | Km (μM) |
| OAT1 | Human | 31 - 48 |
| OAT3 | Human | Data not consistently available, but generally considered to have a lower affinity for PAH than OAT1. |
Experimental Protocols
In Vivo Measurement of PAH Clearance
The standard method for measuring ERPF using PAH clearance involves a continuous intravenous infusion to achieve a steady-state plasma concentration.
Protocol:
-
Subject Preparation: The subject should be well-hydrated to ensure adequate urine flow.
-
Priming Dose: A priming (loading) dose of PAH is administered intravenously to rapidly achieve the desired plasma concentration. A typical priming dose is 6-10 mg/kg.
-
Sustaining Infusion: Immediately following the priming dose, a continuous infusion of PAH is started to maintain a constant plasma concentration, typically between 1 and 2 mg/100 mL.
-
Equilibration Period: An equilibration period of 30-60 minutes is allowed for the PAH concentration to stabilize in the plasma.
-
Sample Collection:
-
Urine: Timed urine collections are performed, often via bladder catheterization to ensure complete collection. The volume of each collection is accurately measured.
-
Blood: Blood samples are drawn at the midpoint of each urine collection period to determine the plasma PAH concentration.
-
-
Sample Analysis: The concentration of PAH in plasma (PPAH) and urine (UPAH) is determined.
-
Calculation: PAH clearance is calculated using the following formula: CPAH = (UPAH x V) / PPAH Where:
-
CPAH = PAH clearance (mL/min)
-
UPAH = Urine PAH concentration (mg/mL)
-
V = Urine flow rate (mL/min)
-
PPAH = Plasma PAH concentration (mg/mL)
-
In Vitro PAH Transport Assay using Kidney Slices
This method allows for the direct study of PAH transport mechanisms in renal tissue.
Protocol:
-
Tissue Preparation: Kidneys are harvested, and thin cortical slices (typically 0.3-0.5 mm) are prepared using a microtome.
-
Pre-incubation: The slices are pre-incubated in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to allow them to equilibrate.
-
Incubation: The slices are then transferred to a buffer containing radiolabeled PAH (e.g., ³H-PAH) and any test compounds (e.g., inhibitors). The incubation is carried out at 37°C with continuous oxygenation.
-
Washing: After the incubation period, the slices are rapidly washed in ice-cold buffer to remove extracellular PAH.
-
Lysis and Scintillation Counting: The slices are lysed, and the amount of intracellular radiolabeled PAH is quantified using a scintillation counter.
-
Data Analysis: The uptake of PAH is calculated and can be used to determine kinetic parameters (Km and Vmax) and to assess the effects of various drugs on PAH transport.
The following diagram illustrates the general workflow for an in vivo PAH clearance experiment:
Caption: Experimental workflow for in vivo measurement of PAH clearance.
Factors Influencing PAH Clearance
Several physiological and pathological factors can influence PAH clearance, including:
-
Renal Blood Flow: Changes in renal perfusion will directly affect the delivery of PAH to the kidneys and thus its clearance.
-
Carrier Saturation: The transport system for PAH is saturable. At high plasma concentrations, the transporters can become saturated, leading to a transport maximum (TmPAH).[1] Above this concentration, clearance will decrease.
-
Competition: Other organic anions, including many drugs (e.g., probenecid, penicillins, nonsteroidal anti-inflammatory drugs), can compete with PAH for transport on OAT1 and OAT3, thereby reducing its clearance.[4]
-
Renal Disease: Conditions that damage the renal tubules can impair the secretory capacity for PAH, leading to a reduction in its clearance that may not accurately reflect a decrease in renal plasma flow.
Conclusion
The clearance of this compound is a cornerstone of renal physiology, providing a reliable method for the estimation of renal plasma flow. A thorough understanding of its underlying physiological basis, including the intricate cellular transport mechanisms and the factors that can influence its clearance, is essential for researchers, scientists, and drug development professionals. The experimental protocols detailed in this guide provide a framework for the accurate measurement and interpretation of PAH clearance data, which is critical for both basic research and the clinical evaluation of renal function and drug interactions.
References
- 1. Transport maximum - Wikipedia [en.wikipedia.org]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Tubular Transport Maxima of PAH and Diodrast Measured Individually in the Aglomerular Kidney of Lophius, and Simultaneously as Competitors Under Conditions of Equimolar Loading - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Application of p-Aminohippurate in Renal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-aminohippurate (PAH), a derivative of hippuric acid, has been a cornerstone in the field of renal physiology for decades. Its unique handling by the kidneys—freely filtered by the glomeruli and efficiently secreted by the proximal tubules—makes it an invaluable tool for measuring renal plasma flow (RPF) and assessing tubular secretory function. This technical guide provides an in-depth overview of the discovery, development, and application of PAH in renal studies, complete with detailed experimental protocols, quantitative data, and pathway visualizations.
Historical Perspective: The Pioneering Work of Homer W. Smith
The utility of PAH in renal physiology was largely established through the pioneering work of Homer W. Smith and his colleagues. In 1945, Smith published a seminal paper that demonstrated p-aminohippuric acid as the most suitable agent for evaluating renal plasma flow in both humans and dogs.[1] His meticulous research established the clearance technique as a powerful, non-invasive method to gain mechanistic insights into intrarenal function. Smith introduced the concept of "effective" renal plasma flow (ERPF), acknowledging that PAH clearance provides an estimate of about 85-90% of the true renal plasma flow because a small fraction of blood perfuses non-secretory tissues of the kidney.[1]
Physiological Principles of PAH Handling by the Kidney
The utility of PAH as a tool for renal studies lies in its distinct handling by the nephron. At low plasma concentrations (1-2 mg/100 mL), PAH is almost completely cleared from the renal plasma in a single pass through the kidneys.[2] This near-complete extraction is a result of two key processes:
-
Glomerular Filtration: PAH is freely filtered from the blood in the glomerulus into Bowman's space.
-
Tubular Secretion: The vast majority of PAH that bypasses the glomerulus is actively and efficiently secreted from the peritubular capillaries into the tubular fluid by the cells of the proximal convoluted tubule.[3]
This combination of filtration and secretion results in a high extraction ratio, meaning that the amount of PAH in the urine is a very close approximation of the total amount of PAH that entered the kidney via the renal artery.
Mechanism of Tubular Secretion
The secretion of PAH from the blood into the tubular lumen is a two-step process involving specific transporters on the basolateral and apical membranes of the proximal tubule cells.
-
Basolateral Uptake: PAH is transported from the blood into the proximal tubule cell against an electrochemical gradient. This process is primarily mediated by the Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) .[2] These transporters function as exchangers, typically trading PAH for an intracellular dicarboxylate, such as α-ketoglutarate.[4][5]
-
Apical Efflux: Once inside the cell, PAH is secreted into the tubular lumen. This step is less well-defined and may involve multiple transporters, including members of the Multidrug Resistance-Associated Protein (MRP) family .[3]
Quantitative Data in Renal Studies
The following tables summarize key quantitative data related to the use of PAH in assessing renal function.
| Parameter | Typical Value (Healthy Adult) | Description |
| Effective Renal Plasma Flow (ERPF) | 600 - 700 mL/min | The volume of plasma from which PAH is completely cleared per minute.[2] |
| PAH Extraction Ratio (EPAH) | ~0.9 (or 90%) | The fraction of PAH removed from the blood during a single passage through the kidneys.[2] |
| Maximal Tubular Secretory Capacity (TmPAH) | 80 - 90 mg/min | The maximum rate at which the renal tubules can secrete PAH.[2] |
| Age Range (years) | Mean PAH Clearance (mL/min/1.73 m²) |
| 20-29 | >448 |
| 30-39 | >413 |
| 40-49 | >378 |
| 50-59 | >343 |
| 60-69 | >308 |
| 70-79 | >273 |
Adapted from Mayo Clinic Laboratories data.
Experimental Protocols
Accurate measurement of renal hemodynamics using PAH requires carefully controlled experimental conditions. The following are detailed protocols for determining ERPF and TmPAH.
Measurement of Effective Renal Plasma Flow (ERPF)
This protocol is designed to achieve and maintain a low, stable plasma concentration of PAH.
Measurement of Maximal Tubular Secretory Capacity (TmPAH)
This protocol involves elevating the plasma PAH concentration to saturate the tubular secretory transporters. It is often performed concurrently with a measurement of Glomerular Filtration Rate (GFR) using a substance like inulin.
-
Subject Preparation: Similar to the ERPF protocol, ensure the subject is well-hydrated.
-
Priming and Infusion:
-
Administer a priming dose of a GFR marker (e.g., inulin).
-
Administer a priming dose of PAH.
-
Begin a continuous infusion of both the GFR marker and PAH at a high rate to achieve a plasma PAH concentration of 40-60 mg/100 mL. This high concentration is necessary to saturate the tubular secretory mechanisms.[6]
-
-
Equilibration and Sampling:
-
Allow for an equilibration period.
-
Collect precisely timed urine samples.
-
Collect blood samples at the midpoint of each urine collection period.
-
-
Analysis:
-
Measure the plasma and urine concentrations of both the GFR marker (PGFR, UGFR) and PAH (PPAH, UPAH).
-
Measure the urine flow rate (V).
-
-
Calculation:
-
Calculate GFR: GFR = (UGFR x V) / PGFR
-
Calculate the total amount of PAH excreted per minute: Total Excreted PAH = UPAH x V
-
Calculate the amount of PAH filtered per minute: Filtered PAH = GFR x PPAH x 0.83 (0.83 corrects for plasma protein binding of PAH)
-
Calculate TmPAH: TmPAH = Total Excreted PAH - Filtered PAH
-
Analytical Methods for PAH Determination
Two primary methods are used for the quantification of PAH in plasma and urine samples:
-
Colorimetric Method (Bratton-Marshall Reaction): This traditional method involves a diazotization reaction. It is relatively simple but can be labor-intensive and prone to interference from other substances like sulfa drugs.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and accuracy for PAH measurement and can also simultaneously measure metabolites like N-acetyl-PAH.[7] Sample preparation for HPLC typically involves protein precipitation for plasma samples and dilution for urine samples.[4]
Conclusion
This compound remains a vital tool in renal research, providing a reliable method for the assessment of renal plasma flow and tubular secretory function. A thorough understanding of its physiological handling, coupled with meticulous experimental technique, is essential for obtaining accurate and reproducible data. While newer imaging and endogenous marker techniques are emerging, the principles established through the use of PAH continue to be fundamental to our understanding of kidney function in health and disease.
References
- 1. DSpace [archive.hshsl.umaryland.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Renal System: Renal Clearance | ditki medical & biological sciences [ditki.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for p-Aminohippurate (PAH) Clearance in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippurate (PAH) clearance is a gold-standard method used in renal physiology to measure effective renal plasma flow (ERPF).[1][2][3] At low plasma concentrations, PAH is efficiently filtered by the glomeruli and actively secreted by the proximal tubules, resulting in its nearly complete removal from the blood in a single pass through the kidneys.[3][4][5] This characteristic allows for the accurate estimation of renal plasma flow, which is a critical parameter in assessing kidney function and the impact of xenobiotics on renal hemodynamics. This document provides detailed protocols for performing PAH clearance studies in rat models, including surgical procedures, infusion regimens, sample analysis, and data interpretation.
Principle of the Method
The clearance of a substance is the theoretical volume of plasma from which the substance is completely removed per unit of time. For PAH, clearance is calculated using the following formula[2][3]:
ERPF = (UPAH x V) / PPAH
Where:
-
ERPF is the Effective Renal Plasma Flow (in mL/min)
-
UPAH is the concentration of PAH in the urine (in mg/mL)
-
V is the urine flow rate (in mL/min)
-
PPAH is the concentration of PAH in the plasma (in mg/mL)
Effective Renal Blood Flow (ERBF) can then be calculated from the ERPF and hematocrit:
ERBF = ERPF / (1 - Hematocrit)
Experimental Protocols
I. Surgical Preparation of the Rat
This protocol describes the procedures for anesthetized rats. For studies in conscious rats, surgical catheterization should be performed under anesthesia, followed by a recovery period.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., Inactin/thiobutabarbital, or isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, hemostats, retractors)
-
Catheters (e.g., PE-50 tubing)
-
Sutures (e.g., 4-0 silk)
-
Heparinized saline (10-20 U/mL)
-
Surgical microscope or magnifying lamp
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Tracheostomy (Optional but Recommended): Make a midline incision in the neck to expose the trachea. Incise the trachea and insert a tracheal tube to ensure a patent airway.
-
Catheterization of the Jugular Vein:
-
Isolate the external jugular vein through blunt dissection.[6][7]
-
Place two loose silk sutures around the vein.
-
Make a small incision in the vein and insert a heparinized saline-filled catheter.
-
Secure the catheter in place with the sutures.[6][7] This catheter will be used for the infusion of PAH and other substances.
-
-
Catheterization of the Carotid Artery:
-
Catheterization of the Urinary Bladder:
-
Make a midline abdominal incision to expose the urinary bladder.
-
Gently empty the bladder by applying light pressure.
-
Make a small incision at the apex of the bladder and insert a flared-tip catheter.
-
Secure the catheter with a purse-string suture.[9] This allows for timed urine collection.
-
-
Stabilization: Allow the animal to stabilize for at least 30-60 minutes after surgery before starting the experimental protocol. Maintain body temperature at 37°C using a heating pad.
II. This compound (PAH) Infusion Protocol
Solutions:
-
PAH Priming Solution: Prepare a solution of PAH in 0.9% saline to deliver a priming dose. The exact concentration will depend on the desired plasma concentration and the infusion protocol.
-
PAH Infusion Solution: Prepare a solution of PAH in 0.9% saline for continuous infusion. To maintain a stable plasma PAH concentration of 1-2 mg/100 mL, a typical infusion rate is required.[5] Inulin can be included in the infusion solution for simultaneous measurement of Glomerular Filtration Rate (GFR).
Procedure:
-
Priming Dose: Administer a bolus (priming) dose of PAH intravenously via the jugular vein catheter to rapidly achieve the desired plasma concentration.
-
Continuous Infusion: Immediately following the priming dose, start a continuous intravenous infusion of the PAH solution at a constant rate using a syringe pump.
-
Equilibration Period: Allow for an equilibration period of 45-60 minutes to ensure a steady-state plasma concentration of PAH.
III. Sample Collection
Procedure:
-
Urine Collection:
-
Following the equilibration period, collect urine via the bladder catheter into pre-weighed tubes for a defined period (e.g., 20-30 minutes).
-
Record the collection time accurately.
-
At the end of the collection period, flush the bladder with a small, known volume of air or saline to ensure complete collection.
-
Determine the urine volume by weight, assuming a density of 1 g/mL.
-
-
Blood Collection:
-
At the midpoint of each urine collection period, slowly withdraw a blood sample (e.g., 200-300 µL) from the carotid artery catheter into a heparinized tube.
-
Immediately centrifuge the blood sample to separate the plasma.
-
Store the plasma and urine samples at -20°C or -80°C until analysis.
-
Replace the volume of blood withdrawn with an equal volume of heparinized saline to maintain hydration.
-
IV. Sample Analysis: PAH Concentration Measurement
PAH concentrations in plasma and urine can be determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC Method Outline:
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding a protein precipitating agent (e.g., acetonitrile (B52724) or trichloroacetic acid).[10][11] Centrifuge to pellet the precipitated proteins.
-
Urine: Dilute the urine sample with mobile phase or a suitable buffer.[10][11]
-
-
Chromatography:
-
Inject the supernatant (from plasma) or the diluted urine onto a C18 reverse-phase HPLC column.
-
Use a mobile phase typically consisting of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).[10]
-
Detect PAH using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).[12]
-
-
Quantification:
-
Create a standard curve using known concentrations of PAH.
-
Quantify the PAH concentration in the samples by comparing their peak areas to the standard curve.
-
Data Presentation
Table 1: Typical Experimental Parameters for PAH Clearance in Rats
| Parameter | Typical Value | Unit | Notes |
| Rat Strain | Sprague-Dawley / Wistar | - | |
| Body Weight | 250 - 350 | g | |
| Anesthesia | Inactin / Isoflurane | - | |
| PAH Priming Dose | 6 - 10 | mg/kg | Intravenous bolus |
| PAH Infusion Rate | 10 - 24 | mg/min | To maintain plasma concentration of 1-2 mg/100 mL[5] |
| Infusion Vehicle | 0.9% Saline | - | |
| Equilibration Period | 45 - 60 | min | |
| Urine Collection Period | 20 - 30 | min | |
| Blood Sample Volume | 200 - 300 | µL |
Table 2: Representative PAH Clearance Data in Anesthetized Rats
| Condition | PAH Clearance (ERPF) | Inulin Clearance (GFR) | Renal Blood Flow (ERBF) | Reference |
| Saline Infusion | 11.50 ± 1.45 | - | - | [9][13] |
| Dextrose Infusion | 7.83 ± 0.82 | - | - | [9][13] |
| Sham Operated | ~8-10 | ~1.0 | ~15-20 | [4][12] |
| Post-Ischemia (24h) | ~2-3 | ~0.2 | ~4-6 | [4][12] |
Values are presented as mean ± SEM or as a typical range and are expressed in mL/min. These values can vary depending on the specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for PAH clearance measurement in rats.
Caption: Renal handling of this compound (PAH).
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjpas.net [cjpas.net]
- 8. researchgate.net [researchgate.net]
- 9. View of Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 10. researchgate.net [researchgate.net]
- 11. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Standard Operating Procedure for p-Aminohippurate (PAH) Infusion
Audience: Researchers, scientists, and drug development professionals.
Introduction: The measurement of renal plasma flow is a critical component in assessing kidney function, both in preclinical and clinical research. Para-aminohippurate (PAH), a substance that is both filtered by the glomeruli and actively secreted by the proximal tubules, serves as the gold-standard agent for this purpose.[1] At low plasma concentrations, the kidneys extract approximately 90% of PAH from the blood in a single pass.[2][3] Consequently, its clearance rate provides a reliable measure of effective renal plasma flow (ERPF).[4][5] This document provides a detailed standard operating procedure for performing PAH infusion studies to accurately determine ERPF.
Physiological Principle: Renal Handling of p-Aminohippurate
The utility of PAH in measuring ERPF is based on its specific handling by the nephrons of the kidney. Upon entering the kidney via the renal artery, a portion of PAH is freely filtered from the blood at the glomerulus. The majority of the remaining PAH is then actively secreted from the peritubular capillaries into the tubular fluid by organic anion transporters (OATs) located in the proximal tubule cells.[4] This efficient two-part process ensures that nearly all PAH entering the kidney is removed and excreted in the urine, making its clearance a direct proxy for the volume of plasma that flowed through the kidneys.
Caption: Renal clearance mechanism of this compound (PAH).
Experimental Protocols
Materials and Reagents
-
Sterile this compound sodium (PAH) solution for injection (e.g., 20% aqueous solution)[3]
-
Sterile 0.9% saline solution
-
Syringe infusion pump
-
Intravenous catheters
-
Blood collection tubes (e.g., lithium heparin)
-
Urine collection vessels
-
Centrifuge
-
Spectrophotometer or HPLC for PAH concentration analysis
-
Pipettes and general laboratory consumables
Subject Preparation
-
Ensure the subject is adequately hydrated to maintain a stable urine flow. Water may be provided ad libitum or according to a specific hydration protocol.
-
Establish intravenous access for both the PAH infusion and for blood sampling. A contralateral arm is preferred for sampling to avoid contamination.
-
For accurate timed urine collections, bladder catheterization may be required, especially in preclinical studies or when voluntary voiding is not feasible.
-
Collect baseline blood and urine samples before starting the infusion.
This compound Infusion Protocol
To accurately measure ERPF, a steady-state plasma concentration of PAH must be achieved and maintained.[3] This is accomplished using a priming (loading) dose followed by a continuous maintenance infusion.
-
Calculate Dosages: Determine the appropriate priming and maintenance doses based on the subject's body weight and the target plasma concentration (see Table 1).
-
Priming Dose: Administer the calculated priming dose intravenously over several minutes to rapidly achieve the target plasma concentration.[3][4]
-
Maintenance Infusion: Immediately following the priming dose, begin the continuous intravenous infusion at the calculated maintenance rate using a syringe pump.[3][6]
-
Equilibration Period: Allow for an equilibration period of at least 60 minutes after the start of the infusion to ensure a stable, steady-state plasma concentration of PAH is reached before clearance measurements begin.[7]
-
Clearance Periods:
-
Following equilibration, begin the first timed clearance period (e.g., 30 minutes).
-
Empty the bladder completely at the start of the period.
-
Draw a blood sample at the midpoint of the clearance period.
-
At the end of the period, collect the entire volume of urine voided.
-
Repeat for one or more subsequent clearance periods to ensure data reproducibility.
-
Sample Processing and Analysis
-
Blood Samples: Centrifuge blood samples to separate plasma. Store plasma at -20°C or colder until analysis.
-
Urine Samples: Accurately measure and record the total volume of urine collected for each clearance period. Store an aliquot for analysis.
-
PAH Concentration Measurement: Determine the concentration of PAH in the plasma (PPAH) and urine (UPAH) samples using a validated analytical method, such as a colorimetric assay or HPLC.
Calculation of Effective Renal Plasma Flow (ERPF)
ERPF is calculated using the standard clearance formula:[4][6]
eRPF (mL/min) = (UPAH × V) / PPAH
Where:
-
UPAH = Concentration of PAH in urine (e.g., mg/mL)
-
V = Urine flow rate (mL/min), calculated as the total urine volume collected during the clearance period divided by the duration of the period in minutes.
-
PPAH = Concentration of PAH in plasma (e.g., mg/mL)
Workflow and Data Presentation
The entire experimental process from preparation to calculation is outlined below.
Caption: Standard workflow for PAH infusion and ERPF measurement.
Quantitative Data Summary
The following tables provide key quantitative parameters for planning and interpreting PAH infusion studies.
Table 1: Recommended Infusion Parameters for ERPF Measurement
| Parameter | Recommended Value | Reference |
|---|---|---|
| Priming (Loading) Dose | 6 - 10 mg/kg | [3][4][6] |
| Maintenance Infusion Rate | 10 - 24 mg/min | [3][6] |
| Target Plasma Conc. | 1.0 - 2.0 mg/100 mL (10 - 20 mg/L) |[3][6] |
Note: These values are typical for achieving low plasma concentrations required for ERPF measurement. For measuring the maximal tubular secretory capacity (TmPAH), much higher plasma concentrations (40-60 mg/100 mL) are necessary.[3]
Table 2: Typical Renal Function Values in Healthy Adults
| Parameter | Typical Value | Reference |
|---|---|---|
| Effective Renal Plasma Flow (ERPF) | 600 - 700 mL/min | [4] |
| Glomerular Filtration Rate (GFR) | ~120 - 139 mL/min | [2][5] |
| PAH Renal Extraction Ratio | ~0.92 (92%) | [2] |
| Filtration Fraction (GFR/ERPF) | ~20% |[2] |
Table 3: Example High-Concentration PAH Infusion Protocol for Renal Protection This protocol from a clinical study aimed to achieve high, saturating plasma concentrations for a therapeutic application.
| Parameter | Infusion Protocol | Target Plasma Conc. | Reference |
|---|---|---|---|
| Priming Phase | 160 mg/min for 16 minutes | ~450 mg/L | [8][9] |
| Maintenance Phase | 110 mg/min for 48 minutes | ~450 mg/L | [8][9] |
| Total Dose | ~8 grams | ~450 mg/L |[9] |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. ahajournals.org [ahajournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes: Colorimetric Determination of p-Aminohippurate (PAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippurate (PAH), a derivative of hippuric acid, is a substance primarily used as a diagnostic agent for the measurement of effective renal plasma flow (ERPF). At low plasma concentrations, PAH is efficiently filtered by the glomeruli and secreted by the proximal tubules, resulting in its nearly complete removal from the blood in a single pass through the kidneys. This characteristic makes PAH clearance a valuable tool in renal physiology research and drug development to assess renal function. Colorimetric assays provide a convenient and cost-effective method for quantifying PAH concentrations in biological samples such as plasma and urine.
This document provides detailed protocols for two common colorimetric methods for PAH determination: the modern p-dimethylaminocinnamaldehyde (DACA) method and the classic Bratton-Marshall method.
Principle of the Methods
p-Dimethylaminocinnamaldehyde (DACA) Method
The DACA method is based on the reaction of the primary aromatic amine group of PAH with an aldehyde, p-dimethylaminocinnamaldehyde, in an acidic environment. This condensation reaction forms a colored Schiff base, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of PAH in the sample.[1] This method is known for its simplicity and is utilized in several commercially available assay kits.
Bratton-Marshall Method
The Bratton-Marshall method is a classic technique for the determination of aromatic amines. It involves a two-step diazotization-coupling reaction. First, the primary aromatic amine of PAH is diazotized using sodium nitrite (B80452) in an acidic medium. The excess nitrous acid is then removed by the addition of ammonium (B1175870) sulfamate (B1201201). Finally, the resulting diazonium salt is coupled with N-(1-naphthyl)-ethylenediamine to form a stable, colored azo dye. The absorbance of this dye is measured to determine the PAH concentration. While more complex than the DACA method, the Bratton-Marshall reaction is a well-established and sensitive technique.
Experimental Protocols
I. p-Dimethylaminocinnamaldehyde (DACA) Method
This protocol is adapted from commercially available microplate-based PAH assay kits.
A. Materials and Reagents
-
This compound (PAH) standard solution (e.g., 10 mg/mL)
-
p-Dimethylaminocinnamaldehyde (DACA) solution (e.g., 1% in ethanol)
-
Trichloroacetic acid (TCA) solution (e.g., 15%)
-
Deionized water (ddH₂O)
-
Microcentrifuge tubes
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
B. Sample Preparation
-
Urine Samples: Dilute urine samples 1:10 with deionized water. In a microcentrifuge tube, mix 100 µL of the diluted urine with 100 µL of 15% TCA solution to precipitate proteins.[2] Vortex briefly and then centrifuge at 14,000 x g for 4 minutes.[2] Collect the clear supernatant for analysis.
-
Plasma/Serum Samples: In a microcentrifuge tube, dilute 50 µL of plasma or serum with 50 µL of 15% TCA solution. Vortex and incubate on ice for 5 minutes. Centrifuge at 10,000 x g for 2-5 minutes at 4°C to pellet the precipitated proteins. Collect the clear supernatant. For the assay, further dilute 10 µL of the supernatant with 190 µL of deionized water.
C. Standard Curve Preparation
-
Prepare a 0.1 mg/mL PAH standard by diluting 10 µL of a 10 mg/mL PAH stock solution with 990 µL of deionized water.
-
Create a series of PAH standards in the range of 0-100 µg/mL by further diluting the 0.1 mg/mL standard with deionized water. A suggested dilution series is provided in the table below.
-
For each standard, mix the diluted PAH solution with an equal volume of 15% TCA solution.
D. Assay Procedure
-
Add 50 µL of the prepared standards and sample supernatants into separate wells of a 96-well microplate.
-
Add 150 µL of the 1% DACA solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µg/mL PAH standard) from all other readings.
-
Plot the corrected absorbance values against the corresponding PAH concentrations to generate a standard curve.
-
Determine the PAH concentration in the unknown samples by interpolating their absorbance values from the standard curve.
II. Bratton-Marshall Method
A. Materials and Reagents
-
This compound (PAH) standard solution
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Sodium nitrite solution (e.g., 0.1%)
-
Ammonium sulfamate solution (e.g., 0.5%)
-
N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) solution (e.g., 0.1%)
-
Spectrophotometer and cuvettes
B. Sample Preparation
-
Urine/Plasma Samples: Prepare a protein-free filtrate by adding an equal volume of 10% TCA to the sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
C. Assay Procedure
-
To 1 mL of the protein-free filtrate, add 0.5 mL of 0.1% sodium nitrite solution. Mix and let it stand for 3-5 minutes to allow for diazotization.
-
Add 0.5 mL of 0.5% ammonium sulfamate solution to neutralize the excess nitrite. Mix and let it stand for 2-3 minutes.
-
Add 0.5 mL of 0.1% N-(1-naphthyl)-ethylenediamine solution. A purple color will develop.
-
Allow the color to develop for 10-15 minutes.
-
Measure the absorbance at 540-555 nm against a reagent blank.
-
Prepare a standard curve using known concentrations of PAH and follow the same procedure.
-
Calculate the PAH concentration in the samples from the standard curve.
Data Presentation
Quantitative data should be summarized in clearly structured tables. Below are examples of how to present the data for a standard curve and for unknown samples.
Table 1: Example Standard Curve Data for the DACA Method
| PAH Concentration (µg/mL) | Absorbance at 550 nm (Corrected) |
| 0 | 0.000 |
| 10 | 0.152 |
| 20 | 0.301 |
| 40 | 0.598 |
| 60 | 0.889 |
| 80 | 1.175 |
| 100 | 1.450 |
Table 2: Example Results for Unknown Samples
| Sample ID | Sample Type | Dilution Factor | Corrected Absorbance | Calculated PAH Concentration (µg/mL) |
| U-01 | Urine | 10 | 0.450 | 30.2 |
| P-01 | Plasma | 20 | 0.225 | 15.1 |
| U-02 | Urine | 10 | 0.680 | 45.7 |
| P-02 | Plasma | 20 | 0.350 | 23.5 |
Visualizations
Caption: DACA reacts with PAH to form a quantifiable colored product.
Caption: From sample collection to data analysis workflow.
Troubleshooting
Table 3: Common Issues and Solutions in Colorimetric PAH Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background or blank reading | Contaminated reagents or glassware. | Use fresh, high-purity reagents and thoroughly clean all glassware. |
| Incomplete protein precipitation. | Ensure proper mixing with TCA and adequate centrifugation time and speed. | |
| Low sensitivity or weak color development | Degraded reagents (especially DACA or sodium nitrite). | Prepare fresh reagent solutions. Store stock solutions properly, protected from light and at the recommended temperature. |
| Incorrect pH of the reaction mixture. | Verify the pH of buffers and solutions. | |
| Inconsistent or non-reproducible results | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Temperature fluctuations during incubation. | Perform incubations in a temperature-controlled environment. | |
| Bubbles in microplate wells. | Be careful to avoid introducing bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present. | |
| Precipitate formation in wells | Reagent incompatibility or precipitation at low temperatures. | Ensure all reagents are fully dissolved and at room temperature before use. |
| Non-linear standard curve | Inaccurate standard dilutions. | Carefully prepare a fresh set of standards. |
| Assay signal is saturated at high concentrations. | Extend the standard curve with lower concentrations or dilute samples that fall in the non-linear range. | |
| Interference from other substances in the sample matrix. | Consider sample cleanup steps like solid-phase extraction if interference is suspected. Sulfonamides can interfere with the assay.[3] |
References
Application Notes and Protocols for p-Aminohippurate (PAH) Administration in Conscious Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of p-aminohippurate (PAH) in conscious mouse models for the assessment of renal plasma flow (RPF) and tubular secretion. The protocols outlined below are designed to ensure reproducible and accurate data collection.
Introduction
This compound (PAH) is an organic anion that is freely filtered by the glomerulus and avidly secreted by the proximal tubules of the kidney.[1][2] At low plasma concentrations, PAH is almost completely cleared from the renal circulation in a single pass, making its clearance a reliable measure of effective renal plasma flow (ERPF).[1][2] The measurement of PAH clearance is a valuable tool in preclinical studies for evaluating the effects of drug candidates on renal hemodynamics and tubular transport function. Performing these studies in conscious mice avoids the confounding effects of anesthesia on renal function.
Principle of the Method
The clearance of PAH is calculated from its concentration in plasma and urine, and the rate of urine flow. By administering a priming bolus dose of PAH to quickly achieve a target plasma concentration, followed by a continuous infusion to maintain this steady-state concentration, researchers can accurately determine the rate of PAH clearance by the kidneys. This clearance rate is a direct reflection of the effective renal plasma flow.
Key Experimental Protocols
Protocol 1: Surgical Preparation for Conscious Mouse Studies
This protocol describes the necessary surgical preparation for chronic indwelling catheters, allowing for stress-free administration of substances and blood sampling in conscious, freely moving mice.
Materials:
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments
-
Catheters (e.g., VAB™ catheters)
-
Sutures
-
Analgesics
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse on a heating pad to maintain body temperature.
-
Implant a catheter into the jugular vein for intravenous infusion.
-
Implant a second catheter into the carotid artery for blood sampling.
-
Exteriorize the catheters at the back of the neck.
-
Suture the incisions and provide post-operative analgesia.
-
Allow the mouse to recover for at least 48 hours before any clearance studies.
Protocol 2: PAH Clearance Measurement by Priming Bolus and Continuous Infusion
This protocol details the administration of PAH and subsequent sample collection to measure renal plasma flow.
Materials:
-
This compound (PAH) sodium salt
-
Sterile saline (0.9% NaCl)
-
Infusion pump
-
Blood collection tubes (heparinized)
-
Metabolic cages for urine collection (optional, if urine clearance is measured)
Procedure:
-
Preparation of PAH Solutions:
-
Priming Bolus Solution: Prepare a solution of PAH in sterile saline. The exact concentration will depend on the desired priming dose.
-
Infusion Solution: Prepare a separate, more dilute solution of PAH in sterile saline for continuous infusion.
-
-
Acclimatization: Acclimate the catheterized mouse to the experimental setup (e.g., the infusion harness and cage) to minimize stress.
-
Priming Dose: Administer a priming bolus of the PAH solution intravenously via the jugular vein catheter. A typical priming dose is around 10 mg/kg body weight.
-
Continuous Infusion: Immediately following the bolus, start the continuous intravenous infusion of the more dilute PAH solution. An example infusion rate is 1 mg/kg/min.
-
Equilibration Period: Allow the mouse to equilibrate for 30-60 minutes to ensure a steady-state plasma concentration of PAH is reached.
-
Blood Sampling: Collect arterial blood samples (e.g., 20-30 µL) at timed intervals (e.g., 60, 75, 90, and 105 minutes) from the carotid artery catheter.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
PAH Concentration Analysis: Determine the concentration of PAH in the plasma samples using a suitable analytical method (e.g., colorimetric assay or HPLC).
-
Calculation of Clearance: Calculate PAH clearance using the formula: Clearance = (Infusion Rate) / (Steady-State Plasma Concentration).
Data Presentation
The following tables summarize quantitative data for PAH administration and clearance in mouse models.
| Parameter | Value | Species/Strain | Condition | Reference(s) |
| PAH Priming Dose | 10 mg/kg | Mouse | Conscious | [3] |
| PAH Infusion Rate | 1 mg/kg/min | Mouse | Conscious | [3] |
| PAH Clearance (Male) | ~16-17 µl/min/g body weight | Mouse (WT) | Conscious | |
| PAH Clearance (Female) | ~16 µl/min/g body weight | Mouse (WT) | Conscious | |
| Km for PAH uptake | 123 µM (mature) | C57BL/6 Mouse | In vitro | [4] |
Table 1: this compound Dosing and Clearance in Mice
| Mouse Strain | Sex | GFR (µl/min) | RBF (ml/min) | Reference(s) |
| C57BL/6 | Male | 236.69 ± 16.55 | No significant difference between sexes | [5] |
| Female | 140.20 ± 22.27 | [5] | ||
| 129/Sv | Male | Lower than C57BL/6 | Higher than C57BL/6 | [5] |
| Female | Higher than male (at 24 weeks) | Lower than male | [5] |
Table 2: Strain and Sex Differences in Renal Hemodynamics in Mice
Visualizations
Signaling Pathway of PAH Transport in Renal Proximal Tubule Cells
The transport of PAH from the blood into the urine is a multi-step process involving organic anion transporters (OATs). The primary transporter responsible for the uptake of PAH from the blood into the proximal tubule cells is OAT1 (encoded by the SLC22A6 gene). The activity of OAT1 is regulated by various signaling pathways, including protein kinase C (PKC).[6][7][8][9]
PAH transport and OAT1 regulation in the kidney.
Experimental Workflow for PAH Clearance Measurement
The following diagram illustrates the logical flow of a typical PAH clearance experiment in a conscious mouse.
Workflow for PAH clearance studies in conscious mice.
References
- 1. Renal System: Renal Clearance | ditki medical & biological sciences [ditki.com]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Aging changes in renal handling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex and strain differences in renal hemodynamics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Regulation of human organic anion transporter 1 by ANG II: involvement of protein kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase C regulates organic anion transporter 1 through phosphorylating ubiquitin ligase Nedd4–2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Application Notes: Measuring Maximal Tubular Secretory Capacity with p-Aminohippurate (TmPAH)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The measurement of the maximal tubular secretory capacity for p-aminohippurate (TmPAH) is a critical procedure in renal physiology and pharmacology. It provides a precise quantification of the functional capacity of the organic anion secretory system in the proximal tubules of the kidneys.[1] This system is responsible for the elimination of a wide array of endogenous substances, metabolites, and xenobiotics, including many drugs.[2] Therefore, determining TmPAH is invaluable for assessing renal health, understanding the mechanisms of drug-induced nephrotoxicity, and evaluating potential drug-drug interactions involving renal transporters.[2][3]
This compound (PAH) is the gold-standard probe for this measurement because it is efficiently extracted from the blood by both glomerular filtration and active tubular secretion, with minimal protein binding and no tubular reabsorption.[4] At low plasma concentrations, the kidneys clear over 90% of PAH from the renal plasma in a single pass, making PAH clearance a reliable measure of effective renal plasma flow (ERPF).[2][5][6] To measure the maximal secretory capacity (TmPAH), the plasma PAH concentration is intentionally elevated to saturate the tubular transport mechanism.[1][7]
Physiological Principle of PAH Tubular Secretion
The secretion of PAH from the blood into the tubular fluid is a two-step active transport process occurring in the proximal tubule cells.[2][8]
-
Basolateral Uptake: PAH is transported from the peritubular capillaries (blood) into the tubular epithelial cells against an electrochemical gradient. This process is primarily mediated by the Organic Anion Transporter 1 (OAT1), located on the basolateral membrane.[2] OAT1 functions as an exchanger, importing PAH in exchange for an intracellular dicarboxylate, such as α-ketoglutarate.[2] The intracellular concentration of α-ketoglutarate is maintained by a sodium-dicarboxylate cotransporter (NaDC3), which is ultimately driven by the Na+/K+-ATPase pump.[2] OAT3 also contributes to PAH uptake.[9]
-
Apical Efflux: PAH then moves from inside the cell into the tubular lumen (urine). This step is less well-defined but is thought to involve several transporters, including Multidrug Resistance-Associated Protein 4 (MRP4) and the sodium-phosphate cotransporter NPT1, which can function as a voltage-driven organic anion transporter.[9][10]
// Transporters "Basolateral_Membrane" [label=" Basolateral Membrane | OAT1/3 | NaDC3 | Na⁺/K⁺ ATPase", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apical_Membrane" [label=" Apical Membrane | MRP4 / NPT1", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections "PAH_Blood" -> "Basolateral_Membrane":f1 [label="Uptake", color="#202124"]; "Basolateral_Membrane":f1 -> "PAH_Cell" [color="#202124"]; "PAH_Cell" -> "Apical_Membrane":f1 [label="Efflux", color="#202124"]; "Apical_Membrane":f1 -> "PAH_Lumen" [color="#202124"];
"aKG_Cell" -> "Basolateral_Membrane":f1 [label="Exchange", dir=back, color="#202124"];
// NaDC3 and Na/K pump for context "Blood" -> "Basolateral_Membrane":f2 [label="3Na⁺\nα-KG²⁻", color="#5F6368"]; "Basolateral_Membrane":f2 -> "Cell" [color="#5F6368"]; "Blood" -> "Basolateral_Membrane":f3 [label="3Na⁺", color="#5F6368"]; "Cell" -> "Basolateral_Membrane":f3 [label="2K⁺", dir=back, color="#5F6368"]; } end_dot Caption: Cellular pathway of PAH transport in a renal proximal tubule cell.
Experimental Protocol for TmPAH Measurement
This protocol describes the classic constant intravenous infusion method to determine TmPAH in a research setting. The procedure requires simultaneous measurement of the Glomerular Filtration Rate (GFR), typically using inulin (B196767).
2.1. Materials and Reagents
-
This compound sodium (PAH) solution for injection (e.g., 20% w/v)
-
Inulin solution for injection (e.g., 10% w/v)
-
Sterile 0.9% saline solution
-
Infusion pump
-
Syringes and intravenous catheters
-
Blood collection tubes (e.g., heparinized)
-
Urine collection vessels
-
Centrifuge
-
Spectrophotometer or HPLC for PAH and inulin analysis
2.2. Subject Preparation (Human or Animal Model)
-
Subjects should be hydrated to ensure adequate urine flow (V > 1 mL/min).
-
An indwelling catheter is placed in an arm vein (e.g., antecubital) for infusion.
-
A second catheter is placed in the contralateral arm vein for blood sampling.
-
For animal studies, appropriate anesthesia and catheterization (e.g., femoral artery/vein, bladder) are required.
-
The subject should empty their bladder completely before the start of the infusion. This urine is discarded.
2.3. Infusion and Sampling Procedure The goal is to achieve and maintain a high, stable plasma PAH concentration (40-60 mg/100 mL) to saturate the tubular transporters.[1]
-
Priming Dose: Administer a priming (loading) dose of both inulin and PAH to rapidly achieve the desired plasma concentrations. The dose is calculated based on the subject's body weight and estimated volume of distribution.[7]
-
Sustaining Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of PAH and inulin in saline at a constant rate.[1][3]
-
Equilibration Period: Allow 30-60 minutes for the plasma concentrations of PAH and inulin to reach a steady state.
-
Urine Collection Periods: Collect urine over 3-4 consecutive, precisely timed periods (e.g., 20-30 minutes each). Bladder must be completely emptied at the end of each period. Record the exact duration (t) and volume (V) of each collection.
-
Blood Sampling: Draw blood samples at the midpoint of each urine collection period.
-
Sample Processing: Centrifuge blood samples to separate plasma. Analyze plasma and urine samples for PAH (PPAH, UPAH) and inulin (Pin, Uin) concentrations.
Data Presentation and Calculations
All quantitative data should be clearly organized.
Table 1: Typical Physiological and Infusion Parameters
| Parameter | Symbol | Typical Value (Healthy Adult Human) | Unit | Reference |
| Glomerular Filtration Rate | GFR | 120 | mL/min | [5] |
| Effective Renal Plasma Flow | ERPF | 600 - 700 | mL/min | [7] |
| Max. Tubular Secretion of PAH | TmPAH | 80 - 90 | mg/min | [7] |
| Target Plasma PAH for TmPAH | PPAH | 40 - 60 | mg/100 mL | [1] |
| PAH Priming Dose | - | 6 - 10 | mg/kg | [7] |
| PAH Sustaining Infusion | - | 10 - 24 | mg/min | [1] |
3.1. Calculation Steps
The following calculations are performed for each collection period, and the results are averaged.
Step 1: Calculate GFR (Inulin Clearance) The clearance of inulin is equal to the GFR because it is freely filtered and not secreted or reabsorbed.
-
Formula: GFR = (U_in * V) / P_in
-
U_in: Urine inulin concentration (mg/mL)
-
V: Urine flow rate (mL/min)
-
P_in: Plasma inulin concentration (mg/mL)
-
Step 2: Calculate the Amount of PAH Filtered by the Glomeruli This is the product of GFR and the plasma PAH concentration, adjusted for the small fraction of PAH that is protein-bound (approx. 17%, so 83% is free).[1]
-
Formula: Filtered PAH = GFR * P_PAH * 0.83
-
P_PAH: Plasma PAH concentration (mg/mL)
-
Step 3: Calculate the Total Amount of PAH Excreted This is the total amount of PAH appearing in the urine per minute.
-
Formula: Total Excreted PAH = U_PAH * V
-
U_PAH: Urine PAH concentration (mg/mL)
-
Step 4: Calculate the Tubular Secretion of PAH (TPAH) This is the difference between the total amount excreted and the amount that was filtered.
-
Formula: T_PAH = Total Excreted PAH - Filtered PAH
When plasma PAH levels are saturating, TPAH equals TmPAH.
-
Final TmPAH Formula: TmPAH = (U_PAH * V) - (GFR * P_PAH * 0.83)[1]
Table 2: Sample Data and Calculation Worksheet
| Parameter | Period 1 | Period 2 | Period 3 | Average |
| Measured Data | ||||
| Urine Volume (V) (mL) | 66 | 69 | 63 | - |
| Collection Time (t) (min) | 20 | 20 | 20 | - |
| Urine Flow Rate (V/t) (mL/min) | 3.3 | 3.45 | 3.15 | 3.3 |
| Plasma Inulin (Pin) (mg/mL) | 0.25 | 0.25 | 0.25 | 0.25 |
| Urine Inulin (Uin) (mg/mL) | 9.1 | 8.7 | 9.5 | 9.1 |
| Plasma PAH (PPAH) (mg/mL) | 0.50 | 0.51 | 0.49 | 0.50 |
| Urine PAH (UPAH) (mg/mL) | 30.2 | 28.8 | 31.5 | 30.17 |
| Calculated Results | ||||
| GFR (mL/min) | 120.1 | 120.1 | 119.7 | 120.0 |
| Filtered PAH (mg/min) | 50.0 | 50.9 | 48.8 | 49.9 |
| Total Excreted PAH (mg/min) | 99.7 | 99.4 | 99.2 | 99.4 |
| TmPAH (mg/min) | 49.7 | 48.5 | 50.4 | 49.5 |
Applications, Considerations, and Limitations
-
Drug Development: TmPAH studies are crucial for assessing if a new drug candidate is a substrate or inhibitor of renal organic anion transporters. Inhibition of these pathways can lead to reduced clearance of other drugs or endogenous toxins, causing adverse effects.
-
Nephrotoxicity Studies: A reduction in TmPAH can be an early and sensitive indicator of damage to the proximal tubules caused by a nephrotoxic compound.[3]
-
Clinical Research: The method is used to study renal pathophysiology in diseases like hypertension and chronic kidney disease.[7]
Limitations:
-
The procedure is invasive and labor-intensive, requiring continuous infusion and precisely timed collections, making it unsuitable for routine clinical use.[3][7]
-
The accuracy depends on complete bladder emptying for each collection period.
-
Certain conditions and substances can interfere with PAH secretion, including other organic anions (e.g., NSAIDs, certain antibiotics) and disease states that alter renal blood flow or tubular function.[2]
-
PAH is no longer a marketed drug in some regions, which may necessitate finding alternative methods or research-grade suppliers.[11]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAH clearance - Wikipedia [en.wikipedia.org]
- 6. med.libretexts.org [med.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
Application of p-Aminohippurate in Preclinical Nephrotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-aminohippurate (PAH) is an invaluable tool in preclinical nephrotoxicity studies, primarily serving as a sensitive indicator of renal tubular secretory function. The renal clearance of PAH is considered the gold standard for measuring effective renal plasma flow (ERPF) because it is efficiently filtered at the glomerulus and actively secreted by the proximal tubules.[1][2] This active secretion is predominantly mediated by organic anion transporters (OATs), particularly OAT1 and OAT3, located on the basolateral membrane of proximal tubule cells.
Nephrotoxic compounds can directly or indirectly impair the function of these transporters, leading to a decrease in PAH clearance. Therefore, monitoring changes in PAH transport provides a crucial functional endpoint for assessing drug-induced kidney injury (DIKI) in preclinical models. These application notes provide an overview of the utility of PAH in nephrotoxicity screening, along with detailed protocols for both in vivo and in vitro applications.
Data Presentation: Quantitative Effects of Nephrotoxins on PAH Clearance
The following table summarizes the quantitative impact of various nephrotoxic agents on PAH clearance in preclinical models. This data highlights the utility of PAH as a biomarker for detecting functional changes in the kidney in response to toxic insults.
| Nephrotoxin | Preclinical Model | Dose and Duration | Change in PAH Clearance | Reference(s) |
| Gentamicin (B1671437) | Pyelonephritic Rats | 60 mg/kg/day for 14 days | Significant decrease (P < 0.02) | [3] |
| Gentamicin | Rats | 100 mg/kg/day for 4-5 days | Significantly greater tubular secretion of PAH | [4] |
| Cyclosporine A | Renal Transplant Recipients (Human) | Therapeutic Dosing | Significantly lower effective renal plasma flow | [5] |
| Ischemia/Reperfusion | Rats | 45 minutes bilateral clamping, 24h reperfusion | Reduction to ~20% of sham (uncorrected); ~60% of sham (corrected for extraction) | [6] |
| Dextrose Infusion | Rats | 2.5% dextrose infusion | Decrease from 11.50 ± 1.45 ml/min (saline) to 7.83 ± 0.82 ml/min | [7] |
Signaling Pathways and Experimental Workflows
OAT1/OAT3-Mediated PAH Transport and Regulation
The transport of PAH from the blood into the proximal tubule cell is an active process mediated by OAT1 and OAT3. This process is regulated by various intracellular signaling pathways. Protein Kinase C (PKC) plays a dual role; conventional PKC isoforms can down-regulate OAT1 and OAT3 activity, while atypical PKCζ can up-regulate their function.[8][9][10] Other pathways, including those involving PI3K/AKT and ERK, also modulate OAT expression and activity.[11][12]
Caption: Regulation of OAT1/OAT3-mediated PAH transport in the renal proximal tubule.
Experimental Workflow for Preclinical Nephrotoxicity Assessment using PAH
This workflow outlines the key stages in utilizing PAH to evaluate the nephrotoxic potential of a test compound in a preclinical setting.
References
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Increased nephrotoxicity of gentamicin in pyelonephritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of gentamicin on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of plasma renin activity by cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Protein Kinase Cζ Increases OAT1 (SLC22A6)- and OAT3 (SLC22A8)-mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinases C-Mediated Regulations of Drug Transporter Activity, Localization and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation by protein kinase C of organic anion transport driven by rat organic anion transporter 3 (rOAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Drug-Induced Kidney Injury using p-Aminohippurate (PAH) Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced kidney injury (DIKI) is a significant concern in drug development and clinical practice. Early and accurate detection of nephrotoxicity is crucial for patient safety and for guiding the development of safer pharmaceuticals. One of the key mechanisms of DIKI involves the disruption of renal tubular transport processes. The clearance of p-Aminohippurate (PAH), a substance that is both filtered by the glomerulus and actively secreted by the proximal tubules, serves as a sensitive measure of effective renal plasma flow (ERPF) and tubular secretory function. A decrease in PAH clearance can indicate either a reduction in renal blood flow or direct inhibition of the organic anion transporters (OATs), primarily OAT1 and OAT3, which are responsible for the active secretion of PAH from the blood into the tubular lumen. This makes PAH clearance a valuable biomarker for assessing DIKI.
These application notes provide detailed protocols for measuring PAH clearance in both preclinical and clinical settings, summarize quantitative data on the effects of various nephrotoxic compounds on PAH clearance, and illustrate the key transport and regulatory pathways involved.
Principles of this compound Clearance
PAH is an ideal substance for measuring ERPF because it is efficiently removed from the blood during a single pass through the kidneys.[1][2] This high extraction ratio (approximately 90% in healthy individuals) is due to a combination of glomerular filtration and highly efficient active tubular secretion.[2][3] The active secretion of PAH is primarily mediated by Organic Anion Transporters (OATs) located in the basolateral membrane of the proximal tubule cells.[4] OAT1 and OAT3 are the major transporters responsible for the uptake of PAH from the peritubular capillaries into the tubular cells.[4] Any drug that interferes with renal hemodynamics or directly inhibits the function of these transporters will lead to a reduction in PAH clearance.
Data Presentation: Drug-Induced Changes in PAH Clearance
The following tables summarize the quantitative effects of various compounds on PAH clearance, providing a reference for researchers assessing potential nephrotoxicity.
| Drug/Compound | Dose | Species/Model | Change in PAH Clearance/Transport | Reference |
| Probenecid (B1678239) | 25, 50, 100, 150, 200 mg/kg (i.p.) | Rat | Dose-dependent decrease in the rate of PAH elimination. | [5] |
| 2.5 mM | Isolated Perfused Rat Kidney | Decreased PAH secretion to 18% of the initial value. | [6] | |
| Gentamicin (B1671437) | 100 mg/kg/day for 4-5 days | Rat | Significantly greater tubular secretion of PAH. | [7] |
| 100 mg/kg/day for 2 days | Rat Kidney Slices | Increased Vmax of PAH transport (0.93 to 1.37 µmol/g/15 min). | [8] | |
| Cisplatin | 0.3, 0.6, 1.0 mg/ml (in vitro) | Rat Renal Cortical Slices | Dose-dependent decrease in PAH uptake. | [9] |
| Angiotensin II | - | Dog | -19% decrease in ERPF measured by hippurate clearance. | [10] |
| Indomethacin | - | Dog | -8% decrease in ERPF measured by hippurate clearance. | [10] |
Signaling Pathways and Experimental Workflows
This compound Transport Pathway in Renal Proximal Tubule
The following diagram illustrates the mechanism of PAH transport from the blood into the tubular lumen via the proximal tubule epithelial cells.
Caption: Mechanism of this compound (PAH) transport in a renal proximal tubule cell.
Regulation of OAT1 and OAT3 Activity
The activity of the key basolateral transporters, OAT1 and OAT3, is regulated by complex signaling pathways. The diagram below provides a simplified overview of some of the key regulatory mechanisms.
Caption: Key signaling pathways regulating the activity of OAT1 and OAT3 transporters.
Experimental Workflow for PAH Clearance Measurement
The following diagram outlines the general workflow for conducting a PAH clearance study.
Caption: General experimental workflow for the determination of this compound (PAH) clearance.
Experimental Protocols
Preclinical Protocol: PAH Clearance in Rats
This protocol is a general guideline and may require optimization based on specific study objectives.
1. Animal Preparation:
-
Use adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing 250-350g.
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Catheterize the jugular vein for PAH infusion and the carotid artery for blood sampling.
-
Catheterize the bladder for urine collection.
-
Maintain body temperature at 37°C using a heating pad.
2. PAH Administration:
-
Priming Dose: Administer an intravenous bolus of PAH to rapidly achieve the desired plasma concentration. A typical priming dose is around 10 mg/kg.
-
Continuous Infusion: Immediately following the priming dose, start a continuous intravenous infusion of PAH at a rate of approximately 0.2-0.5 mg/min to maintain a stable plasma concentration.
3. Sample Collection:
-
Allow for an equilibration period of 30-60 minutes after starting the infusion.
-
Collect urine over a timed interval (e.g., 20-30 minutes). Record the exact duration and volume of urine collected.
-
At the midpoint of each urine collection period, collect a blood sample (approximately 0.2-0.3 mL) from the arterial catheter into a heparinized tube.
4. Sample Processing and Analysis:
-
Centrifuge the blood sample to separate the plasma.
-
Store plasma and urine samples at -80°C until analysis.
-
Determine the concentration of PAH in plasma and urine samples using a validated analytical method such as HPLC or LC-MS/MS.
5. Calculation of PAH Clearance:
-
PAH Clearance (mL/min) = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration
-
Urine Flow Rate (mL/min) = Urine Volume (mL) / Collection Time (min)
-
Clinical Protocol: PAH Clearance in Humans
This protocol should be performed under the supervision of a qualified physician and in accordance with institutional and ethical guidelines.
1. Subject Preparation:
-
Subjects should be well-hydrated.
-
An intravenous catheter is placed in each arm, one for PAH infusion and one for blood sampling.
-
A baseline blood sample is collected.
2. PAH Administration:
-
Priming Dose: An intravenous priming dose of PAH (e.g., 6-10 mg/kg) is administered over 5-10 minutes.[3]
-
Continuous Infusion: A continuous infusion of PAH is started to maintain a constant plasma concentration (typically 10-20 mg/L). The infusion rate will vary depending on the subject's renal function but is often in the range of 10-40 mg/min.[3]
3. Sample Collection:
-
An equilibration period of 30-60 minutes is allowed after the start of the infusion.
-
Timed urine collections are performed (e.g., every 20-30 minutes). Subjects are instructed to void completely at the beginning and end of each collection period. The volume of each urine sample is recorded.
-
Blood samples are collected at the midpoint of each urine collection period.
4. Sample Processing and Analysis:
-
Blood samples are collected in heparinized tubes and centrifuged to obtain plasma.
-
Plasma and urine samples are stored at -80°C until analysis.
-
PAH concentrations in plasma and urine are determined by a validated analytical method.
5. Calculation of PAH Clearance:
-
The formula for calculating PAH clearance is the same as in the preclinical protocol.
-
The calculated clearance is often normalized to a standard body surface area of 1.73 m².
Interpretation of Results
A statistically significant decrease in PAH clearance in a drug-treated group compared to a control group can be indicative of drug-induced kidney injury. It is important to consider the following when interpreting the data:
-
Concurrent Measurement of Glomerular Filtration Rate (GFR): GFR is typically measured simultaneously using a marker such as inulin (B196767) or iohexol.
-
A proportional decrease in both PAH clearance and GFR suggests that the drug may be causing a reduction in renal blood flow.
-
A disproportionately larger decrease in PAH clearance compared to GFR suggests a direct inhibitory effect of the drug on the tubular secretion of PAH, likely through interaction with OAT1 and/or OAT3.
-
-
Dose-Response Relationship: Establishing a dose-dependent effect on PAH clearance strengthens the evidence for drug-induced nephrotoxicity.
-
Time Course: Evaluating the onset and duration of the effect on PAH clearance can provide insights into the nature of the kidney injury (acute vs. chronic).
Conclusion
The measurement of this compound clearance is a powerful tool in the assessment of drug-induced kidney injury. By providing a sensitive measure of both effective renal plasma flow and tubular secretory function, it allows for the early detection of potential nephrotoxicity and aids in elucidating the underlying mechanisms of injury. The protocols and data presented in these application notes are intended to guide researchers in the implementation and interpretation of PAH clearance studies in the context of drug development and safety assessment.
References
- 1. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 2. med.libretexts.org [med.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of probenecid on P-amino hippurate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excretion of para-aminohippurate in the isolated perfused rat kidney: net secretion and net reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of gentamicin on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of gentamicin on p - aminohippurate metabolism and transport in rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of cisplatin-induced renal this compound uptake alteration and lipid peroxidation by thiols, Ginkgo biloba extract, deferoxamine and torbafylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-induced changes in renal hippurate clearance as a measure of renal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Renal Plasma Flow In Vivo with p-Aminohipurate (PAH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of renal plasma flow (RPF) is crucial for assessing kidney function, understanding the pathophysiology of renal diseases, and evaluating the nephrotoxic or nephroprotective effects of therapeutic agents in drug development. The clearance of p-Aminohippurate (PAH), a substance that is both filtered by the glomeruli and actively secreted by the proximal tubules, is considered the gold standard for estimating effective renal plasma flow (eRPF).[1] At low plasma concentrations, the kidneys clear approximately 90% of PAH from the blood in a single pass.[2][3][4] This high extraction ratio makes PAH clearance a reliable surrogate for RPF.[2][5]
These application notes provide detailed protocols for the in vivo measurement of RPF using PAH, targeted at researchers in academia and the pharmaceutical industry.
Principle of the Method
The measurement of eRPF using PAH is based on the Fick principle. This principle states that the amount of a substance taken up by an organ per unit of time is equal to the arterial concentration of the substance minus the venous concentration, multiplied by the blood flow. For a substance that is nearly completely cleared from the renal circulation in one pass, the rate of its excretion in the urine approximates the rate at which it is delivered to the kidneys by the plasma.
Therefore, eRPF can be calculated using the following formula:
eRPF = (U_PAH × V) / P_PAH [2][3][6]
Where:
-
eRPF is the effective renal plasma flow (in mL/min).
-
U_PAH is the concentration of PAH in the urine (in mg/mL).
-
V is the urine flow rate (in mL/min).
-
P_PAH is the concentration of PAH in the plasma (in mg/mL).
It is important to note that this method provides the effective renal plasma flow, which slightly underestimates the true RPF by about 10% because the renal extraction of PAH is not 100%.[2] However, this margin of error is generally considered acceptable for most research applications.[2]
Quantitative Data Summary
The following tables summarize quantitative data related to PAH clearance measurements from various studies.
Table 1: PAH Clearance and Infusion Parameters in Rodents
| Species | Condition | Infusion Solution | PAH Clearance (mL/min) | Renal PAH Extraction (%) | Reference |
| Rat (conscious) | - | 0.85% Saline | 11.50 ± 1.45 | - | [5] |
| Rat (conscious) | - | 2.5% Dextrose | 7.83 ± 0.82 | - | [5] |
| Rat (conscious) | Dextrose first | 2.5% Dextrose | 5.86 ± 0.65 | - | [5] |
| Rat (conscious) | Saline after Dextrose | 0.85% Saline | 8.74 ± 0.71 | - | [5] |
| Rat (anesthetized) | - | 0.85% Saline | - | 68.3 ± 2.5 | [5] |
| Rat (anesthetized) | - | 2.5% Dextrose | - | 48.8 ± 3.2 | [5] |
Table 2: PAH Transport Kinetics in Mice
| Life Stage | K_m for PAH Uptake (µM) | V_max for PAH Uptake (µmol/g/30 min) | Reference |
| Growing | 250 | 0.756 | [7] |
| Mature | 123 | 0.926 | [7] |
| Aging | 643 | 0.586 | [7] |
Table 3: Recommended Infusion Parameters for Humans
| Parameter | Recommended Value | Target Plasma Concentration | Reference |
| Priming Dose | 6 to 10 mg/kg | 1.0 to 2.0 mg/100 mL | [4] |
| Infusion Dose | 10 to 24 mg/min | 1.0 to 2.0 mg/100 mL | [4] |
Experimental Protocols
Protocol 1: In Vivo Measurement of eRPF in a Rat Model
This protocol describes the continuous infusion method for determining eRPF in anesthetized rats.
Materials:
-
This compound (PAH) sodium salt
-
Sterile 0.9% saline solution
-
Anesthetic (e.g., Inactin, sodium pentobarbitone)
-
Infusion pump
-
Catheters (for jugular vein, carotid artery, and bladder)
-
Blood collection tubes (with anticoagulant)
-
Urine collection tubes
-
Analytical equipment for PAH concentration measurement (e.g., HPLC-MS/MS, spectrophotometer)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Surgically place catheters in the jugular vein (for infusion), carotid artery (for blood sampling), and bladder (for urine collection).
-
Allow the animal to stabilize after surgery.
-
-
PAH Solution Preparation:
-
Prepare a sterile stock solution of PAH in 0.9% saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight.
-
Prepare a priming dose solution and a continuous infusion solution. The priming dose is a bolus injection to rapidly achieve the target plasma concentration.
-
-
Experimental Procedure:
-
Administer the priming dose of PAH via the jugular vein catheter.
-
Immediately begin the continuous infusion of PAH at a constant rate using the infusion pump.
-
Allow for an equilibration period (typically 30-60 minutes) to achieve a steady-state plasma concentration of PAH.
-
Following equilibration, begin timed urine collection periods. Empty the bladder at the beginning of each period and collect all urine produced during the period.
-
At the midpoint of each urine collection period, collect a blood sample from the carotid artery.
-
Record the volume of urine collected and the duration of the collection period to calculate the urine flow rate (V).
-
Process the blood sample to obtain plasma.
-
-
Sample Analysis:
-
Measure the concentration of PAH in the collected plasma (P_PAH) and urine (U_PAH) samples using a validated analytical method.
-
-
Calculation of eRPF:
-
Use the formula: eRPF = (U_PAH × V) / P_PAH
-
Protocol 2: Analytical Measurement of PAH Concentration
Several methods can be used to quantify PAH in biological samples. High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method.
HPLC-MS/MS Method Outline:
-
Sample Preparation:
-
Chromatographic Separation:
-
Use a suitable HPLC column (e.g., C18 or HILIC) and an isocratic or gradient mobile phase to separate PAH from other components in the sample.[8]
-
-
Mass Spectrometric Detection:
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of PAH.[8]
-
-
Quantification:
-
Generate a standard curve using known concentrations of PAH to quantify the concentration in the unknown samples.
-
Visualizations
Caption: Experimental workflow for in vivo eRPF measurement using PAH.
Caption: Logical relationship for the calculation of eRPF.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Aging changes in renal handling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stable p-Aminohippurate (PAH) Solutions for Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-Aminohippurate (p-Aminohippurate or PAH), administered as its sodium salt, is a diagnostic agent primarily used for the measurement of effective renal plasma flow (ERPF) and to assess the functional capacity of the renal tubular secretory mechanism.[1][2][3] Accurate and stable PAH solutions are critical for obtaining reliable results in clinical and research settings. These application notes provide detailed protocols for the preparation of stable this compound solutions for infusion, ensuring their quality, stability, and suitability for parenteral administration.
Physicochemical Properties
Understanding the physicochemical properties of sodium this compound is fundamental to preparing stable aqueous solutions.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₂NaO₃ | [3][4][5] |
| Molecular Weight | 216.17 g/mol | [3][4][5] |
| Appearance | White to light yellow solid/powder | [4][6] |
| Solubility in Water | 100 mg/mL (Needs sonication) | [4] |
| pKa (of p-aminohippuric acid) | 3.83 | [1] |
| pH of Commercial 20% Solution | 6.7 - 7.6 | [1][7] |
Stability Profile
Sodium this compound solutions are relatively stable, particularly at a neutral pH. However, they can be susceptible to degradation under certain conditions.
| Condition | Observation | Reference |
| pH | Optimal stability in the pH range of 6.7-7.9. | [8] |
| Temperature | A 1% solution at pH 7 is stable for one week at 80°C. Commercial solutions are stored at 25°C (excursions permitted to 15-30°C). | [7] |
| Light | The solid form may discolor upon exposure to light. | [6] |
Degradation Pathway
Under acidic conditions, this compound can hydrolyze to form p-aminobenzoic acid and glycine. This represents a primary degradation pathway to monitor in stability studies.
Experimental Protocols
Protocol 1: Preparation of a 2% (20 mg/mL) this compound Infusion Solution from Sodium this compound Powder
This protocol details the extemporaneous preparation of a sterile PAH solution for infusion. All procedures should be performed in a clean, controlled environment (e.g., a laminar airflow hood) using aseptic techniques.[9][10][11][12][13]
Materials:
-
Sodium this compound powder (USP grade)
-
Sterile Water for Injection (WFI)
-
0.1 N Sodium Hydroxide solution (sterile)
-
0.1 N Hydrochloric Acid solution (sterile)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Sterile volumetric flasks and beakers
-
Calibrated pH meter
-
Sterile evacuated glass vials or infusion bags
Procedure:
-
Calculation: Determine the required amount of sodium this compound powder for the desired final volume and concentration (20 mg/mL).
-
Dissolution: In a sterile beaker, dissolve the calculated amount of sodium this compound powder in approximately 80% of the final volume of sterile WFI. Stir gently with a sterile magnetic stir bar until fully dissolved. Sonication can be used to aid dissolution.[4]
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to within the target range of 6.7 - 7.6 using sterile 0.1 N Sodium Hydroxide or 0.1 N Hydrochloric Acid as needed.[1][7]
-
Final Volume Adjustment: Transfer the pH-adjusted solution to a sterile volumetric flask and add sterile WFI to reach the final desired volume.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile evacuated glass vial or infusion bag.[4]
-
Labeling: Immediately label the final container with the drug name, concentration, preparation date, beyond-use date, and storage conditions.
Protocol 2: Quality Control of the Prepared Solution
To ensure the quality and safety of the prepared solution, the following tests should be performed.[14][15][16][17]
Tests and Specifications:
| Test | Specification | Method |
| Appearance | Clear, colorless solution, free from visible particles | Visual inspection against a black and white background. |
| pH | 6.7 - 7.6 | Potentiometry (pH meter). |
| Assay (Concentration) | 95.0% - 105.0% of the labeled amount | Stability-indicating HPLC method. |
| Sterility | Must meet USP <71> requirements (sterile) | Membrane filtration or direct inoculation. |
| Bacterial Endotoxins | NMT 0.04 USP Endotoxin Units/mg of aminohippurate sodium | Limulus Amebocyte Lysate (LAL) test (USP <85>). |
Protocol 3: Stability-Indicating HPLC Method for Assay and Impurity Determination
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the concentration of PAH and detecting any degradation products.[18][19][20][21][22]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Forced Degradation Studies:
To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of the PAH solution.[18][19][20][21][22] This involves subjecting the solution to stress conditions to intentionally induce degradation.
| Stress Condition | Example Protocol |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours |
| Photodegradation | Exposure to ICH-compliant light source |
The HPLC method should be able to resolve the main PAH peak from all degradation product peaks.
Intravenous Infusion and Compatibility
PAH solutions are administered intravenously.[1][23] When co-administering with other medications, the compatibility of the solutions must be considered to avoid precipitation or degradation.[24][25][26][27]
Compatible Intravenous Fluids:
Compatibility with Other Drugs:
It is generally recommended to administer PAH through a separate IV line.[24] If co-administration via a Y-site is necessary, compatibility data should be consulted. Due to a lack of extensive published compatibility studies for this compound with a wide range of drugs, co-administration should be approached with caution. Visual inspection for precipitates, color change, or turbidity is necessary, but does not guarantee compatibility.[26]
Storage and Handling
-
Before Preparation: Sodium this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[4]
-
After Preparation: The prepared sterile solution should be stored at controlled room temperature (20-25°C) and protected from light. The beyond-use date should be determined based on internal stability studies and in accordance with USP <797> guidelines.[10][13]
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the preparation of stable this compound solutions for infusion. Adherence to these procedures, including aseptic techniques and rigorous quality control, is essential for ensuring the safety and efficacy of the final product for its intended diagnostic use.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium this compound | C9H9N2NaO3 | CID 443971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. freseniuskabinutrition.com [freseniuskabinutrition.com]
- 6. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pH-temperature dependence of organic acid transport in rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medbox.org [medbox.org]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. moh.gov.sa [moh.gov.sa]
- 12. ashp.org [ashp.org]
- 13. pbm.va.gov [pbm.va.gov]
- 14. pppmag.com [pppmag.com]
- 15. Summary of Quality-Control Testing for Sterile and Nonsterile Compounded Preparations, Part 1: Physical and Chemical Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RxCe - Sterile Compounding and Quality Control Materials [rxce.com]
- 17. isbe.net [isbe.net]
- 18. longdom.org [longdom.org]
- 19. pharmtech.com [pharmtech.com]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. openaccessjournals.com [openaccessjournals.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. Effect of advanced age on this compound-induced inhibition of renal tubular secretion in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dir.iwk.nshealth.ca [dir.iwk.nshealth.ca]
- 25. researchgate.net [researchgate.net]
- 26. Y-Site Compatibility of Medications with Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Compatibility of drugs administered as Y-site infusion in intensive care units: A systematic review | Medicina Intensiva [medintensiva.org]
Application Notes and Protocols for p-Aminohippurate (PAH) Clearance in Isolated Perfused Kidney Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting p-Aminohippurate (PAH) clearance studies using isolated perfused kidney (IPK) models. The IPK system offers a powerful ex vivo platform to investigate renal drug handling, tubular secretion, and the impact of various compounds on renal transporter function in a controlled environment, free from systemic influences.
Introduction to this compound (PAH) and its Significance in Renal Function
Para-aminohippurate (PAH) is an organic anion that is extensively secreted by the proximal tubules of the kidney.[1][2] Its clearance from the plasma is a well-established method for measuring effective renal plasma flow (ERPF) because it is efficiently removed from the blood in a single pass through the kidneys via both glomerular filtration and active tubular secretion.[1][2][3][4] The active secretion of PAH is primarily mediated by Organic Anion Transporters (OATs), particularly OAT1 and OAT3, located on the basolateral membrane of proximal tubule cells.[1][2][5][6][7] This makes PAH an ideal probe substrate for investigating the function of these transporters and for studying potential drug-drug interactions at the level of renal secretion.
The isolated perfused kidney model allows for the precise control of experimental conditions, such as perfusate composition, flow rate, and pressure, enabling detailed investigation of renal transport mechanisms without the confounding variables present in in vivo studies.[8][9]
Quantitative Data on PAH Clearance and Transport Kinetics
The following tables summarize key quantitative data from studies on PAH transport and clearance in various kidney models.
Table 1: PAH Transport and Clearance Parameters in Isolated Perfused Kidney and Kidney Slice Models
| Parameter | Species | Model | Value | Conditions | Reference |
| Net PAH Secretion | Frog | Isolated Perfused Proximal Tubule | 746 x 10⁻¹⁵ mol min⁻¹ mm⁻¹ | 2 x 10⁻⁵ M PAH in bath | [10] |
| PAH Saturation Concentration | Frog | Isolated Perfused Proximal Tubule | ~6 x 10⁻⁵ M | [10] | |
| Maximal PAH Excretion Rate | Rat | Isolated Perfused Kidney | 3.28 µmol/min | 6 mM free-PAH in perfusate | [11][12] |
| Net PAH Transport = 0 | Rat | Isolated Perfused Kidney | 2.1 mM free-PAH in perfusate | [11][12] | |
| PAH Clearance (Saline) | Rat | Conscious, In Vivo | 11.50 ± 1.45 ml/min | 0.85% Saline Infusion | [13] |
| PAH Clearance (Dextrose) | Rat | Conscious, In Vivo | 7.83 ± 0.82 ml/min | 2.5% Dextrose Infusion | [13] |
| Renal PAH Extraction (Saline) | Rat | Anesthetized, In Vivo | 68.3 ± 2.5% | 0.85% Saline Infusion | [13] |
| Renal PAH Extraction (Dextrose) | Rat | Anesthetized, In Vivo | 48.8 ± 3.2% | 2.5% Dextrose Infusion | [13] |
Table 2: Michaelis-Menten Constants (Km) for PAH Transport by Organic Anion Transporters
| Transporter | Species | Model | Km Value (µM) | Reference |
| OAT1 | Human | Kidney Slices | 31 to 48 | [5] |
| hOAT1 | Human | Oocyte Expression System | 3.1 ± 0.8 to 4.0 ± 1.5 | [2] |
| OATs | Various | Oocyte Expression System | 5 to 70 | [14] |
Experimental Protocols
Isolated Perfused Kidney (IPK) Preparation and Setup
This protocol provides a generalized procedure for the isolation and perfusion of a rat or mouse kidney.
Materials:
-
Animals: Male Wistar rats (250-300g) or C57BL/6 mice.
-
Surgical Instruments: Scissors, forceps, vessel clamps, sutures.
-
Perfusion Apparatus: Peristaltic pump, membrane oxygenator, bubble trap, pressure transducer, water bath/thermostat, and a perfusion chamber.[9]
-
Perfusate: Modified Krebs-Henseleit buffer (see Table 3 for composition).
-
Additives: Bovine serum albumin (BSA), washed erythrocytes (optional, but recommended for improved oxygenation).[8]
Table 3: Composition of Modified Krebs-Henseleit Perfusion Buffer
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| KH₂PO₄ | 1.2 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25 |
| Glucose | 5.6 |
Procedure:
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent. Place the animal on a heated surgical board to maintain body temperature.
-
Surgical Exposure: Make a midline abdominal incision to expose the abdominal aorta, inferior vena cava, and the right kidney.
-
Vessel Isolation and Cannulation: Carefully dissect the right renal artery and vein from the surrounding tissue. Ligate the distal abdominal aorta and inferior vena cava. Place vessel clamps below the renal artery and vein. Insert a cannula into the abdominal aorta and secure it.[15]
-
Initiation of Perfusion: Start the perfusion with pre-warmed (37°C) and oxygenated Krebs-Henseleit buffer at a low flow rate. Cut the inferior vena cava to allow for venous drainage.[15]
-
Kidney Isolation: Carefully excise the kidney with the cannulated aorta and transfer it to the perfusion chamber.
-
Perfusion Stabilization: Gradually increase the perfusion flow rate to achieve a stable perfusion pressure (e.g., ~100 mmHg for a mouse kidney).[9] Allow the kidney to equilibrate for a stabilization period (e.g., 20-30 minutes) before initiating the experiment.
-
Urine Collection: Cannulate the ureter for the collection of urine samples.
PAH Clearance Measurement
Procedure:
-
Perfusate Preparation: Prepare the perfusion buffer containing a known concentration of this compound (PAH). The concentration can be varied depending on the experimental goals, for example, a low concentration to study net secretion or a range of concentrations to determine transport kinetics.[11][12] It is also recommended to include an inulin (B196767) marker to measure the glomerular filtration rate (GFR).
-
Experimental Start: After the stabilization period, switch to the perfusion buffer containing PAH and inulin.
-
Sample Collection: Collect perfusate (inflow) and urine samples at timed intervals (e.g., every 5-10 minutes).
-
Sample Analysis: Analyze the concentration of PAH and inulin in the perfusate and urine samples using a suitable analytical method (e.g., HPLC or spectrophotometry).
-
Calculations:
-
Glomerular Filtration Rate (GFR): GFR = (Urine Inulin Concentration × Urine Flow Rate) / Perfusate Inulin Concentration
-
PAH Excretion Rate: PAH Excretion Rate = Urine PAH Concentration × Urine Flow Rate
-
Filtered PAH: Filtered PAH = GFR × Perfusate PAH Concentration
-
Tubular Secretion of PAH: Tubular Secretion = PAH Excretion Rate - Filtered PAH
-
PAH Clearance: PAH Clearance = (Urine PAH Concentration × Urine Flow Rate) / Perfusate PAH Concentration[4]
-
Visualizations
Signaling Pathway of PAH Transport in Renal Proximal Tubules
The secretion of PAH from the blood into the tubular lumen is a two-step process involving transporters on the basolateral and apical membranes of the proximal tubule cells.[1] The uptake from the blood is an active process mediated by OAT1 and OAT3 in exchange for an intracellular dicarboxylate like α-ketoglutarate.[1][7]
Caption: PAH transport pathway in a renal proximal tubule cell.
Experimental Workflow for PAH Clearance in an Isolated Perfused Kidney Model
The workflow outlines the key steps from animal preparation to data analysis in an IPK experiment designed to measure PAH clearance.
Caption: Workflow for PAH clearance measurement in an IPK model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. PAH clearance - Wikipedia [en.wikipedia.org]
- 5. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic anion transporters, OAT1 and OAT3, are crucial biopterin transporters involved in bodily distribution of tetrahydrobiopterin and exclusion of its excess - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAH transport and fluid absorption by isolated perfused frog proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Excretion of para-aminohippurate in the isolated perfused rat kidney: net secretion and net reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Excretion of para-aminohippurate in the isolated perfused rat kidney: net secretion and net reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. spandidos-publications.com [spandidos-publications.com]
Application Notes: Utilizing Radiolabeled [3H]p-Aminohippurate in Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-aminohippurate (PAH), an organic anion, is a classic substrate for Organic Anion Transporters (OATs), particularly OAT1 and OAT3. These transporters are crucial for the secretion of a wide range of endogenous and exogenous compounds, including many drugs, from the blood into the urine via the renal proximal tubules.[1][2] The radiolabeled form, [3H]p-Aminohippurate, serves as an invaluable tool for in vitro and ex vivo studies to characterize the activity of these transporters. Its use allows for sensitive and quantitative measurements of transport kinetics, making it a cornerstone in drug discovery and development for assessing potential drug-drug interactions and understanding the renal handling of new chemical entities.
Principle of the Assay
The fundamental principle of a [3H]this compound transport assay is to measure the rate of uptake of the radiolabeled substrate into cells or tissues that express the transporter of interest. This is typically achieved by incubating the biological system (e.g., cells overexpressing a specific OAT transporter or kidney tissue slices) with a known concentration of [3H]this compound for a defined period. After incubation, the cells or tissues are washed to remove any unbound substrate, and the amount of radioactivity accumulated inside is quantified using liquid scintillation counting. The measured uptake can then be used to determine key transport parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), as well as to assess the inhibitory potential of test compounds.
Applications in Research and Drug Development
-
Transporter Characterization: Elucidating the substrate specificity and kinetic properties of OAT family members.
-
Drug-Drug Interaction (DDI) Studies: Identifying potential inhibitors or substrates of OATs among new drug candidates.[3] Co-administration of a drug that inhibits OATs can lead to reduced renal clearance and increased systemic exposure of other drugs cleared by this pathway, potentially causing toxicity.
-
Screening of New Chemical Entities (NCEs): Early-stage assessment of whether an NCE is a substrate or inhibitor of renal organic anion transport.
-
Nephrotoxicity Studies: Investigating the role of OATs in the renal accumulation of potentially nephrotoxic compounds.
-
Disease Model Characterization: Studying alterations in OAT function in various disease states, such as chronic kidney disease.
Data Presentation: Kinetic Parameters of [3H]this compound Transport
The following table summarizes experimentally determined kinetic parameters for [3H]this compound transport mediated by OATs in different biological systems.
| Transporter/System | Species | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| OAT1 (expressed in CHO cells) | Human | Varies with incubation time | Not explicitly stated | [4] |
| OAT1 (in kidney slices) | Human | 31 - 48 | Not explicitly stated | [5][6] |
| OATs (in kidney slices) | Rabbit | 113 - 195 | 1.1 - 7.4 x 10⁻¹⁵ mol/min/mm | [7] |
Note: Kinetic parameters can vary depending on the experimental system, cell type, and assay conditions.
Experimental Protocols
Two common experimental systems for studying [3H]this compound transport are cultured cells genetically engineered to express a specific transporter and precision-cut kidney slices from animal or human tissue.
Protocol 1: [3H]this compound Uptake Assay in HEK293 Cells Stably Expressing OAT1
This protocol describes a method for measuring OAT1-mediated uptake of [3H]this compound in a human embryonic kidney (HEK293) cell line stably expressing the human OAT1 transporter.
Materials:
-
HEK293 cells stably expressing OAT1 (and parental HEK293 cells as a negative control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Poly-D-lysine coated 24-well plates
-
Hanks' Balanced Salt Solution (HBSS)
-
[3H]this compound
-
Unlabeled this compound
-
Probenecid (a known OAT inhibitor)
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the OAT1-expressing HEK293 cells and parental HEK293 cells into poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of Assay Solutions:
-
Prepare a stock solution of [3H]this compound and unlabeled PAH in HBSS. The final concentration of [3H]this compound is typically in the nanomolar range, while unlabeled PAH can be used to achieve the desired final substrate concentration for kinetic studies.
-
For inhibition studies, prepare solutions of the test compound and a positive control inhibitor (e.g., probenecid) in HBSS.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the cells with HBSS (or HBSS containing the inhibitor for inhibition studies) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the pre-warmed HBSS containing [3H]this compound (and any test compounds) to each well.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The uptake should be in the linear range.[4]
-
-
Termination of Uptake:
-
To stop the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay).
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
-
For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, calculate the percent inhibition relative to the control and determine the IC50 value.
-
Protocol 2: [3H]this compound Uptake Assay in Precision-Cut Kidney Slices
This protocol provides a method for measuring organic anion transport using ex vivo kidney tissue.
Materials:
-
Freshly excised kidney (e.g., from rat, rabbit, or human tissue if available)
-
Krumdieck tissue slicer or similar instrument
-
Ice-cold Krebs-Henseleit buffer (KHB), gassed with 95% O2/5% CO2
-
[3H]this compound
-
Unlabeled this compound
-
Incubation vials or a 24-well plate
-
Tissue solubilizer
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Kidney Slices:
-
Immediately after excision, place the kidney in ice-cold KHB.
-
Prepare thin (e.g., 300-500 µm) precision-cut kidney slices using a Krumdieck tissue slicer.[8]
-
Keep the slices in ice-cold, oxygenated KHB until use.
-
-
Pre-incubation:
-
Place individual kidney slices into vials or wells containing pre-warmed (37°C), oxygenated KHB.
-
Pre-incubate for 15-30 minutes at 37°C under a continuous supply of 95% O2/5% CO2 to allow the tissue to equilibrate.
-
-
Uptake Assay:
-
Initiate the uptake by transferring the slices to new vials containing pre-warmed, oxygenated KHB with [3H]this compound and any test compounds.
-
Incubate for a specific time (e.g., 15-60 minutes) at 37°C with gentle shaking, while maintaining oxygenation.
-
-
Termination of Uptake:
-
Stop the uptake by removing the slices from the incubation medium and washing them rapidly in a large volume of ice-cold KHB.
-
-
Sample Processing:
-
Blot the washed slices dry and record their weight.
-
Place each slice in a scintillation vial and add tissue solubilizer.
-
Incubate at 50-60°C until the tissue is completely dissolved.
-
-
Scintillation Counting:
-
Allow the vials to cool, then add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the uptake as the amount of [3H]this compound per milligram of tissue.
-
Calculate the tissue-to-medium ratio to assess the extent of accumulation.
-
Perform kinetic and inhibition analyses as described in Protocol 1.
-
Visualizations
The following diagrams illustrate the key processes involved in [3H]this compound transport studies.
Caption: OAT-mediated transport of [3H]this compound.
Caption: Experimental workflow for a [3H]this compound transport assay.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Luminal transport step of para-aminohippurate (PAH): transport from PAH-loaded proximal tubular cells into the tubular lumen of the rat kidney in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incubation Time Influences Organic Anion Transporter 1 Kinetics and Renal Clearance Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. Precision-cut kidney slices (PCKS) to study development of renal fibrosis and efficacy of drug targeting ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-Aminohippurate (PAH) Assay Kit for Microplate Readers
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The p-Aminohippurate (PAH) Assay Kit is a colorimetric assay designed for the quantitative determination of this compound in biological samples such as plasma and urine. This assay is a valuable tool for researchers in renal physiology and drug development for the measurement of Renal Plasma Flow (RPF) and for assessing the function of Organic Anion Transporters (OATs). At low concentrations, PAH is efficiently filtered by the glomeruli and actively secreted by the proximal tubules, leading to its almost complete removal from the renal circulation in a single pass.[1][2] This property makes PAH a reliable marker for RPF. The assay is based on the reaction of PAH with a specific reagent to produce a colored product that can be measured using a microplate reader.
II. Principle of the Assay
The this compound (PAH) assay is a colorimetric method that allows for the quantification of PAH in various biological samples. The underlying principle of this assay is the chemical reaction between PAH and 4-(dimethylamino)cinnamaldehyde (DACA).[3][4][5] This reaction results in the formation of a colored compound, which can be spectrophotometrically detected at a wavelength of 550 nm.[3][4][5] The intensity of the color produced is directly proportional to the concentration of PAH present in the sample. By creating a standard curve with known concentrations of PAH, the concentration of PAH in unknown samples can be accurately determined.
III. Applications
The this compound Assay Kit is a versatile tool with several key applications in research and drug development:
-
Measurement of Renal Plasma Flow (RPF): The primary application of this assay is the determination of effective renal plasma flow (eRPF).[6] Due to its near-complete extraction from the blood by the kidneys, PAH clearance provides a reliable estimate of RPF.[7]
-
Assessment of Nephrotoxicity: Drug-induced nephrotoxicity often involves damage to the renal tubules, which can impair the function of transporters like OAT1 and OAT3.[8] This assay can be used to assess the toxic effects of compounds on renal tubule cell function by measuring the inhibition of PAH uptake.
-
Screening for OAT Inhibitors: OAT1 and OAT3 are crucial transporters for the renal elimination of many drugs.[9] Inhibition of these transporters can lead to drug-drug interactions. This assay can be employed in a high-throughput format to screen compound libraries for potential inhibitors of OAT1 and OAT3.
IV. Quantitative Data Summary
Table 1: Example this compound Standard Curve
| PAH Concentration (µg/mL) | Absorbance at 550 nm (Corrected) |
| 0 | 0.000 |
| 2.5 | 0.158 |
| 5.0 | 0.315 |
| 10.0 | 0.625 |
| 15.0 | 0.940 |
| 20.0 | 1.250 |
Note: Data is for demonstration purposes only. A new standard curve must be generated for each assay.
Table 2: Kinetic Parameters of PAH Uptake by Organic Anion Transporters
| Transporter | Substrate | K_m_ (µM) |
| Human OAT1 | This compound (PAH) | 31 - 48 |
| Human OAT3 | This compound (PAH) | Data varies across studies |
K_m_ (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. Data sourced from studies on human kidney slices.[10]
Table 3: Renal Clearance Values in Healthy and Impaired Renal Function
| Parameter | Healthy Volunteers | Patients with Renal Impairment |
| PAH Half-life (min) | < 30 | 72 |
| PAH Renal Clearance (mL/min/1.73m²) (First Hour) | 599 ± 115 | 194 ± 83 |
Data represents mean ± standard deviation.[11]
V. Experimental Protocols
A. General Assay Protocol for Microplate Readers
This protocol is adapted from a typical colorimetric PAH assay kit.[3]
1. Reagent Preparation:
-
PAH Standard (10 mg/mL): Ready to use. Store at -20°C.
-
TCA (15%): Ready to use. Store at -20°C.
-
DACA Solution: Ready to use. Store at -20°C.
2. Standard Curve Preparation:
-
Prepare a 0.1 mg/mL PAH standard by diluting 5 µL of the 10 mg/mL PAH Standard with 495 µL of distilled water.
-
Prepare a 25 µg/mL working standard solution by mixing 200 µL of the 0.1 mg/mL PAH standard with 600 µL of 15% TCA solution.
-
Create a dilution series of PAH standards in 15% TCA to obtain concentrations ranging from 0 to 25 µg/mL.
3. Sample Preparation:
-
Plasma/Serum Samples:
-
Dilute 50 µL of plasma or serum with 50 µL of the 15% TCA solution.
-
Vortex and incubate on ice for 5 minutes.
-
Centrifuge at 10,000 x g for 2-5 minutes at 4°C.
-
Use 50 µL of the clear supernatant for the assay.
-
-
Urine Samples:
-
Dilute 50 µL of urine with 50 µL of the 15% TCA solution.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 2-5 minutes at 4°C.
-
Further dilute the supernatant (e.g., 10 µL of supernatant with 190 µL of distilled water) to ensure the readings are within the standard curve range. Use 50 µL of the diluted sample for the assay.
-
4. Assay Procedure:
-
Add 50 µL of each standard and prepared sample to the wells of a 96-well microplate.
-
Add 150 µL of the DACA solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader.
5. Calculation:
-
Subtract the absorbance of the blank (0 µg/mL PAH standard) from all other readings.
-
Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of PAH in the samples from the standard curve.
B. Application Protocol: In Vitro Nephrotoxicity Testing
This protocol describes how to assess the nephrotoxic potential of a compound by measuring its effect on PAH uptake in a renal proximal tubule cell line (e.g., HK-2).
1. Cell Culture:
-
Culture HK-2 cells in appropriate media and conditions until they form a confluent monolayer in a 24-well plate.
2. Compound Treatment:
-
Prepare various concentrations of the test compound in cell culture medium.
-
Remove the culture medium from the cells and wash with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the test compound dilutions to the cells and incubate for a predetermined time (e.g., 24 hours) at 37°C. Include a vehicle control (medium with the same solvent concentration as the test compound).
3. PAH Uptake Assay:
-
After incubation with the test compound, remove the medium and wash the cells twice with pre-warmed HBSS.
-
Add a solution of PAH (at a concentration close to the K_m_ for OAT1, e.g., 50 µM) in HBSS to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow for PAH uptake.
-
Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates for PAH quantification using the general assay protocol described above.
4. Data Analysis:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the PAH concentration in each sample to the protein concentration to get the rate of PAH uptake (e.g., in pmol/mg protein/min).
-
Compare the PAH uptake in cells treated with the test compound to the vehicle control. A significant decrease in PAH uptake indicates potential nephrotoxicity through inhibition of OAT function.
C. Application Protocol: OAT Inhibitor Screening
This protocol provides a framework for screening compounds for their ability to inhibit OAT1/OAT3-mediated PAH uptake.
1. Cell Culture:
-
Use a cell line stably overexpressing human OAT1 or OAT3 (e.g., HEK293-OAT1). Seed the cells in a 96-well plate and grow to confluence.
2. Inhibition Assay:
-
Prepare a solution of the probe substrate, PAH, at a concentration close to its K_m_ value.
-
Prepare the test compounds at the desired screening concentration (e.g., 10 µM). Include a known OAT inhibitor (e.g., probenecid) as a positive control and a vehicle control.
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with the test compounds or controls for a short period (e.g., 10 minutes) at 37°C.
-
Add the PAH solution to the wells (containing the test compounds) and incubate for a defined time (e.g., 10 minutes) at 37°C.
-
Stop the uptake and lyse the cells as described in the nephrotoxicity protocol.
-
Quantify the intracellular PAH concentration using the general assay protocol.
3. Data Analysis:
-
Calculate the percentage of inhibition for each test compound compared to the vehicle control.
-
Compounds showing significant inhibition can be further characterized by determining their IC₅₀ values through a dose-response study.
VI. Signaling Pathway and Transport Mechanism
This compound is transported into renal proximal tubule cells from the blood via the Organic Anion Transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) located on the basolateral membrane. This process is a form of tertiary active transport, where OAT1 and OAT3 exchange extracellular PAH for an intracellular dicarboxylate (e.g., α-ketoglutarate).[9] The outwardly directed dicarboxylate gradient is maintained by a sodium-dicarboxylate cotransporter (NaDC3), which in turn relies on the sodium gradient generated by the Na⁺/K⁺-ATPase. Once inside the cell, PAH is then secreted into the tubular lumen across the apical membrane by other transporters, such as Multidrug Resistance-Associated Proteins (MRPs).
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAH (p-Aminohippuric Acid) Assay Kit sufficient for 100 colorimetric tests Sigma MAK101 [rearus.ru]
- 4. AffiASSAY® PAH (p-Aminohippuric Acid) Colorimetric Assay Kit | AffiGEN [affiassay.com]
- 5. Aminohippuric acid Assay Kit (Colorimetric) (ab204725) is not available | Abcam [abcam.com]
- 6. Cisplatin Nephrotoxicity Is Critically Mediated via the Human Organic Cation Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Application of Human Renal Proximal Tubule Epithelial Cells for Assessment of Compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten [mdpi.com]
- 10. gen.store [gen.store]
- 11. Characteristics of this compound transport in proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Continuous Infusion and Single Bolus Administration of p-Aminohippurate for Renal Plasma Flow Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminohippurate (PAH), a derivative of hippuric acid, serves as a key diagnostic agent for evaluating renal function.[1] Specifically, its clearance rate is the gold standard for measuring effective renal plasma flow (ERPF).[2] At low plasma concentrations (1.0 to 2.0 mg/100 mL), PAH is efficiently cleared from the renal bloodstream in a single pass through a combination of glomerular filtration and active tubular secretion.[3][4] This high extraction ratio, approaching 90%, makes PAH an ideal substance for assessing renal hemodynamics.[3][4]
The administration of PAH for ERPF measurement can be broadly categorized into two primary methods: continuous intravenous infusion and single intravenous bolus injection. The choice of method depends on the specific research question, desired accuracy, and practical constraints of the experimental setting. Continuous infusion is widely regarded as the more accurate method for determining ERPF as it allows for the achievement of a steady-state plasma concentration of PAH.[4][5] However, the single bolus method offers a less cumbersome and more rapid alternative, which may be suitable for certain research applications.
This document provides a detailed comparison of these two methods, including their principles, experimental protocols, and a summary of comparative data.
Principle of PAH Clearance
The clearance of PAH is a measure of the volume of plasma that is completely cleared of the substance by the kidneys per unit of time. Because PAH is both filtered at the glomerulus and actively secreted by the proximal tubules, its clearance provides a close approximation of the total plasma flow to the kidneys.[3][6] The formula for calculating PAH clearance, and thus ERPF, is:
ERPF = (UPAH x V) / PPAH
Where:
-
UPAH is the concentration of PAH in the urine.
-
V is the urine flow rate.
-
PPAH is the concentration of PAH in the plasma.
It is important to note that the renal extraction ratio of PAH is approximately 0.92 in a normal individual, meaning that this method typically underestimates the true renal plasma flow by about 10%.[6]
Data Presentation: Continuous Infusion vs. Single Bolus PAH Administration
The following table summarizes quantitative data from a study directly comparing the renal and plasma clearance of PAH following continuous infusion and single bolus injection in healthy adults.
| Administration Method | Renal Clearance (CLR) (mL/min/1.73 m²) | Plasma Clearance (CLP) (mL/min/1.73 m²) |
| Continuous Infusion | 623.7 ± 62.9 | 869.0 ± 58.8 |
| Single Bolus Injection | 538.9 ± 110.8 | 677.6 ± 122.4 |
Data adapted from a study on healthy young adults. It is noted that the plasma clearance of PAH after IV bolus injection was significantly lower than after IV infusion.[7]
Experimental Protocols
Protocol 1: Continuous Infusion Method for ERPF Measurement
This method is considered the gold standard for accurate ERPF determination due to the establishment of a steady-state plasma PAH concentration.[4][5]
Materials:
-
Sterile this compound (PAH) solution for injection (e.g., 20% aqueous solution)
-
Infusion pump
-
Syringes and needles
-
Intravenous catheters
-
Blood collection tubes (e.g., with heparin)
-
Urine collection containers
-
Spectrophotometer or other analytical instrument for PAH concentration measurement
Procedure:
-
Subject Preparation: The subject should be well-hydrated. An indwelling catheter is placed in a peripheral vein for blood sampling, and another is placed for the infusion of PAH.
-
Priming Dose: To rapidly achieve the target plasma concentration, a priming (loading) dose of PAH is administered intravenously. A typical priming dose is 6 to 10 mg/kg.[3][4]
-
Sustaining Infusion: Immediately following the priming dose, a continuous infusion of PAH is initiated using an infusion pump. The infusion rate is calculated to maintain a constant plasma PAH concentration, typically between 1.0 and 2.0 mg/100 mL.[3][4] A common infusion dose ranges from 10 to 24 mg/min.[3][4]
-
Equilibration Period: Allow a period of at least 20-30 minutes for the plasma PAH concentration to reach a steady state.
-
Sample Collection:
-
Urine: Empty the bladder completely at the beginning of the clearance period. Collect all urine produced over a precisely timed interval (e.g., 20-30 minutes).
-
Blood: Collect a blood sample at the midpoint of each urine collection period.
-
-
Sample Analysis: Determine the concentration of PAH in the plasma and urine samples using an appropriate analytical method (e.g., colorimetric assay).
-
Calculation: Calculate the ERPF using the formula provided above.
Protocol 2: Single Bolus Injection Method for ERPF Measurement
This method is less accurate than the continuous infusion method but offers a simpler and faster alternative.[4] It relies on the analysis of the plasma disappearance curve of PAH following a single intravenous injection.
Materials:
-
Sterile this compound (PAH) solution for injection
-
Syringes and needles
-
Intravenous catheter
-
Blood collection tubes
-
Urine collection containers
-
Analytical instrument for PAH concentration measurement
Procedure:
-
Subject Preparation: The subject should be adequately hydrated. Place an indwelling catheter in a peripheral vein for blood sampling.
-
PAH Administration: Administer a single intravenous bolus of PAH. A typical dose is 10 mg/kg.[7]
-
Blood Sampling: Collect blood samples at multiple time points after the injection to characterize the plasma concentration-time profile. A suggested sampling schedule is at 2, 5, 10, 15, 20, 30, and 45 minutes, and at 1, 1.5, 2, 3.5, 6, and 8 hours after administration.[8]
-
Urine Collection (Optional but recommended for renal clearance): If renal clearance is to be determined, timed urine collections should be performed. Empty the bladder before the PAH injection and collect all urine for a defined period (e.g., 2 hours).
-
Sample Analysis: Measure the concentration of PAH in all plasma and urine samples.
-
Calculation:
-
Plasma Clearance: Calculate the plasma clearance (CLP) from the area under the plasma concentration-time curve (AUC) using the formula: CLP = Dose / AUC .
-
Renal Clearance: If urine was collected, calculate the renal clearance (CLR) using the standard clearance formula for the collection interval.
-
Visualizations
Caption: Workflow for Continuous Infusion of PAH.
Caption: Workflow for Single Bolus Injection of PAH.
Caption: Renal Filtration and Secretion of PAH.
Discussion and Recommendations
The choice between continuous infusion and single bolus administration of PAH depends on the specific objectives of the study.
Continuous infusion is the recommended method for studies requiring high accuracy and precision in ERPF measurement. The establishment of a steady-state plasma concentration minimizes the pharmacokinetic variability inherent in a single bolus injection, leading to more reliable clearance calculations. This method is particularly crucial for clinical research and drug development studies where precise characterization of renal hemodynamics is essential.
Single bolus injection offers a more practical and less invasive alternative. It is suitable for screening purposes, studies in conscious animals where prolonged restraint is not feasible, and situations where the complexity of a continuous infusion is a limiting factor. However, researchers must be aware of the inherent inaccuracies of this method compared to the gold standard continuous infusion. The plasma clearance of PAH after a bolus injection has been shown to be significantly lower than that measured by continuous infusion.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. grokipedia.com [grokipedia.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAH clearance - Wikipedia [en.wikipedia.org]
- 7. Evaluation of two intravenous single-bolus methods for measuring effective renal plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Nuances of Anesthesia in Renal Clearance Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators encountering challenges with p-Aminohippurate (PAH) renal clearance experiments conducted under anesthesia. Anesthetic agents can significantly influence renal hemodynamics and tubular function, thereby impacting the accuracy and reproducibility of PAH clearance results, a critical measure of renal plasma flow (RPF). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of the quantitative effects of common anesthetics to facilitate robust and reliable study outcomes.
Troubleshooting Guide: Addressing Common Issues in Anesthetized PAH Clearance Studies
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Variable or unexpectedly low PAH clearance | Anesthetic-induced hemodynamic instability: Most general anesthetics can cause dose-dependent decreases in blood pressure and cardiac output, leading to reduced renal perfusion.[1] | - Continuously monitor mean arterial pressure (MAP) and maintain it within a stable, physiological range (e.g., >80 mmHg).- Consider the use of intravenous fluids to prevent hypovolemia.[2][3] - Titrate the anesthetic depth to the minimum effective level. |
| Direct renal effects of the anesthetic: Some anesthetics can directly alter renal blood flow autoregulation and tubular transport of organic anions.[1][3] | - Select an anesthetic with minimal known impact on renal function (see Quantitative Data Summary).- If possible, conduct pilot studies to determine the specific effect of the chosen anesthetic in your model. | |
| Inconsistent results between animals | Variability in anesthetic depth: Deeper planes of anesthesia generally cause greater depression of renal function.[2] | - Utilize physiological monitoring (e.g., heart rate, respiratory rate, reflexes) to ensure a consistent and appropriate anesthetic depth across all subjects.- For inhalant anesthetics, use a calibrated vaporizer and monitor end-tidal concentrations. |
| Surgical stress: The stress of surgical procedures can activate the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), leading to renal vasoconstriction. | - Ensure adequate analgesia is provided throughout the experiment.- Refine surgical techniques to minimize tissue trauma and duration. | |
| Discrepancy between PAH clearance and other renal function markers | Anesthetic-specific effects on tubular secretion: The anesthetic agent may be selectively inhibiting the organic anion transporters (OATs) responsible for PAH secretion in the proximal tubules. | - Be aware that some anesthetics may have direct effects on tubular transport.[1][3]- Consider using an alternative renal plasma flow marker if significant interference is suspected. |
Frequently Asked Questions (FAQs)
Q1: Which anesthetic agent has the least impact on PAH renal clearance?
A1: The ideal anesthetic should provide adequate anesthesia with minimal interference in renal function. Based on available data, propofol (B549288) is often considered a favorable choice as it appears to have a lesser impact on glomerular filtration rate (GFR) and renal blood flow compared to inhalant anesthetics like isoflurane.[4] However, the effects can be species-dependent, and careful consideration of the specific experimental context is crucial.
Q2: How does anesthesia generally affect renal function and PAH clearance?
A2: Anesthesia can affect renal function both directly and indirectly. Indirect effects are more pronounced and include alterations in systemic hemodynamics (blood pressure and cardiac output), sympathetic nervous system activity, and the release of hormones like renin, angiotensin, and vasopressin.[1] Direct effects can involve changes in the kidney's ability to autoregulate blood flow and direct inhibition of tubular transport mechanisms, including the secretion of organic anions like PAH.[1][3] Most barbiturates and inhalational anesthetics tend to decrease renal blood flow and GFR.[1]
Q3: Can the depth of anesthesia influence my PAH clearance results?
A3: Yes, the depth of anesthesia is a critical factor. A deeper level of anesthesia is generally associated with a greater depression of renal function, including decreased GFR and renal blood flow.[2] Therefore, it is imperative to maintain a consistent and appropriate anesthetic depth for all animals in a study to ensure the reliability and comparability of the results.
Q4: What are the key parameters to monitor during a PAH clearance experiment under anesthesia?
A4: Continuous monitoring of physiological parameters is essential. Key parameters include:
-
Mean Arterial Pressure (MAP): To ensure adequate renal perfusion.
-
Heart Rate and Respiratory Rate: As indicators of anesthetic depth and physiological stability.
-
Body Temperature: To prevent hypothermia-induced physiological changes.
-
Urine Output: As a general indicator of renal function.
Q5: Are there alternatives to anesthesia for PAH clearance studies?
A5: In some cases, studies can be conducted in conscious, restrained animals to avoid the confounding effects of anesthesia. However, this approach can introduce stress, which may also influence renal function. The choice between anesthetized and conscious models depends on the specific research question, the animal species, and ethical considerations.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of various anesthetic agents on parameters related to renal function. Direct comparative studies on PAH clearance for all agents are limited; therefore, data on related parameters like GFR and RPF are also included.
Table 1: Effect of Anesthetics on this compound (PAH) Clearance and Related Parameters
| Anesthetic Agent | Species | Parameter | Observed Effect | Reference |
| Isoflurane | Human | Renal Plasma Flow (PAH Clearance) | 30% reduction | [5] |
| Human | Glomerular Filtration Rate (Inulin Clearance) | 50% reduction | [5] | |
| Pig | Glomerular Filtration Rate | Decrease | [2] | |
| Pig | Renal Blood Flow | Little change | [2] | |
| Sodium Pentobarbitone | Rat | PAH Clearance (during saline infusion) | Calculated RBF was 88.1% of directly measured RBF | |
| Rat | PAH Extraction Ratio (during saline infusion) | 68.3% | ||
| Thiopental | General | Renal Blood Flow | Modest decrease | [6] |
| General | Glomerular Filtration Rate | Modest decrease | [6] | |
| Propofol | Human | Estimated Glomerular Filtration Rate (post-op) | Higher compared to sevoflurane | [4][7] |
| Human | Urine Output (intra-op) | Higher compared to sevoflurane | [4][7] | |
| Ketamine | General | Renal Function Laboratory Tests | No significant alteration | [6] |
Note: The effects of anesthetics can be dose-dependent and influenced by the experimental conditions.
Experimental Protocols
Detailed Methodology for PAH Renal Clearance Measurement in Anesthetized Rats
This protocol is a generalized procedure and may require optimization for specific experimental needs.
-
Animal Preparation:
-
Anesthetize the rat with a suitable anesthetic agent (e.g., sodium pentobarbitone).
-
Maintain body temperature at 37°C using a heating pad.
-
Cannulate the trachea to ensure a patent airway.
-
Cannulate the jugular vein for infusion of solutions.
-
Cannulate the carotid artery for blood sampling and blood pressure monitoring.
-
Cannulate the bladder for urine collection.
-
-
PAH and Inulin (B196767) Infusion:
-
Prepare an infusion solution containing this compound (PAH) and inulin in a suitable vehicle (e.g., 0.85% saline).
-
Administer a priming dose of the PAH/inulin solution to rapidly achieve a stable plasma concentration.
-
Follow the priming dose with a continuous intravenous infusion at a constant rate throughout the experiment.
-
-
Equilibration and Sample Collection:
-
Allow for an equilibration period (e.g., 60 minutes) after starting the infusion to ensure steady-state plasma concentrations of PAH and inulin.
-
Collect urine samples over precisely timed intervals (e.g., 20-30 minutes).
-
At the midpoint of each urine collection period, collect a blood sample from the carotid artery.
-
-
Sample Analysis:
-
Measure the concentration of PAH and inulin in plasma and urine samples using appropriate analytical methods (e.g., spectrophotometry or HPLC).
-
Measure the volume of each urine sample.
-
-
Calculation of Clearance:
-
Calculate the clearance of PAH and inulin using the standard clearance formula: Clearance (ml/min) = (Urine Concentration × Urine Flow Rate) / Plasma Concentration
-
Visualizations
Experimental Workflow for PAH Clearance Measurement
References
- 1. Sevoflurane and Propofol Anesthesia in Dogs with Chronic Renal Failure: Renal Functions Evaluation - WSAVA 2003 Congress - VIN [vin.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. Effect of ketamine anesthesia on daily food intake in Macaca mulatta and Cercopithecus aethiops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of three anesthetic protocols on glomerular filtration rate in dogs [pubmed.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Advances in Canine Anesthesia: Physiologically Based Pharmacokinetic Modeling for Predicting Propofol Plasma Profiles in Canines with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-Aminohippurate (PAH) Clearance Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing and interpreting p-Aminohippurate (PAH) clearance measurements for the assessment of renal plasma flow.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using PAH clearance to measure effective renal plasma flow (eRPF)?
A1: this compound (PAH) is used to measure effective renal plasma flow (eRPF) because it is both freely filtered by the glomeruli and actively secreted by the proximal tubules.[1][2] At low plasma concentrations (1-2 mg/100 mL), the kidneys extract approximately 90% of the PAH from the blood in a single pass.[2][3] This high extraction ratio means that the rate at which the kidneys clear PAH from the blood is a close approximation of the total plasma flow to the kidneys.[1][4]
Q2: Why is it called "effective" renal plasma flow (eRPF) and not true renal plasma flow?
A2: PAH clearance provides an estimate known as "effective" renal plasma flow because the renal extraction of PAH is not 100%. In a healthy individual, the extraction ratio is approximately 0.92, leading to an underestimation of the true renal plasma flow by about 10%.[1] This margin of error is generally considered acceptable given the relative ease of the measurement.[1] Factors such as periglomerular shunts and limitations in PAH secretion in certain cortical and medullary regions prevent complete extraction.[3]
Q3: Can PAH clearance be used reliably in all patient populations?
A3: No, PAH clearance is not a reliable measure of renal plasma flow in newborn infants and animals.[3] In newborns, the superficial cortical nephrons are not fully functional, and the juxtamedullary nephrons, which handle the majority of renal function, have different extraction characteristics.[3]
Q4: What is the impact of tubular damage on PAH clearance measurements?
A4: PAH clearance is not a reliable indicator of renal plasma flow when tubular damage has occurred.[3] Since the process relies heavily on active tubular secretion, any damage to the proximal tubules will impair PAH secretion and lead to a significant underestimation of renal plasma flow.[3][5]
Troubleshooting Guides
Issue 1: Lower than expected eRPF values
Possible Causes and Troubleshooting Steps:
-
Incomplete Urine Collection:
-
Problem: Failure to collect all urine produced during the clearance period will lead to an underestimation of the urine flow rate (V) and consequently a lower calculated clearance.
-
Solution: Ensure complete bladder emptying at the beginning and end of each collection period. For animal studies, consider using metabolic cages or bladder catheterization for accurate collection. The constant-infusion technique, which eliminates the need for urine collection, can be an alternative, but requires achieving a steady state between infusion and excretion rates.[3]
-
-
Impaired Tubular Secretion:
-
Problem: Pathological conditions such as acute tubular necrosis or renal ischemia can damage the proximal tubules, reducing their ability to secrete PAH.[5][6] This leads to a lower PAH concentration in the urine and an underestimation of eRPF.
-
Solution: Correlate PAH clearance results with other markers of renal function and histology if possible. Be aware that in cases of renal ischemia and reperfusion injury, the expression of organic anion transporters (Oat1 and Oat3) responsible for PAH uptake is reduced, leading to a gross underestimation of renal plasma flow.[5]
-
-
Saturation of PAH Secretion:
-
Problem: The tubular transport system for PAH is saturable.[3] If the plasma PAH concentration is too high, the transporters will become saturated, and the excretion rate will not increase proportionally with the plasma concentration, leading to an underestimation of clearance.
-
Solution: Maintain a low plasma PAH concentration, typically between 1 and 2 mg/100 mL, to ensure that the secretory mechanism is not saturated.[2]
-
-
Drug Interference:
-
Problem: Certain drugs, such as probenecid (B1678239) and penicillin, competitively inhibit the organic anion transporters responsible for PAH secretion, reducing its clearance.[3][4]
-
Solution: Obtain a thorough history of all medications the subject is taking. If possible, discontinue any interfering drugs before the study.
-
Issue 2: Inaccurate and variable results
Possible Causes and Troubleshooting Steps:
-
Analytical Method Interference:
-
Problem: The commonly used colorimetric method for PAH determination can be affected by other substances in the plasma or urine, leading to inaccurate measurements.[7][8] This method can overestimate urine PAH concentrations and underestimate plasma concentrations.[8]
-
Solution: Consider using a more specific and accurate method like High-Performance Liquid Chromatography (HPLC) for the determination of PAH and its metabolites.[8] HPLC can provide more precise clearance measurements.[8]
-
-
Dietary Interference:
-
Problem: Certain carbohydrates and other dietary components can interfere with the laboratory methods used to determine PAH concentrations.[7]
-
Solution: A careful dietary history should be taken. It may be necessary to control the subject's diet before the clearance measurement.
-
-
Infusion Fluid Effects:
-
Problem: The type of infusion fluid used can affect PAH clearance. For instance, dextrose infusions have been shown to significantly reduce PAH extraction and lead to a gross underestimation of renal plasma flow compared to saline infusions.[9]
-
Solution: Use a consistent and appropriate infusion vehicle, such as saline, for PAH administration. Be aware of the potential impact of different infusion fluids on the results.
-
Quantitative Data Summary
| Parameter | Normal Value/Range | Source of Error | Impact on Measurement | Reference |
| Renal Extraction Ratio of PAH | ~0.92 in healthy individuals | Renal disease, ischemia, certain drugs | Decreased extraction leads to underestimation of eRPF | [1][5] |
| Maximal Tubular Secretory Capacity (TmPAH) | 80–90 mg/min | High plasma PAH concentrations | Saturation of transport leads to underestimation of eRPF | [2] |
| Effective Renal Plasma Flow (eRPF) | 600–700 mL/min in healthy adults | Incomplete extraction, tubular damage, drug interference, analytical errors | Underestimation or inaccurate measurement | [2] |
| Underestimation due to Incomplete Extraction | ~10% | Physiological limitations | Systematically lower eRPF than true RPF | [1] |
Experimental Protocols
Constant Infusion Method for PAH Clearance
This protocol is a standard method for determining PAH clearance.
-
Priming Dose: Administer an intravenous priming dose of PAH (e.g., 6–10 mg/kg) to rapidly achieve the desired plasma concentration.[2]
-
Sustaining Infusion: Immediately follow the priming dose with a constant intravenous infusion of PAH to maintain a stable plasma concentration (typically 1-2 mg/100 mL).[2]
-
Equilibration Period: Allow for an equilibration period (e.g., 30-60 minutes) for the PAH to distribute throughout the body and for the plasma concentration to stabilize.
-
Urine Collection:
-
Empty the bladder completely at the beginning of the clearance period and discard the urine.
-
Collect all urine produced over a precisely timed interval (e.g., 20-30 minutes).
-
At the end of the collection period, empty the bladder completely again and add this to the collected urine.
-
Record the total urine volume (V).
-
-
Blood Sampling:
-
Draw a blood sample at the midpoint of each urine collection period.
-
Centrifuge the blood to obtain plasma.
-
-
Sample Analysis:
-
Determine the concentration of PAH in the urine (UPAH) and plasma (PPAH) samples using a validated analytical method (e.g., colorimetry or HPLC).
-
-
Calculation:
-
Calculate the PAH clearance using the formula: CPAH = (UPAH x V) / PPAH
-
Visualizations
Caption: Troubleshooting workflow for common errors in PAH clearance measurements.
References
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Pitfalls in measuring inulin and para-amino-hippuric acid clearances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific determination of PAH and its N-acetyl metabolite by HPLC increases the accuracy and precision of PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-Aminohippurate (PAH) Infusion for Steady-State Analysis
Welcome to the technical support center for p-Aminohippurate (PAH) infusion protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reliable and reproducible steady-state plasma concentrations of PAH for the accurate measurement of effective renal plasma flow (ERPF).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a continuous this compound (PAH) infusion?
A1: A continuous intravenous infusion of PAH is the gold standard method for measuring effective renal plasma flow (ERPF).[1][2] By achieving a steady-state plasma concentration of PAH, researchers can accurately determine the rate at which the kidneys clear this substance from the blood, which provides a close estimate of renal plasma flow.[1][2] This technique is crucial in renal physiology research and for evaluating the impact of pharmacological agents on renal function.[1]
Q2: Why is a priming dose necessary before starting the continuous infusion?
A2: A priming, or loading, dose is administered to rapidly achieve the target plasma concentration of PAH.[1] Following the priming dose, a continuous maintenance infusion is started to maintain this steady-state concentration. This two-step process minimizes the time required to reach equilibrium, making the experimental protocol more efficient.
Q3: What is the target steady-state plasma concentration of PAH for ERPF measurement?
A3: For the accurate measurement of ERPF, the target plasma concentration of PAH should be maintained at a low level, typically between 1 and 2 mg/100 mL (10-20 µg/mL).[1] At these low concentrations, the renal tubules can efficiently secrete PAH, leading to near-complete extraction from the renal plasma in a single pass.[1]
Q4: Can PAH infusion be used to measure other renal parameters?
A4: Yes, at higher plasma concentrations (typically 40 to 60 mg/100 mL), the tubular secretory mechanism for PAH becomes saturated.[3][4] This allows for the measurement of the maximum tubular secretory capacity (TmPAH), another important parameter of renal function.[3][4]
Q5: What are the common side effects or adverse reactions associated with PAH infusion?
A5: Most side effects are mild and can be managed by slowing the infusion rate.[4] Commonly reported adverse reactions include a sensation of warmth, the desire to defecate or urinate, nausea, and vomiting.[3][5] Hypersensitivity reactions, though less common, can also occur.[3][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Reach Steady-State Plasma Concentration | - Incorrect calculation of priming or maintenance infusion rates.- Inaccurate preparation of the infusion solution.- Malfunction of the infusion pump.- Individual patient variability in PAH clearance. | - Double-check all calculations for the priming and maintenance doses.- Verify the concentration of the prepared PAH solution.- Ensure the infusion pump is calibrated and functioning correctly.- Consider adjusting the infusion rate based on initial plasma concentration measurements. |
| Fluctuations in Plasma PAH Concentration | - Intermittent infusion pump delivery.- Changes in the patient's hydration status or renal blood flow.- Inconsistent blood sampling times. | - Use a reliable and precise infusion pump.- Ensure the subject is adequately and consistently hydrated throughout the experiment.- Adhere strictly to the predetermined blood sampling schedule. |
| Lower-than-Expected ERPF Values | - Incomplete urine collection.- Co-administration of drugs that interfere with PAH secretion (e.g., probenecid).[3]- Pre-existing renal tubular damage.[6]- Interference with the analytical measurement of PAH (e.g., sulfonamides, procaine).[3] | - Ensure complete bladder emptying at each collection time point.- Review the subject's concomitant medications for potential interactions.- Consider underlying renal conditions that may affect PAH secretion.- Use a validated analytical method specific for PAH. |
| Subject Experiences Nausea or Vomiting | - Infusion rate is too high, leading to a rapid increase in plasma PAH concentration.[4] | - Reduce the rate of the maintenance infusion.- Administer the priming dose more slowly.[4] |
| Inaccurate Results with Dextrose Infusion | - Dextrose infusion has been shown to lower the renal extraction of PAH, leading to an underestimation of renal plasma flow.[7] | - Whenever possible, use saline as the infusion vehicle instead of dextrose solutions. |
Data Presentation
Table 1: Recommended Infusion Parameters for PAH-based Renal Function Tests
| Parameter | Target Plasma Concentration | Priming Dose | Maintenance Infusion Rate |
| Effective Renal Plasma Flow (ERPF) | 1-2 mg/100 mL | 6-10 mg/kg | 10-24 mg/min |
| Maximal Tubular Secretory Capacity (TmPAH) | 40-60 mg/100 mL | Varies based on protocol | Higher infusion rate to achieve saturation |
Table 2: Typical ERPF Values in Healthy Adults
| Population | Mean ERPF (mL/min) |
| Healthy Adults | 600-700 |
Source:[1]
Experimental Protocols
Protocol: Continuous Infusion of this compound for ERPF Measurement
1. Subject Preparation:
-
Subjects should be well-hydrated. Encourage water intake before and during the study.
-
A baseline blood sample should be collected to determine background absorbance.
-
An intravenous catheter is placed for the infusion and another in the contralateral arm for blood sampling.
2. Preparation of PAH Infusion Solution:
-
Prepare a sterile solution of aminohippurate sodium in 0.9% saline.
-
The concentration of the solution should be calculated based on the desired maintenance infusion rate and the subject's body weight.
3. Administration of Priming Dose:
-
Calculate the priming dose based on the subject's body weight (typically 6-10 mg/kg).[1]
-
Administer the priming dose intravenously over a short period (e.g., 5-10 minutes) to rapidly achieve the target plasma concentration.
4. Continuous Maintenance Infusion:
-
Immediately following the priming dose, begin the continuous maintenance infusion using a calibrated infusion pump.
-
The infusion rate is typically set between 10 and 24 mg/min to maintain a steady-state plasma concentration of 1-2 mg/100 mL.[3]
5. Blood and Urine Collection:
-
Allow for an equilibration period (e.g., 30-60 minutes) after the start of the maintenance infusion for the plasma concentration to stabilize.
-
Collect blood samples at precisely timed intervals (e.g., every 15-30 minutes) to monitor the PAH concentration.
-
Collect urine over timed periods (e.g., 20-30 minute intervals). Ensure complete bladder emptying for each collection. A 24-hour urine collection may also be utilized, which involves discarding the first morning void and collecting all subsequent urine for the next 24 hours, including the first void of the following morning.[8]
6. Sample Handling and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Measure the concentration of PAH in plasma and urine samples using a validated spectrophotometric or chromatographic method.
-
Measure the urine flow rate (V) for each collection period.
7. Calculation of ERPF:
-
Use the following formula to calculate ERPF for each collection period:[1] ERPF = (UPAH x V) / PPAH Where:
-
UPAH = Urinary concentration of PAH
-
V = Urine flow rate
-
PPAH = Plasma concentration of PAH
-
Visualizations
Caption: Experimental workflow for ERPF measurement using PAH infusion.
Caption: Logical relationship for the calculation of ERPF.
References
- 1. grokipedia.com [grokipedia.com]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminohippurate Sodium (Aminohippurate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. drugs.com [drugs.com]
- 8. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: p-Aminohippurate (PAH) Colorimetric Assay
Welcome to the technical support center for the p-Aminohippurate (PAH) colorimetric assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential drug interference in the PAH assay.
Introduction
The this compound (PAH) colorimetric assay is a widely used method for the determination of renal plasma flow. The assay is based on the Bratton-Marshall reaction or the reaction with p-dimethylaminocinnamaldehyde (DACA), both of which detect the primary aromatic amine group of PAH. However, the presence of certain drugs or their metabolites in biological samples can interfere with the assay, leading to inaccurate results. This guide provides detailed information on potential interferences, troubleshooting strategies, and experimental protocols to help you ensure the accuracy and reliability of your PAH measurements.
Frequently Asked Questions (FAQs)
Q1: Which drugs are known to interfere with the PAH colorimetric assay?
A1: Drugs that contain a primary aromatic amine moiety are the most common sources of interference. This is because the assay chemistry directly detects this functional group, which is also present in PAH. The most well-documented interfering drugs are sulfonamides, such as sulfamethoxazole.[1] Other compounds containing primary aromatic amines, including certain local anesthetics (e.g., procaine) and diuretics, may also interfere. Additionally, drugs that can be metabolized to compounds with primary aromatic amine groups, such as acetaminophen, have the potential to cause interference.[2]
Q2: What is the mechanism of drug interference in the PAH assay?
A2: The interference is typically a chemical interference, where the drug or its metabolite directly participates in the color-forming reaction of the assay. In the Bratton-Marshall method, any primary aromatic amine will be diazotized and then coupled with the chromogenic agent, leading to a colored product that absorbs at a similar wavelength to the PAH-derived product.[3][4] Similarly, in the DACA-based method, the reagent reacts with primary aromatic amines to form a colored Schiff base.[2] This leads to a falsely elevated PAH concentration (positive interference).
Q3: How can I determine if a drug is interfering with my PAH assay?
A3: The most direct way is to perform an interference study. This involves spiking a known concentration of the drug into a sample matrix (e.g., plasma or urine) that does not contain PAH and running it through the assay. If a signal is detected, the drug is interfering. You can also spike the drug into a sample with a known concentration of PAH to see if the recovery of PAH is affected.
Q4: What are the signs of potential interference in my experimental results?
A4: Unexpectedly high PAH values, poor reproducibility between replicate samples, or a non-linear dose-response curve in your spiked samples can all be indicators of interference. If a patient is known to be taking a sulfonamide or other potentially interfering drug, any PAH results should be interpreted with caution.
Q5: How can I mitigate or eliminate drug interference?
A5: Several strategies can be employed:
-
Sample Pre-treatment: For specific interferents like sulfamethoxazole, an extraction procedure using a solvent such as isoamyl acetate (B1210297) can be used to remove the interfering drug from the sample before performing the assay.[1]
-
Alternative Methods: If significant interference is suspected and cannot be easily removed, consider using an alternative analytical method that is not based on the detection of primary aromatic amines, such as High-Performance Liquid Chromatography (HPLC).
-
Blank Correction: If the interference is consistent and quantifiable, you may be able to subtract the signal from a drug-spiked blank from your sample readings. However, this approach should be used with caution and properly validated.
Troubleshooting Guide
This guide addresses common issues encountered during the PAH colorimetric assay that may be related to drug interference.
| Problem | Possible Cause | Troubleshooting Steps |
| Higher than expected PAH values | Positive interference from a drug or metabolite. | 1. Review the medication history of the subject to identify any potentially interfering drugs (e.g., sulfonamides, acetaminophen). 2. Perform a spike-and-recovery experiment with the suspected drug in a blank matrix. 3. If interference is confirmed, use a sample pre-treatment method to remove the interferent or switch to an alternative analytical method (e.g., HPLC). |
| Poor reproducibility of results | Variable levels of an interfering substance in the samples. | 1. Ensure consistent sample handling and preparation. 2. If interference is suspected, analyze samples in duplicate or triplicate to assess variability. 3. Consider the timing of drug administration in relation to sample collection, as drug and metabolite concentrations can fluctuate. |
| Non-linear standard curve | Interference affecting the reaction kinetics or stoichiometry. | 1. Prepare fresh standards and reagents. 2. If using spiked samples to create a standard curve in a complex matrix, the matrix itself may contain interfering substances. Prepare the standard curve in a cleaner, interference-free matrix if possible. |
| Unexpected color development in blank samples | Presence of an interfering substance in the matrix or reagents. | 1. Test each reagent individually for color contribution. 2. Run a "matrix blank" (sample matrix without PAH or any spiked drug) to check for background signal. 3. If the matrix is the source of the color, a sample pre-treatment step may be necessary. |
Quantitative Data on Drug Interference
The following table summarizes known and potential drug interferences with the PAH colorimetric assay. The quantitative data provided is illustrative and may vary depending on the specific assay conditions and the concentration of the interfering substance. It is crucial to validate these findings in your own laboratory setting.
| Drug/Compound | Assay Method | Type of Interference | Illustrative Concentration Range of Interference | Mitigation Strategy |
| Sulfamethoxazole | Bratton-Marshall, DACA | Positive (False High) | Therapeutic concentrations | Isoamyl acetate extraction[1] |
| Procaine | Bratton-Marshall, DACA | Positive (False High) | Therapeutic concentrations | Discontinue use prior to testing, or use HPLC |
| Acetaminophen | DACA | Potential Positive | High therapeutic or toxic concentrations | Test for interference at expected concentrations[2] |
| Other Sulfonamides | Bratton-Marshall, DACA | Positive (False High) | Therapeutic concentrations | Isoamyl acetate extraction, HPLC |
| Primary Aromatic Amines (general) | Bratton-Marshall, DACA | Positive (False High) | Varies by compound | Interference testing, HPLC |
Experimental Protocols
Protocol 1: this compound (PAH) Colorimetric Assay (Bratton-Marshall Method)
This protocol is a generalized version of the classic Bratton-Marshall method for the determination of PAH in plasma or urine.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium nitrite, 0.1% (w/v)
-
Ammonium (B1175870) sulfamate, 0.5% (w/v)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED), 0.1% (w/v)
-
PAH standard solutions
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540-550 nm
Procedure:
-
Sample Preparation (Deproteinization):
-
To 1 part of plasma or urine, add 9 parts of 10% TCA.
-
Vortex thoroughly and centrifuge at 1500 x g for 10 minutes to pellet the precipitated protein.
-
Collect the clear supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of PAH standards in the appropriate concentration range.
-
Process the standards in the same way as the samples (i.e., dilute with TCA).
-
-
Colorimetric Reaction:
-
To 1 mL of the deproteinized supernatant (or standard), add 0.5 mL of 0.1% sodium nitrite. Mix and let stand for 3 minutes.
-
Add 0.5 mL of 0.5% ammonium sulfamate. Mix and let stand for 2 minutes.
-
Add 0.5 mL of 0.1% NED. Mix and let stand for 10 minutes for color development.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 545 nm against a reagent blank.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of PAH in the samples from the standard curve, remembering to account for the initial dilution.
-
Protocol 2: Interference Testing for a Suspected Drug
This protocol describes how to test a specific drug for interference in the PAH colorimetric assay.
Materials:
-
All materials from Protocol 1.
-
Suspected interfering drug.
-
PAH-free plasma or urine (blank matrix).
Procedure:
-
Prepare Drug Solutions:
-
Prepare a stock solution of the suspected interfering drug at a high concentration.
-
Create a series of dilutions of the drug in the blank matrix to cover its expected physiological or therapeutic concentration range.
-
-
Test for Direct Interference (False Positive):
-
Process the drug-spiked blank matrix samples (without any PAH) through the entire PAH assay protocol (Protocol 1).
-
If a significant absorbance reading is obtained, the drug is causing a positive interference.
-
-
Test for Interference with PAH Recovery (Spike and Recovery):
-
Prepare two sets of samples:
-
Set A: Blank matrix spiked with a known concentration of PAH.
-
Set B: Blank matrix spiked with the same known concentration of PAH and the suspected interfering drug at a relevant concentration.
-
-
Process both sets of samples through the PAH assay protocol.
-
Calculate the recovery of PAH in Set B compared to Set A:
-
% Recovery = ([PAH] in Set B / [PAH] in Set A) * 100
-
-
A recovery significantly different from 100% indicates interference.
-
Visualizations
Caption: Experimental workflow for identifying and validating drug interference.
Caption: Troubleshooting decision-making process for unexpected PAH assay results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Aminohippuric acid Assay Kit (Colorimetric) (ab204725) is not available | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Bratton-Marshall and liquid-chromatographic methods compared for determination of sulfamethazine acetylator status - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Aminohippurate stability in frozen plasma and urine samples
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of p-Aminohippurate (PAH) in frozen plasma and urine samples. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended temperature for the long-term storage of plasma and urine samples for PAH analysis?
For long-term stability, it is recommended to store both plasma and urine samples at or below -20°C. Studies have demonstrated that PAH is stable for extended periods at these temperatures. While some general metabolomics studies suggest that -80°C is preferable for the long-term storage of a wide range of metabolites, data specifically for PAH indicates that -20°C is sufficient for at least three months.[1][2]
Q2: How long can I store my plasma and urine samples at -20°C before PAH degradation occurs?
Based on available stability data, this compound in both plasma and urine is stable for at least 3 months when stored frozen at -20°C.[1] For storage periods exceeding this duration, it is advisable to conduct your own stability testing as outlined in bioanalytical method validation guidelines.[3][4][5]
Q3: My PAH concentrations are lower than expected. Could this be a sample stability issue?
Lower than expected PAH concentrations can indeed be a result of sample degradation. Consider the following troubleshooting steps:
-
Review Storage History: Confirm that the samples were consistently stored at -20°C or below and were not subjected to prolonged periods at room temperature or 4°C before freezing.
-
Assess Freeze-Thaw Cycles: Determine the number of times the samples have been thawed and refrozen. Multiple cycles can lead to degradation for some analytes. It is a standard practice in bioanalytical method validation to assess the stability of an analyte through several freeze-thaw cycles.[4]
-
Check for Contamination: Bacterial contamination, particularly in urine samples, can alter analyte concentrations. Ensure aseptic collection and handling techniques were used.
-
Verify Analytical Method: Rule out issues with the analytical method itself, such as instrument calibration, reagent integrity, or sample preparation errors.
Q4: How many times can I freeze and thaw my samples without affecting PAH concentrations?
While specific data on the number of permissible freeze-thaw cycles for PAH is not detailed in the provided search results, general bioanalytical guidelines mandate testing for freeze-thaw stability.[4][5] As a best practice, it is strongly recommended to minimize freeze-thaw cycles. Aliquot samples into single-use tubes after collection and before the initial freezing to avoid the need for repeated thawing of the entire sample.
Q5: Are there specific sample collection or initial processing steps I should follow to ensure PAH stability?
Yes, proper initial handling is critical for sample integrity.
-
Plasma: Collect blood in appropriate anticoagulant tubes (e.g., heparinized tubes).[1] Centrifuge the blood to separate the plasma as soon as possible after collection. Immediately transfer the plasma to labeled cryovials for freezing.
-
Urine: For 24-hour urine collections, it is advisable to keep the collection container refrigerated during the collection period.[6] Once the collection is complete, mix the sample well, measure the total volume, and then freeze aliquots. For random urine samples, freeze them as soon as possible after collection. Using preservatives is generally not necessary if samples are frozen promptly.[7][8]
Quantitative Stability Data
The following tables summarize the known stability of this compound in plasma and urine under various storage conditions.
Table 1: Stability of this compound in Plasma
| Storage Temperature | Duration | Stability Assessment |
| 4°C | 1 Month | Stable |
| -20°C | 3 Months | Stable[1] |
Table 2: Stability of this compound in Urine
| Storage Temperature | Duration | Stability Assessment |
| 4°C | 1 Month | Stable |
| -20°C | 3 Months | Stable[1] |
| -22°C | >10 Years | While PAH was not specifically measured, many other clinical analytes in preservative-free urine have shown high long-term stability at this temperature.[7][8] |
Experimental Protocols
Adherence to validated protocols is crucial for accurate PAH quantification. Below are summaries of established methodologies.
Protocol 1: PAH Quantification by Capillary Electrophoresis (CE)
This method is noted for being faster than standard HPLC or colorimetric assays and requiring smaller sample volumes.[1][9]
-
Plasma Sample Preparation:
-
Urine Sample Preparation:
-
Urine samples typically only require dilution with a buffer before analysis. For instance, a 1:30 dilution with a 5 mmol/L borate (B1201080) buffer.[1]
-
-
CE Analysis:
-
Instrument: Beckman P/ACE System or similar.
-
Buffer: 50 mmol/L borate buffer (pH 10.2).[1]
-
Detection: UV detection at an appropriate wavelength.
-
Quantification: Compare the peak area of PAH in the sample to that of calibration standards prepared in the same matrix (plasma or urine).
-
Protocol 2: PAH Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity.[10]
-
Plasma Sample Preparation:
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma sample.[10]
-
-
Urine Sample Preparation:
-
Dilute urine samples with the mobile phase used for the HPLC analysis.[10]
-
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is effective for retaining the polar PAH molecule.[10]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer (20mM) and acetonitrile (45:55, v/v), can be used.[10]
-
-
Mass Spectrometry Detection:
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in biological samples.
Factors Influencing Sample Stability
Caption: Key factors that positively and negatively influence PAH sample stability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pmda.go.jp [pmda.go.jp]
- 5. ema.europa.eu [ema.europa.eu]
- 6. aruplab.com [aruplab.com]
- 7. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Aminohippurate (PAH) Studies in Conscious Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during p-Aminohippurate (PAH) clearance studies in conscious animals.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind using PAH clearance to measure renal plasma flow (ERPF)?
A1: p-Aminohippuric acid (PAH) is used to measure effective renal plasma flow (ERPF) because it is both freely filtered by the glomerulus and actively secreted by the proximal tubules.[1] At low plasma concentrations, the kidneys almost completely remove PAH from the blood in a single pass.[1] Therefore, the rate at which the kidneys clear PAH from the plasma provides a close estimate of the total plasma flow to the kidneys.
Q2: My calculated PAH clearance is higher than the expected renal plasma flow. What could be the cause?
A2: While rare, this can occur due to analytical errors. One common issue is interference with the colorimetric assay used to measure PAH concentrations. Certain compounds can cross-react and falsely elevate the measured PAH levels in urine, leading to an overestimation of clearance. It is also crucial to ensure accurate measurement of urine flow rate and plasma PAH concentrations.
Q3: We observed a sudden, sharp decrease in PAH clearance mid-experiment in a conscious rat. What are the potential reasons?
A3: A sudden drop in PAH clearance can indicate an acute event affecting renal function. Potential causes include:
-
Hypotension or Dehydration: A significant drop in blood pressure or fluid volume can reduce renal blood flow, thereby decreasing PAH delivery to the kidneys.
-
Stress: Acute stress in a conscious animal can trigger physiological responses that alter renal hemodynamics.
-
Catheter Patency Issues: A blockage in the urinary or vascular catheters can lead to inaccurate sample collection and erroneous results.
-
Acute Nephrotoxicity: If a test compound is being administered, a rapid toxic effect on the renal tubules could impair PAH secretion.
Q4: There is high variability in PAH clearance results between animals in the same study group. How can we reduce this?
A4: High inter-animal variability is a common challenge in conscious animal studies. To minimize this, consider the following:
-
Acclimatization: Ensure all animals are adequately acclimatized to the housing, handling, and experimental setup to reduce stress-related physiological variations.
-
Surgical Recovery: Allow for a sufficient recovery period after catheter implantation surgery to ensure the animals have returned to a stable physiological state.
-
Consistent Infusion and Sampling: Use precise infusion pumps and maintain a consistent schedule for blood and urine sample collection.
-
Diet and Water Access: Standardize the diet and ensure free access to water (unless experimentally restricted) to maintain consistent hydration and metabolic status.
-
Animal Strain and Age: Use animals from the same strain and a narrow age range, as renal function can vary with genetic background and age.
Troubleshooting Guides
Unexpected Quantitative Results
This section provides guidance on interpreting and troubleshooting common unexpected quantitative outcomes in PAH clearance studies.
| Observation | Potential Causes | Troubleshooting Steps |
| Consistently Low PAH Clearance | 1. Reduced Renal Blood Flow: The test compound may be causing vasoconstriction or cardiotoxicity. 2. Inhibition of Tubular Secretion: The compound may be competing with PAH for transport via Organic Anion Transporters (OAT1 and OAT3). 3. Nephrotoxicity: The compound may be damaging the proximal tubule cells responsible for PAH secretion. 4. Dehydration or Anesthesia Effects: Inadequate hydration or residual effects of anesthesia can decrease renal perfusion. | 1. Monitor blood pressure and heart rate. 2. Conduct in vitro transporter assays to assess competitive inhibition. 3. Perform histopathological analysis of the kidneys post-study. 4. Ensure adequate hydration and full recovery from any anesthesia. |
| PAH Clearance Significantly Lower with Dextrose Infusion vs. Saline | Dextrose infusion can decrease the renal extraction of PAH.[2] | Use saline as the infusion vehicle unless the study specifically requires dextrose. If dextrose must be used, be aware of this potential effect and consider measuring the PAH extraction ratio directly. |
| Decreased PAH Clearance after Ischemia-Reperfusion Injury | Ischemia-reperfusion can lead to a reduced expression of the basolateral organic anion transporters OAT1 and OAT3, impairing PAH secretion.[3] | If studying renal injury models, consider that PAH clearance may not accurately reflect renal plasma flow due to impaired tubular function. It may be necessary to correct for the PAH extraction ratio. |
| Variable PAH Clearance in Aged Animals | Renal function, including renal plasma flow and tubular secretion, can decline with age.[4] | Use age-matched control groups and be cautious when comparing results to historical data from younger animals. |
| Effect of Nephrotoxicants on PAH Clearance | Different nephrotoxicants can have varying effects on PAH clearance. For example, low doses of cadmium may initially increase PAH excretion, while higher or repeated doses cause a marked reduction.[4] Potassium dichromate and glycerol (B35011) have also been shown to reduce renal PAH excretion.[5] | When investigating a potential nephrotoxicant, a dose-response study is recommended to fully characterize its effects on renal function. |
Troubleshooting the Colorimetric PAH Assay
The colorimetric assay for PAH is susceptible to interference and requires careful execution.
| Problem | Potential Causes | Solutions |
| Failed or Poor Standard Curve | 1. Improper Reagent Preparation: Incorrect dilutions, expired reagents, or improper storage can lead to poor assay performance.[6] 2. Pipetting Errors: Inaccurate pipetting of standards or reagents will result in a non-linear or shifted curve.[7] 3. Incorrect Wavelength: Using the wrong wavelength on the spectrophotometer will lead to inaccurate readings. 4. Degraded Standard: The PAH standard may have degraded due to improper storage.[7] | 1. Prepare all reagents fresh according to the protocol. Check expiration dates and storage conditions. 2. Use calibrated pipettes and proper technique. Prepare duplicate or triplicate standards to assess precision. 3. Verify the correct wavelength setting on the spectrophotometer. 4. Store PAH standards as recommended and prepare fresh stock solutions regularly. |
| High Background Signal | 1. Sample Interference: Components in the plasma or urine matrix can interfere with the colorimetric reaction.[6] High concentrations of urea (B33335) in urine can sometimes interfere. 2. Contamination: Contaminated reagents or labware can lead to a high background signal. | 1. Include blank samples (matrix without PAH) to determine the background absorbance. If interference is high, sample purification steps may be necessary. For urine, urease pretreatment can be considered. 2. Use high-purity water and clean labware. |
| Inconsistent Replicate Readings | 1. Inadequate Mixing: Incomplete mixing of samples and reagents can lead to variability. 2. Temperature Fluctuations: The color development reaction may be temperature-sensitive. 3. Timing Errors: Inconsistent timing of reagent additions or readings can introduce variability. | 1. Ensure thorough mixing after each reagent addition. 2. Perform incubations in a temperature-controlled environment. 3. Use a consistent and precise timing for all steps of the assay. |
| Interference from Co-administered Drugs | Sulfa drugs, such as sulfamethoxazole, are known to interfere with the colorimetric PAH assay.[8] | If animals are receiving sulfa drugs, consider using an alternative analytical method like HPLC, or an extraction step with isoamyl acetate (B1210297) to remove the interfering compound.[8] |
Experimental Protocols
Key Experiment: PAH Clearance in Conscious, Catheterized Rats
This protocol provides a general framework. Specific timings and concentrations may need to be optimized for individual studies.
1. Surgical Preparation (Aseptic Technique)
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Implant a catheter into the carotid artery or femoral artery for blood sampling.
-
Implant a catheter into the jugular vein or femoral vein for PAH infusion.
-
Implant a catheter into the urinary bladder for urine collection.
-
Exteriorize the catheters at the nape of the neck and house the animal in a metabolic cage that allows for free movement.
-
Allow for a recovery period of at least 3-5 days.
2. PAH Infusion and Sample Collection
-
On the day of the experiment, connect the venous catheter to an infusion pump.
-
Begin a priming infusion of PAH to rapidly achieve the target plasma concentration.
-
Follow the priming dose with a constant infusion of PAH to maintain a steady-state plasma concentration.
-
Allow for an equilibration period (e.g., 60-90 minutes) before starting sample collection.
-
Collect urine over precisely timed intervals (e.g., 20-30 minutes).
-
At the midpoint of each urine collection period, collect a blood sample from the arterial catheter.
-
Record the exact volume of urine collected for each interval.
-
Process blood samples to obtain plasma and store all samples at -80°C until analysis.
3. Sample Analysis
-
Analyze the PAH concentration in plasma and urine samples using a validated colorimetric assay or HPLC method.
4. Calculation of PAH Clearance
-
PAH Clearance (mL/min) = (Urine PAH Concentration x Urine Flow Rate) / Plasma PAH Concentration
Visualizations
Caption: Experimental workflow for PAH clearance measurement in conscious rats.
References
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Age-related differences in nephrotoxicity of cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of kidney function in rats injured by nephrotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. siriusgenomics.com [siriusgenomics.com]
- 7. arp1.com [arp1.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: p-Aminohippurate (PAH) Clearance Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Aminohippurate (PAH) for renal function studies.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of renal clearance using PAH.
| Issue | Potential Cause | Recommended Solution |
| Underestimation of Effective Renal Plasma Flow (ERPF) | Incomplete Urine Collection: Inaccurate timing or incomplete bladder emptying can lead to errors in urine volume (V) and PAH concentration in urine (UPAH). | Ensure precise timing of collection periods and encourage complete voiding. For animal studies, bladder catheterization may be necessary for accurate collection. |
| Drug Interference: Co-administration of drugs that compete for the same organic anion transporters (OATs) as PAH can inhibit its secretion. | Review the subject's medication history for potential interacting drugs such as sulfonamides, probenecid, and nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] A washout period for these medications may be required before the study. | |
| Reduced Tubular Secretory Capacity: Conditions such as recent acute tubular necrosis can impair the ability of the renal tubules to secrete PAH, leading to a lower clearance value that does not accurately reflect renal plasma flow.[3] | Consider the subject's clinical history. PAH clearance may not be a reliable measure of ERPF in patients with significant tubular damage.[3] | |
| Dextrose Infusion: Co-infusion of dextrose solutions has been shown to decrease the renal extraction of PAH, leading to an underestimation of ERPF.[3] | If possible, use saline as the infusion vehicle. If dextrose must be used, this potential effect should be noted when interpreting the results. | |
| Variability in Results | Inconsistent Hydration Status: Dehydration or overhydration can affect urine flow rate and renal hemodynamics. | Ensure subjects are adequately and consistently hydrated before and during the experiment. |
| Analytical Errors: Interference from other substances in the plasma or urine can affect the accuracy of the PAH assay.[1][4] | Use a validated and specific analytical method for PAH determination. Ensure proper sample handling and storage to prevent degradation. | |
| Difficulty Achieving Steady-State Plasma Concentration | Incorrect Infusion Rate: The priming dose or continuous infusion rate may not be appropriate for the individual's renal function. | Adjust the infusion rate based on the subject's estimated GFR and body weight to achieve and maintain the target plasma concentration. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to correct for this compound (PAH) protein binding when calculating Effective Renal Plasma Flow (ERPF)?
A1: No, for the standard calculation of ERPF, a correction for protein binding is generally not applied. The formula used is:
ERPF = (UPAH x V) / PPAH [5][6][7]
Where:
-
UPAH = Concentration of PAH in urine
-
V = Urine flow rate
-
PPAH = Concentration of PAH in plasma
The rationale for not correcting for protein binding in this context is that PAH is so efficiently extracted from the blood by the kidneys (approximately 90% extraction ratio) through both glomerular filtration and active tubular secretion.[1][5][8] The active secretion process is highly effective at removing both free and protein-bound PAH from the peritubular capillaries. Therefore, the total plasma concentration of PAH is used in the calculation as it represents the total amount of PAH delivered to the kidneys for clearance.
Q2: When is a correction for PAH protein binding necessary?
A2: A correction for protein binding is necessary when calculating the maximal tubular secretory capacity for PAH (TmPAH).[1] This is because TmPAH specifically measures the maximum rate of active secretion by the renal tubules, which acts only on the unbound, filterable fraction of PAH. The formula for TmPAH is:
TmPAH = (UPAH x V) - (GFR x PPAH x 0.83) [1]
The factor of 0.83 accounts for the unbound fraction of PAH, implying that approximately 17% of PAH is bound to plasma proteins.[1]
Q3: What is the average percentage of this compound (PAH) that is bound to plasma proteins in humans?
A3: The extent of PAH binding to human plasma proteins is a critical factor in understanding its renal handling, particularly for calculations of tubular secretion.
| Parameter | Value | Source |
| Fraction of PAH Bound to Plasma Protein | ~17% | [1] |
| Unbound Fraction of PAH | 0.83 | [1] |
Q4: What are the key steps in performing a PAH clearance study?
A4: A typical PAH clearance study involves the following key steps:
-
Priming Dose: An initial intravenous bolus of PAH is administered to rapidly achieve the desired plasma concentration.[5]
-
Continuous Infusion: A constant intravenous infusion of PAH is maintained to ensure a steady-state plasma concentration throughout the study.[5]
-
Urine Collection: Timed urine samples are collected, ensuring complete bladder emptying for each collection period.
-
Blood Sampling: Blood samples are taken at specific time points to measure the plasma concentration of PAH.
-
Sample Analysis: The concentration of PAH in the collected urine and plasma samples is determined using a validated analytical method.
-
Calculation: The ERPF is calculated using the standard clearance formula.
Experimental Protocol: Determination of this compound Protein Binding by Equilibrium Dialysis
This protocol provides a detailed methodology for determining the percentage of PAH bound to plasma proteins.
1. Materials:
-
Equilibrium dialysis apparatus (e.g., multi-well dialysis plates with semi-permeable membranes, MWCO 5-10 kDa)
-
Human plasma (pooled, anticoagulated)
-
This compound (PAH) stock solution of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator with temperature control (37°C) and orbital shaker
-
Analytical instrument for measuring PAH concentration (e.g., HPLC-UV or LC-MS/MS)
-
Pipettes and other standard laboratory equipment
2. Method:
-
Membrane Preparation: Prepare the dialysis membranes according to the manufacturer's instructions. This may involve washing with deionized water or PBS to remove any preservatives.
-
PAH Spiking: Spike the human plasma with the PAH stock solution to achieve the desired final concentration.
-
Dialysis Cell Assembly: Assemble the equilibrium dialysis cells. Add a known volume of the PAH-spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).
-
Incubation: Seal the dialysis cells and place them in an incubator at 37°C on an orbital shaker set to a gentle agitation. Allow the system to equilibrate for a sufficient period (typically 4-6 hours, but should be optimized).
-
Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of PAH in the samples from both chambers using a validated analytical method.
-
Calculation: Calculate the percentage of protein binding using the following formula:
% Bound = [ (Cplasma - Cbuffer) / Cplasma ] x 100
Where:
-
Cplasma = Concentration of PAH in the plasma chamber at equilibrium
-
Cbuffer = Concentration of PAH in the buffer chamber at equilibrium (represents the unbound concentration)
-
Visualization
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Para-aminohippurate (aminohippurate sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Pitfalls in measuring inulin and para-amino-hippuric acid clearances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
underestimation of renal plasma flow with p-Aminohippurate during dextrose infusion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the underestimation of renal plasma flow (RPF) when using p-Aminohippurate (PAH) clearance during dextrose infusion.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in calculated renal plasma flow after switching our infusion vehicle from saline to 2.5% dextrose. Is this an expected finding?
A1: Yes, this is a documented phenomenon. The use of dextrose as an infusion vehicle can lead to a significant underestimation of renal plasma flow (RPF) when measured by this compound (PAH) clearance. Studies in rats have shown that PAH clearance is significantly lower during 2.5% dextrose infusion compared to 0.85% saline infusion, while inulin (B196767) clearance (a measure of glomerular filtration rate) remains unchanged.[1] This suggests that the issue lies with the handling or measurement of PAH, not a true physiological decrease in RPF.
Q2: What is the proposed mechanism behind the underestimation of PAH clearance during dextrose infusion?
A2: There are two primary mechanisms to consider:
-
Chemical Interference in Urine Samples: The leading hypothesis for the interference of dextrose (glucose) with PAH measurement is the formation of a Schiff base.[2] This reaction occurs between the aldehyde group of glucose and the para-amino group of PAH, particularly in acidic urine. This chemical modification "hides" the PAH, making it undetectable by standard colorimetric assays and leading to an artificially low calculated clearance.[2]
-
Physiological Inhibition of PAH Secretion: While chemical interference is a major factor, some evidence suggests that extremely high blood glucose levels might also inhibit the tubular secretion of PAH.[2] PAH is actively secreted into the renal tubules by organic anion transporters (OATs).[3] It is plausible that high glucose concentrations could interfere with this transport process, though the in-vitro chemical reaction is the more commonly cited issue.
Q3: Our experiment involves the use of SGLT2 inhibitors, and we are also seeing lower than expected RPF values with PAH clearance. Is this related to the dextrose infusion issue?
A3: Yes, the underlying issue is the same. SGLT2 inhibitors work by blocking glucose reabsorption in the proximal tubule, which leads to glucosuria (high levels of glucose in the urine), even under euglycemic conditions.[2] This high concentration of glucose in the urine can then react with PAH, leading to the same underestimation of RPF as seen with dextrose infusions.[2]
Q4: Can other substances interfere with PAH clearance measurements?
A4: Yes, several substances can interfere with either the physiological transport of PAH or the laboratory measurement. Probenecid, for example, competitively inhibits the OATs responsible for PAH secretion, leading to erroneously low RPF values.[4][5] Additionally, certain drugs like sulfonamides, procaine, and thiazolesulfone can interfere with the colorimetric chemical development step in PAH assays.[4] It is crucial to review all co-administered substances when performing PAH clearance studies.
Troubleshooting Guides
Problem: Calculated Renal Plasma Flow is unexpectedly low during a dextrose infusion.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chemical reaction between glucose and PAH in urine samples. | Pre-treat urine samples before PAH measurement. Two methods are effective: 1. Alkalinization: Add NaOH to the urine sample to achieve a pH of 9. This prevents the formation of the PAH-glucose complex. Note that this must be done before the reaction occurs and cannot reverse it.[2] 2. Acidification: Add 1.2 N HCl to the urine sample after collection. This will reverse the Schiff base formation and restore free, measurable PAH.[2] | The measured PAH concentration in the urine will be higher, leading to a more accurate (and higher) calculated RPF. |
| Physiological inhibition of PAH secretion. | If urine sample pre-treatment does not fully resolve the discrepancy, consider the possibility of physiological inhibition, especially under conditions of extreme hyperglycemia.[2] In such cases, PAH clearance may not be a reliable method for RPF measurement. | If RPF values remain significantly lower than expected after correcting for chemical interference, alternative methods for measuring renal blood flow, such as using an electromagnetic flow probe, may be necessary to validate the findings.[1] |
| Error in experimental protocol or calculations. | Review the entire experimental protocol, from the preparation of the PAH infusion solution to the final calculations. Ensure correct timing of blood and urine samples and accurate volume measurements. | Correction of any procedural errors will lead to more accurate results. |
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of dextrose infusion on PAH clearance.
Table 1: Comparison of PAH Clearance in Conscious Rats with Saline vs. Dextrose Infusion [1]
| Infusate | PAH Clearance (ml/min) | Inulin Clearance (ml/min) |
| 0.85% Saline | 11.50 +/- 1.45 | Unchanged |
| 2.5% Dextrose | 7.83 +/- 0.82 | Unchanged |
Table 2: Comparison of Calculated RPF (from PAH) vs. Measured RBF (Flow Probe) in Anesthetized Rats [1]
| Infusate | Calculated RPF as % of Measured RBF |
| 0.85% Saline | 88.1 +/- 8.4% |
| 2.5% Dextrose | 47.3 +/- 4.2% |
Table 3: PAH Extraction Ratio in Anesthetized Rats with Saline vs. Dextrose Infusion [1]
| Infusate | PAH Extraction Ratio |
| 0.85% Saline | 68.3 +/- 2.5% |
| 2.5% Dextrose | 48.8 +/- 3.2% |
Experimental Protocols
Protocol 1: Measurement of PAH Clearance in Conscious Rats
This protocol is a generalized procedure based on methodologies described in the literature.[1][6]
-
Animal Preparation: Acclimatize conscious rats to the experimental setup to minimize stress. Ensure animals have free access to water. A water load (e.g., 10 ml/kg body weight) can be given orally to ensure adequate urine flow.[6]
-
Catheterization: If required for infusion and blood sampling, ensure catheters are properly placed and patent.
-
Priming Dose: Administer an intravenous loading dose of PAH (e.g., 10 mg/kg of a 20% solution) to rapidly achieve the desired plasma concentration.[6]
-
Sustaining Infusion: Immediately follow the priming dose with a constant intravenous infusion of PAH dissolved in the chosen vehicle (0.85% saline or 2.5% dextrose). The infusion rate should be calculated to maintain a stable plasma PAH concentration between 10 and 20 µg/ml.[6]
-
Equilibration Period: Allow for an equilibration period (e.g., 1 hour) after starting the infusion to ensure a steady state is reached.[6]
-
Sample Collection:
-
Sample Processing:
-
Measure the volume of urine collected accurately.
-
Centrifuge blood samples to separate plasma.
-
Crucially, if using a dextrose infusion or if glucosuria is expected, pre-treat urine samples with either NaOH (to pH 9) or 1.2 N HCl before analysis. [2]
-
Store all samples at -80°C until analysis if not processed immediately.[6]
-
-
PAH Analysis: Determine the concentration of PAH in plasma and urine samples using a validated analytical method (e.g., colorimetric assay with p-dimethylaminocinnamaldehyde or HPLC).[6]
-
Calculation: Calculate PAH clearance using the formula: CPAH = (UPAH x V) / PPAH
-
CPAH = PAH Clearance (ml/min)
-
UPAH = Concentration of PAH in urine
-
V = Urine flow rate (ml/min)
-
PPAH = Concentration of PAH in plasma
-
Visualizations
Caption: Mechanism of PAH measurement interference by dextrose.
Caption: Troubleshooting workflow for low RPF with PAH.
References
- 1. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosuria Interferes With Measurement of Effective Renal Plasma Flow Using para-Aminohippuric Acid, With a Focus on SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Technical Support Center: p-Aminohippurate (PAH) Competitive Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Aminohippurate (PAH) competitive binding assays. These assays are crucial for assessing the interaction of novel chemical entities with renal organic anion transporters (OATs), primarily OAT1 and OAT3.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound (PAH) competitive binding assay?
A1: A this compound (PAH) competitive binding assay is a biochemical method used to determine if a test compound can inhibit the binding of PAH to its target transporters, namely OAT1 (Organic Anion Transporter 1) and OAT3 (Organic Anion Transporter 3). In this assay, a labeled form of PAH (e.g., radiolabeled or fluorescent) is incubated with cells or membrane vesicles expressing the OAT transporter. The test compound is added at various concentrations to compete with the labeled PAH for binding to the transporter. A reduction in the signal from the labeled PAH indicates that the test compound is binding to the transporter and displacing the labeled PAH. This assay is essential for identifying potential drug-drug interactions where a new drug might interfere with the renal clearance of other drugs transported by OATs.
Q2: Why is cross-reactivity a concern in PAH competitive binding assays?
A2: Cross-reactivity in PAH competitive binding assays refers to the binding of compounds other than the intended ligand (PAH) to the OAT transporters. This is a significant concern because OAT1 and OAT3 are polyspecific transporters, meaning they can bind to a wide range of structurally diverse anionic compounds.[1] If a test compound or its metabolites inhibit the binding of PAH, it suggests they may be substrates or inhibitors of OAT1/OAT3.[2] This can lead to clinically significant drug-drug interactions, where the co-administration of a new drug could impair the renal excretion of other OAT substrates, leading to their accumulation and potential toxicity.[2][3]
Q3: What are some common classes of compounds known to cross-react in PAH assays?
A3: Several classes of drugs and their metabolites are known to interact with OAT1 and OAT3 and can therefore cause cross-reactivity in PAH competitive binding assays. These include:
-
Non-steroidal anti-inflammatory drugs (NSAIDs): Such as diclofenac, ibuprofen, and indomethacin.[4][5]
-
Diuretics: Including furosemide (B1674285) and thiazide diuretics.[6][7][8]
-
Antibiotics: Especially β-lactams like penicillin G and cephalosporins.[9][10]
-
Antiviral drugs: Several antiviral medications are substrates or inhibitors of OATs.
-
Uricosuric agents: Probenecid is a classic inhibitor of OAT transporters.[3][11][12]
-
Drug Metabolites: Glucuronide and sulfate (B86663) conjugates of various drugs can be potent OAT inhibitors.[2][13]
Q4: What is the difference between IC50 and Ki values in the context of these assays?
A4: Both IC50 and Ki are measures of the inhibitory potency of a compound.
-
IC50 (half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the binding or transport of the labeled substrate (e.g., PAH) by 50%. It is an operational parameter that can be influenced by the experimental conditions, such as the concentration of the labeled substrate used.
-
Ki (inhibition constant): This is an intrinsic measure of the binding affinity of the inhibitor to the transporter. For a competitive inhibitor, it represents the concentration of the inhibitor that would occupy 50% of the transporter sites in the absence of the substrate. It is a more fundamental measure of inhibitory potency and is independent of the substrate concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.[1][14]
Troubleshooting Guide
Problem: High background signal in my assay.
-
Possible Cause: Non-specific binding of the labeled PAH to the assay plate or cell membranes.
-
Solution:
-
Ensure proper blocking of the assay plates with a suitable blocking agent (e.g., bovine serum albumin, BSA).
-
Include a control group with a high concentration of a known OAT inhibitor (e.g., probenecid) to determine the level of non-specific binding. Subtract this value from all other readings.
-
Optimize washing steps to effectively remove unbound labeled PAH without dislodging cells or membrane vesicles.
-
-
-
Possible Cause: Contamination of reagents or buffers.
-
Solution:
-
Prepare fresh buffers and reagent solutions.
-
Filter-sterilize all buffers to remove any particulate matter.
-
-
Problem: Low or no signal from the labeled PAH.
-
Possible Cause: Low expression or activity of the OAT transporters in the cell line or membrane preparation.
-
Solution:
-
Verify the expression of OAT1/OAT3 in your cell line using techniques like Western blotting or qPCR.
-
Ensure that the cells or membrane vesicles have been handled and stored correctly to maintain transporter activity.
-
Use a positive control substrate known to be transported with high affinity to confirm transporter functionality.
-
-
-
Possible Cause: Degradation of the labeled PAH.
-
Solution:
-
Check the expiration date and storage conditions of your labeled PAH.
-
Protect fluorescently labeled PAH from light to prevent photobleaching.
-
Perform a quality control check on a new batch of labeled PAH.
-
-
Problem: Inconsistent or highly variable results between replicates.
-
Possible Cause: Inaccurate pipetting or cell plating.
-
Solution:
-
Use calibrated pipettes and ensure proper pipetting technique.
-
When seeding cells, ensure a homogenous cell suspension to achieve uniform cell density across wells.
-
Visually inspect plates after seeding to confirm even cell distribution.
-
-
-
Possible Cause: Temperature fluctuations during the assay.
-
Solution:
-
Pre-warm all reagents and buffers to the assay temperature (typically 37°C) before starting the experiment.
-
Perform incubations in a temperature-controlled incubator to maintain consistent temperature.
-
-
-
Possible Cause: Test compound precipitation.
-
Solution:
-
Check the solubility of your test compound in the assay buffer.
-
If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) and include a vehicle control in your experiment.
-
-
Quantitative Data of Common Cross-Reactants
The following tables summarize the inhibitory potencies (Ki and IC50 values) of various compounds on human OAT1 and OAT3. These values are indicative of the potential for these compounds to cross-react in a PAH competitive binding assay.
Table 1: Inhibitory Potency (Ki) of Selected Compounds on Human OAT1 and OAT3
| Compound | Class | OAT1 Ki (µM) | OAT3 Ki (µM) | Reference(s) |
| Probenecid | Uricosuric | 4.7 - 12.1 | 5.41 - 9.0 | [3][11][14] |
| Diclofenac | NSAID | - | 6.13 | [15] |
| Ibuprofen | NSAID | ~2-10 | - | [4] |
| Indomethacin | NSAID | ~2-10 | - | [4] |
| Furosemide | Diuretic | - | - | |
| Penicillin G | Antibiotic | 290 - 2330 | - | [9] |
| Methotrexate (B535133) | Antimetabolite | - | 21.17 | [16] |
| Cilastatin | Antibiotic Adjuvant | 1470 | 231 | [11] |
| Betamipron | - | 23.6 | 48.3 | [11] |
| Sulindac | NSAID | 6.78 | 1.65 | [2] |
| Losartan | Antihypertensive | - | - | [2] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Selected Compounds on Human OAT1 and OAT3
| Compound | Class | OAT1 IC50 (µM) | OAT3 IC50 (µM) | Reference(s) |
| Probenecid | Uricosuric | 5.1 | 2.8 | [14][17] |
| Diclofenac | NSAID | - | 6.13 | [15] |
| Furosemide | Diuretic | - | - | |
| Omeprazole | PPI | 4.32 | 20.59 | [16] |
| Lansoprazole | PPI | 7.58 | 3.96 | [16] |
| Pantoprazole | PPI | 63.21 | 7.89 | [16] |
| Ciprofloxacin | Antibiotic | - | - | |
| Wogonin | Flavonoid | <10 | <10 | [18] |
| Wedelolactone | Natural Product | <10 | <10 | [18] |
Experimental Protocols
Protocol 1: Standard this compound (PAH) Competitive Binding Assay
This protocol describes a cell-based competitive binding assay using a fluorescently labeled PAH substrate.
Materials:
-
HEK293 cells stably transfected with human OAT1 or OAT3 (and a mock-transfected control cell line)
-
Poly-D-lysine coated 96-well black, clear-bottom assay plates
-
Fluorescently labeled PAH (e.g., a fluorescent derivative or a fluorescent substrate like 6-carboxyfluorescein)[2]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compounds and a known inhibitor (e.g., probenecid)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the OAT1-expressing, OAT3-expressing, and mock-transfected HEK293 cells into the 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO2.
-
Preparation of Solutions: Prepare serial dilutions of the test compounds and the positive control inhibitor (probenecid) in the assay buffer. Also, prepare the fluorescently labeled PAH solution in the assay buffer at a concentration close to its Km value for the respective transporter.
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the test compound solutions (or vehicle control) to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the fluorescently labeled PAH solution to all wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of uptake.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the solution from the wells and washing the cells three times with ice-cold assay buffer.
-
Signal Detection: Add lysis buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence signal from the mock-transfected cells (non-specific uptake) from the signals of the OAT1/OAT3-expressing cells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Screening for Cross-Reactivity of Test Compounds
This protocol outlines a high-throughput screening approach to identify compounds that interact with OAT1 and OAT3.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed OAT1-expressing, OAT3-expressing, and mock-transfected cells into 96-well plates as described in Protocol 1.
-
Preparation of Solutions: Prepare the test compounds at a single high concentration (e.g., 10 µM or 100 µM) in the assay buffer. Prepare solutions for a positive control inhibitor (e.g., probenecid) and a vehicle control. Prepare the fluorescently labeled PAH solution.
-
Assay Procedure:
-
Wash the cells as in Protocol 1.
-
Add the test compounds, positive control, or vehicle control to the appropriate wells.
-
Add the fluorescently labeled PAH to initiate the uptake.
-
-
Incubation and Termination: Follow the incubation and termination steps as described in Protocol 1.
-
Signal Detection: Measure the fluorescence as described in Protocol 1.
-
Data Analysis and Hit Identification:
-
Calculate the percentage of inhibition for each test compound relative to the vehicle control after subtracting the non-specific uptake (from mock cells).
-
Define a hit threshold (e.g., >50% inhibition). Compounds that meet this criterion are considered "hits" and can be selected for further characterization to determine their IC50 values as described in Protocol 1.
-
Visualizations
Caption: Mechanism of competitive inhibition at an OAT transporter.
Caption: Workflow for a PAH competitive binding assay.
Caption: Troubleshooting decision tree for PAH assays.
References
- 1. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Models of Probenecid and Furosemide to Predict Transporter Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport properties of nonsteroidal anti-inflammatory drugs by organic anion transporter 1 expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Up-regulation of organic anion transporter 1 protein is induced by chronic furosemide or hydrochlorothiazide infusion in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction and transport of beta-lactam antibiotics with the cloned rat renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzylpenicillin inhibits the renal excretion of acyclovir by OAT1 and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of organic anion transport inhibitors using cells stably expressing human organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 13. Inhibition of Methotrexate Uptake via Organic Anion Transporters OAT1 and OAT3 by Glucuronides of Nonsteroidal Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xenotech.com [xenotech.com]
- 15. mdpi.com [mdpi.com]
- 16. Proton pump inhibitors inhibit methotrexate transport by renal basolateral organic anion transporter hOAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Incubation Time Influences Organic Anion Transporter 1 Kinetics and Renal Clearance Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potent Inhibitors of Organic Anion Transporters 1 and 3 From Natural Compounds and Their Protective Effect on Aristolochic Acid Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-Aminohippurate (PAH) Clearance Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Aminohippurate (PAH) clearance to measure Effective Renal Plasma Flow (ERPF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAH) clearance and what does it measure?
A1: Para-aminohippurate (PAH) clearance is a method used in renal physiology to measure effective renal plasma flow (ERPF), which is a key indicator of renal function.[1][2][3] At low plasma concentrations, PAH is efficiently filtered by the glomeruli and secreted by the proximal tubules, resulting in its nearly complete removal from the blood that passes through the kidneys.[4][5] Therefore, the rate at which the kidneys clear PAH from the blood reflects the total renal plasma flow.[1]
Q2: Why is a continuous infusion of PAH recommended over a single injection?
A2: Clearance measurements using single injection techniques are generally considered inaccurate for determining ERPF.[4] A continuous intravenous infusion at a fixed rate is used to maintain a stable plasma PAH concentration, which is crucial for accurate and reliable clearance measurements.[4][5]
Q3: What is the target plasma concentration of PAH for ERPF measurement?
A3: To accurately measure ERPF, the plasma concentration of PAH should be maintained at a low level, typically around 1.0 to 2.0 mg/100 mL.[4][5] This ensures that the renal tubular secretory mechanism is not saturated.
Q4: Can PAH clearance be used to measure the maximum tubular secretory capacity (TmPAH)?
A4: Yes, PAH clearance can also be used to measure the functional capacity of the renal tubular secretory mechanism, known as the transport maximum (TmPAH).[4] This requires elevating the plasma PAH concentration to levels sufficient to saturate the tubular secretion capacity, typically between 40 to 60 mg/100 mL.[4]
Q5: What are the typical ERPF values in healthy individuals?
A5: Normal values for ERPF can vary based on factors like sex. Based on PAH clearance studies, the approximate normal values are:
-
Men: 675 ± 150 mL/min
-
Women: 595 ± 125 mL/min[4]
Troubleshooting Guide
Issue 1: Underestimation of ERPF
| Potential Cause | Troubleshooting Steps |
| Reduced secretory capacity of renal tubules | A reduction in the secretory capacity of the renal tubules can lead to a significant underestimation of ERPF.[6] Consider if the experimental model or patient population has known tubular dysfunction. |
| Use of certain medications | Nonsteroidal anti-inflammatory drugs (NSAIDs) and other medications can influence ERPF.[6][7] Review all concomitant medications of the study subjects. |
| Underlying kidney disease | Pre-existing kidney disease can affect PAH clearance and lead to an underestimation of ERPF.[6] Ensure subjects have been adequately screened for renal pathology. |
| Dextrose infusion | Infusion with 2.5% dextrose has been shown to significantly decrease PAH clearance and extraction, leading to an underestimation of renal plasma flow.[8] Use 0.85% saline as the infusion vehicle where possible. |
| Inaccurate analytical method | Colorimetric methods for PAH determination can sometimes lead to inaccuracies. High-performance liquid chromatography (HPLC) provides more accurate and precise measurements of PAH and its metabolite, N-acetyl-PAH.[9] |
Issue 2: Inaccurate or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Incomplete urine collection | Accurate measurement of urine flow rate is critical. Ensure complete bladder emptying at the beginning and end of each collection period.[2] Consider catheterization for precise urine collection in animal studies or specific clinical settings.[2] |
| Incorrect timing of blood and urine samples | Precise timing of sample collection is essential for accurate clearance calculations. Adhere strictly to the established protocol for sample timing. |
| Interfering substances | Sulfonamides, procaine, and thiazolesulfone can interfere with the chemical color development in older analytical procedures for PAH.[4] A careful history of dietary habits and drug therapy must be taken.[7] |
| Single-injection technique | As mentioned, single-injection techniques are prone to inaccuracy.[4] A continuous infusion is the gold standard for reliable results.[2][5] |
Quantitative Data Summary
Table 1: Recommended PAH Dosing and Target Plasma Concentrations
| Parameter | Value | Reference |
| Priming Dose (for ERPF) | 6 to 10 mg/kg | [4][5] |
| Infusion Dose (for ERPF) | 10 to 24 mg/min | [4] |
| Target Plasma Concentration (for ERPF) | 1.0 to 2.0 mg/100 mL | [4][5] |
| Target Plasma Concentration (for TmPAH) | 40 to 60 mg/100 mL | [4] |
Table 2: Normal ERPF and TmPAH Values
| Parameter | Normal Range | Reference |
| ERPF (Men) | 675 ± 150 mL/min | [4] |
| ERPF (Women) | 595 ± 125 mL/min | [4] |
| TmPAH | 80-90 mg/min | [4] |
Experimental Protocol: Continuous Infusion PAH Clearance
This protocol outlines the key steps for determining ERPF using a continuous infusion of this compound.
1. Subject Preparation:
- Ensure subjects are well-hydrated.
- Obtain baseline blood and urine samples.
- Record the subject's weight and body surface area.
2. PAH Administration:
- Administer a priming dose of PAH (6 to 10 mg/kg) intravenously to rapidly achieve the desired plasma concentration.[4][5]
- Immediately follow with a continuous intravenous infusion of PAH at a rate of 10 to 24 mg/min to maintain a steady-state plasma concentration of 1.0 to 2.0 mg/100 mL.[4]
3. Equilibration Period:
- Allow for an equilibration period (typically 30-60 minutes) for the PAH to distribute throughout the body and for the plasma concentration to stabilize.
4. Sample Collection:
- Precisely time the collection of urine samples. Empty the bladder completely at the start of the clearance period and collect all urine produced during the timed period.
- Collect blood samples at the midpoint of each urine collection period.
5. Sample Processing and Analysis:
- Measure the volume of each urine sample to determine the urine flow rate (V).
- Determine the concentration of PAH in plasma (PPAH) and urine (UPAH) using a validated analytical method, such as HPLC.[9]
6. Calculation of ERPF:
- Calculate the ERPF using the following formula: ERPF = (UPAH x V) / PPAH [1]
Visualizations
Caption: Workflow for PAH Clearance Measurement.
References
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What can you determine from para-aminohippuric acid (PAH) clearance? | USMLE Forums [usmle-forums.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pitfalls in measuring inulin and para-amino-hippuric acid clearances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography of the renal blood flow marker p-aminohippuric acid (PAH) and its metabolite N-acetyl PAH improves PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Aminohippurate (PAH) Clearance and Hydration Status
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of hydration status on p-Aminohrittan (PAH) clearance experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of dehydration on p-Aminohippurate (PAH) clearance?
A1: Dehydration typically leads to a decrease in renal plasma flow (RPF), which in turn reduces PAH clearance. This is primarily due to the body's compensatory mechanisms to conserve water, which include hormonal changes that affect renal hemodynamics. For instance, dehydration with continued food access has been shown to cause marked decreases in effective renal plasma flow[1].
Q2: How does overhydration or aggressive fluid infusion affect PAH clearance?
A2: While high hydration is often used in renal studies to ensure complete urine collection, the type of fluid administered can significantly impact PAH clearance. For example, infusion with dextrose solutions has been shown to result in a lower PAH clearance compared to saline infusion, suggesting that the composition of the hydration fluid can alter renal handling of PAH[2].
Q3: What are the key hormonal mediators that influence PAH clearance during altered hydration states?
A3: The primary hormonal mediator is Antidiuretic Hormone (ADH), also known as vasopressin. In response to dehydration, ADH is released and acts on the kidney to increase water reabsorption.[3][4] While ADH's main role is in water balance, significant alterations in renal blood flow due to dehydration can indirectly affect the delivery of PAH to the tubular secretion sites. The renin-angiotensin-aldosterone system is also activated during dehydration to maintain blood pressure, which can influence renal hemodynamics.
Q4: Can changes in hydration status directly affect the tubular secretion of PAH?
A4: While the primary effect is on renal plasma flow, severe dehydration could potentially impact the function of the organic anion transporters (OATs) responsible for PAH secretion in the proximal tubules. Dehydration can lead to changes in the renal microenvironment that may influence transporter efficiency.
Q5: My PAH clearance values are highly variable between subjects in the dehydrated group. What could be the cause?
A5: Variability in the dehydrated state can be due to several factors:
-
Individual physiological responses to dehydration: Genetic and physiological differences can lead to varying degrees of renal hemodynamic changes.
-
Inconsistent levels of dehydration: Ensure your protocol for inducing dehydration is standardized and results in a consistent physiological state across subjects. Monitoring markers like urine specific gravity or osmolality is crucial.
-
Dietary intake: Food consumption alongside dehydration can affect renal function and should be controlled[1].
Q6: I am observing a discrepancy between my calculated renal plasma flow from PAH clearance and actual measurements. Why might this occur?
A6: PAH clearance provides an estimate of effective renal plasma flow (ERPF) because not all PAH is extracted in a single pass through the kidney. The extraction ratio of PAH can be affected by renal pathology or extreme physiological states like severe dehydration, leading to an underestimation of the true renal plasma flow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low PAH clearance in all hydration groups. | Analytical error in PAH measurement. | Verify the accuracy and calibration of your PAH assay. Common methods involve a colorimetric reaction with p-dimethylaminocinnamaldehyde[5]. |
| Incorrect infusion rate or priming dose. | Recalculate and verify the priming and sustaining infusion doses based on the subject's body weight and desired plasma PAH concentration. | |
| Inconsistent PAH clearance within the same hydration group. | Variations in the degree of hydration/dehydration. | Standardize the hydration/dehydration protocol. Monitor hydration status using objective measures like urine specific gravity, urine osmolality, or plasma osmolality. |
| Postural effects on renal blood flow. | Ensure subjects remain in a consistent posture (e.g., supine) during the clearance measurement period. | |
| PAH clearance does not return to baseline after rehydration. | Insufficient time for physiological recovery. | Allow for an adequate rehydration and equilibration period before post-hydration measurements. Monitor vital signs and urine output to confirm a return to baseline status. |
| Residual effects of hormonal changes. | Consider the half-life of hormones like ADH and angiotensin II and allow sufficient time for their levels to normalize. | |
| Difficulty maintaining a stable plasma PAH concentration. | Altered renal function affecting PAH excretion. | Adjust the sustaining infusion rate based on real-time plasma PAH measurements if possible. |
| Issues with intravenous access. | Ensure the intravenous line is patent and the infusion is being delivered at the correct rate. |
Quantitative Data Summary
The following table summarizes representative data on the expected changes in key renal parameters in response to different hydration states, synthesized from multiple experimental findings.
| Parameter | Dehydrated State | Euhydrated (Control) State | Overhydrated State |
| Effective Renal Plasma Flow (ERPF) (ml/min) | Decreased | Baseline | Increased |
| This compound (PAH) Clearance (ml/min) | Markedly Decreased[1] | ~600-700 | May increase, but can be influenced by the type of fluid used[2] |
| Glomerular Filtration Rate (GFR) (ml/min) | Decreased[1] | ~125 | May be slightly increased or unchanged |
| Urine Flow Rate (ml/min) | Significantly Decreased | ~1-2 | Significantly Increased |
| Urine Osmolality (mOsm/kg) | Increased | ~500-800 | Decreased |
| Plasma ADH Concentration (pg/ml) | Increased | Baseline | Decreased |
Experimental Protocol: Measurement of PAH Clearance Under Varying Hydration States
This protocol outlines a method for assessing the impact of dehydration and overhydration on this compound (PAH) clearance in a research setting.
1. Subject Preparation:
-
Subjects should fast overnight (8-12 hours) but have free access to water to ensure a baseline euhydrated state.
-
Record baseline body weight.
2. Hydration/Dehydration Protocol:
-
Euhydrated Group (Control): Subjects should maintain their normal hydration status. They may be given a standard volume of water (e.g., 250 ml) to drink at the beginning of the experiment to ensure consistent baseline hydration.
-
Dehydrated Group: Induce mild dehydration by restricting fluid intake for a specified period (e.g., 12-24 hours) prior to the experiment. Confirm dehydration by measuring urine specific gravity (>1.020) or urine osmolality.
-
Overhydrated Group: Subjects should drink a large volume of water (e.g., 1 liter) over a 30-60 minute period before and during the experiment to induce water diuresis.
3. PAH Infusion:
-
Insert two intravenous catheters, one in each arm: one for PAH infusion and one for blood sampling.
-
Administer a priming (loading) dose of PAH intravenously to rapidly achieve the desired plasma concentration (typically 1-2 mg/dL for ERPF measurement). The priming dose is calculated based on the subject's body weight.
-
Immediately following the priming dose, begin a continuous sustaining infusion of PAH to maintain a stable plasma concentration. The infusion rate will need to be calculated and may require adjustment based on the subject's renal function.
4. Sample Collection:
-
Allow for an equilibration period of 30-60 minutes after starting the PAH infusion.
-
Collect timed urine samples (e.g., every 20-30 minutes) via voluntary voiding or bladder catheterization. Record the exact duration of each collection period and the volume of urine.
-
Collect blood samples at the midpoint of each urine collection period.
5. Sample Analysis:
-
Centrifuge blood samples to separate plasma.
-
Determine the concentration of PAH in plasma and urine samples using a validated analytical method (e.g., colorimetric assay).
6. Calculation of PAH Clearance:
-
PAH clearance is calculated using the standard clearance formula:
-
C_PAH = (U_PAH * V) / P_PAH
-
Where:
-
C_PAH = PAH Clearance (ml/min)
-
U_PAH = Urine PAH concentration (mg/ml)
-
V = Urine flow rate (ml/min)
-
P_PAH = Plasma PAH concentration (mg/ml)
-
-
Visualizations
Caption: Experimental workflow for determining the effect of hydration status on PAH clearance.
Caption: Signaling pathway of dehydration's effect on renal function and PAH clearance.
References
- 1. Renal function and organic anion and cation transport during dehydration and/or food restriction in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Gender Differences in p-Aminohippurate (PAH) Renal Elimination in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating gender differences in the renal elimination of p-aminohippurate (PAH) in rats.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in PAH renal clearance between male and female rats. Is this expected?
A1: Yes, this is an expected finding. Studies have consistently demonstrated that male rats exhibit a higher renal clearance of PAH compared to female rats.[1][2][3][4] This difference is attributed to both a higher glomerular filtration rate (GFR) and a greater capacity for tubular secretion of PAH in males.[1][5]
Q2: What are the key molecular determinants underlying the sex-based differences in PAH renal secretion?
A2: The primary molecular determinants are the organic anion transporters (OATs) located in the basolateral membrane of renal proximal tubule cells. Specifically, the expression of OAT1 and OAT3 is significantly higher in the renal cortex of male rats compared to females.[2][3][6][7] These transporters are crucial for the uptake of PAH from the blood into the tubular cells, which is the rate-limiting step in its secretion. Conversely, the expression of OAT2, another organic anion transporter, is higher in female kidneys.[8][9][10]
Q3: At what age do these gender differences in PAH transport become apparent?
A3: These gender differences are dependent on sexual maturation and the influence of sex hormones. Studies have shown that in prepubertal rats, the expression of OAT1 and OAT3 in the kidney cortex is low and shows no significant difference between males and females.[2][6][7] The divergence in expression and the resulting differences in PAH clearance appear after puberty.[2][7]
Q4: How do sex hormones regulate the expression of OAT1 and OAT3?
A4: Sex hormones play a crucial role in regulating the expression of these transporters. Androgens, such as testosterone (B1683101), have a stimulatory effect on the expression of OAT1 and OAT3.[4][6][7] Conversely, estrogens have an inhibitory effect on their expression.[6][7] Castration of male rats leads to a decrease in OAT1 and OAT3 expression, while testosterone treatment in gonadectomized rats can restore their expression levels.[4][7] In females, ovariectomy can lead to a slight increase in OAT1 expression, whereas estradiol (B170435) treatment in ovariectomized females significantly decreases its expression.[2][3][7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected PAH clearance values in male rats.
-
Possible Cause 1: Animal Age and Strain.
-
Possible Cause 2: Anesthesia Protocol.
-
Troubleshooting: The type and depth of anesthesia can influence renal hemodynamics. Use a consistent and well-established anesthesia protocol. Be aware that some anesthetics can depress renal function.
-
-
Possible Cause 3: Hydration Status.
-
Troubleshooting: Dehydration can lead to reduced renal blood flow and GFR, thereby affecting PAH clearance. Ensure all animals are adequately hydrated before and during the experiment. Infusion of saline during the experiment can help maintain hydration and stable urine flow.[11]
-
-
Possible Cause 4: Inaccurate Urine Collection.
-
Troubleshooting: Incomplete bladder emptying can lead to underestimation of urine flow rate and, consequently, PAH clearance. Ensure complete and accurately timed urine collection. Bladder cannulation is the most accurate method.
-
Issue 2: No significant difference observed in OAT1/OAT3 protein expression between male and female rat kidney cortex via Western Blot.
-
Possible Cause 1: Age of the rats.
-
Possible Cause 2: Inefficient protein extraction.
-
Troubleshooting: OATs are membrane proteins. Ensure your lysis buffer and extraction protocol are optimized for membrane protein solubilization. Include protease inhibitors to prevent protein degradation.
-
-
Possible Cause 3: Primary antibody issues.
-
Troubleshooting: Verify the specificity and optimal dilution of your primary antibody. Run positive controls (e.g., kidney lysate from a known high-expressing source) and negative controls.
-
-
Possible Cause 4: Tissue dissection.
Data Presentation
Table 1: Gender Differences in Renal PAH Handling in Rats
| Parameter | Male Rats | Female Rats | Reference |
| Renal Clearance of PAH | Significantly Higher | Significantly Lower | [1][5] |
| Glomerular Filtration Rate (GFR) | Higher | Lower | [1] |
| Filtered Load of PAH | Higher | Lower | [1] |
| Secreted Load of PAH | Higher | Lower | [1][5] |
| Renal Blood Flow | Higher | Lower | [1][5] |
Table 2: Gender Differences in Renal Organic Anion Transporter Expression in Rats
| Transporter | Location | Expression in Males vs. Females | Hormonal Regulation (Androgens) | Hormonal Regulation (Estrogens) | Reference |
| OAT1 (Slc22a6) | Basolateral Membrane (S2 > S1, S3) | Males > Females | Stimulatory | Inhibitory | [2][3][6][7] |
| OAT3 (Slc22a8) | Basolateral Membrane (S1, S2) | Males > Females | Stimulatory | Inhibitory | [2][3][6][7] |
| OAT2 (Slc22a7) | Brush Border Membrane (S3) | Females > Males | Inhibitory | Weakly Stimulatory | [8][9][10] |
Experimental Protocols
Protocol 1: In Vivo PAH Renal Clearance Measurement
-
Animal Preparation:
-
Anesthetize adult male and female Wistar rats (e.g., with sodium pentobarbital).
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate the jugular vein for infusion of solutions and the carotid artery for blood sampling.
-
Cannulate the bladder for urine collection.
-
-
PAH and Inulin (B196767) Infusion:
-
Administer a priming dose of PAH and inulin (for GFR measurement) via the jugular vein.
-
Follow with a continuous infusion of a solution containing PAH and inulin in saline to maintain stable plasma concentrations.
-
-
Sample Collection:
-
After an equilibration period, collect urine over precisely timed intervals (e.g., 20-30 minutes).
-
At the midpoint of each urine collection period, draw a blood sample from the carotid artery.
-
-
Sample Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Measure the concentration of PAH and inulin in plasma and urine samples using a spectrophotometric or HPLC method.
-
-
Calculations:
-
Urine Flow Rate (V): Urine volume / collection time.
-
PAH Clearance (Cl_PAH): (Urine PAH concentration * V) / Plasma PAH concentration.
-
Inulin Clearance (GFR): (Urine inulin concentration * V) / Plasma inulin concentration.
-
Protocol 2: Western Blotting for OAT1/OAT3 Expression in Renal Cortex
-
Tissue Harvesting and Homogenization:
-
Euthanize adult male and female rats and perfuse the kidneys with ice-cold saline.
-
Dissect the renal cortex on ice.
-
Homogenize the cortical tissue in a lysis buffer containing protease inhibitors, suitable for membrane protein extraction.
-
-
Protein Quantification:
-
Centrifuge the homogenates to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for OAT1 or OAT3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative protein expression levels. Normalize to a loading control (e.g., β-actin or Na+/K+-ATPase).
-
Mandatory Visualizations
Caption: PAH transport pathway in renal proximal tubule cells.
Caption: Hormonal regulation of OAT1/OAT3 and PAH secretion.
Caption: Experimental workflow for in vivo PAH renal clearance.
References
- 1. Characterization of the mechanisms involved in the gender differences in this compound renal elimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat renal cortical OAT1 and OAT3 exhibit gender differences determined by both androgen stimulation and estrogen inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Renal expression of organic anion transporter OAT2 in rats and mice is regulated by sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding age-related changes in p-Aminohippurate (PAH) transport and clearance.
Frequently Asked Questions (FAQs)
Q1: How does aging generally affect the renal clearance of this compound (PAH)?
A1: Aging is associated with a decline in the renal clearance of PAH. Studies in Fischer 344 rats have shown that with increasing age (from 12-27 months), there is a significant decrease in both renal plasma flow (RPF) and the maximal tubular transport capacity (Tm) for PAH.[1][2] Maximal decreases of 25% for RPF and 40% for Tm have been observed in aging rats.[1][2] Similarly, in male Fischer 344 rats, kidney-weight normalized glomerular filtration rate (GFR) and effective renal plasma flow rates decrease with age.[3] In humans, a study on potential kidney donors showed a significant decline in effective renal plasma flow (ERPF) in males between the ages of 20 and 50.[4][5]
Q2: What are the key transporters involved in PAH uptake in the kidney, and how does their expression change with age?
A2: The primary transporters responsible for the active uptake of PAH from the blood into the proximal tubule cells are the Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), located on the basolateral membrane.[6][7][8] Studies in male Sprague Dawley rats have shown that the mRNA and protein expression levels of both OAT1 and OAT3 increase significantly from the fetal stage to adulthood, and these high levels are maintained into old age (up to 850 days).[6][7][9] OAT1 mRNA expression can be up to 35-fold greater in adulthood compared to fetal stages, with protein levels following a similar pattern.[6] OAT3 mRNA expression can see a 22-fold increase.[6][7]
Q3: How do the kinetics of PAH transport change with age?
A3: Age-related changes in the kinetic parameters of PAH transport, specifically the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), have been observed. In C57BL/6 mice, the Km value for PAH uptake was found to be 250 µM in growing mice, 123 µM in mature mice, and increased significantly to 643 µM in aging mice.[1][2] The Vmax values were 0.756 µmol/g/30 min in growing, 0.926 µmol/g/30 min in mature, and decreased to 0.586 µmol/g/30 min in aging mice.[1][2] These findings suggest that aging affects PAH transport at the transporter level.[1][2]
Quantitative Data Summary
Table 1: Age-Related Changes in PAH Transport Kinetics in C57BL/6 Mice Kidney Slices
| Age Group | Km (µM) | Vmax (µmol/g/30 min) |
| Growing | 250 | 0.756 |
| Mature | 123 | 0.926 |
| Aging | 643 | 0.586 |
Data sourced from studies on C57BL/6 mice.[1][2]
Table 2: Age-Related Changes in Renal Function in Fischer 344 Rats
| Age (months) | Glomerular Filtration Rate (GFR) (ml/min per g kidney) |
| 5 | 1.67 |
| 14 | 1.43 |
| 22 | 1.32 |
Data shows a decrease in kidney-weight normalized GFR with age.[3]
Experimental Protocols & Troubleshooting Guides
In Vivo PAH Clearance Studies
Objective: To measure the effective renal plasma flow (ERPF) and the maximal tubular secretory capacity for PAH (TmPAH) in an in vivo model.
Detailed Methodology:
-
Animal Model: Fischer 344 rats of different age groups (e.g., young: 5 months, old: 22 months) are commonly used.[3]
-
Anesthesia: Anesthesia can be induced with agents like Inactin or ketamine.[1][3]
-
Surgical Preparation: Catheters are placed in the jugular vein for infusion, the carotid artery for blood sampling, and the bladder for urine collection.
-
Infusion: A priming dose of PAH is administered, followed by a constant infusion to maintain a stable plasma concentration.[10] To measure ERPF, plasma PAH levels are typically maintained at 2 mg/100 mL.[10] For TmPAH measurement, plasma levels are elevated to 40-60 mg/100 mL to saturate the transporters.[10]
-
Sample Collection: After an equilibration period, timed urine samples are collected, and blood samples are drawn at the midpoint of each urine collection period.
-
Analysis: PAH concentrations in plasma and urine are determined, often using a colorimetric assay.[10] GFR is typically measured concurrently using inulin (B196767).[3]
-
Calculation:
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable PAH Clearance Values | Inconsistent hydration status of the animal. | Ensure consistent and adequate hydration before and during the experiment. |
| Fluctuations in anesthesia depth affecting blood pressure and renal blood flow. | Monitor vital signs closely and maintain a stable plane of anesthesia. | |
| Inaccurate urine collection (incomplete bladder emptying). | Ensure complete bladder emptying at the end of each collection period, possibly by gentle manual pressure or air flushing of the catheter. | |
| Underestimation of Renal Plasma Flow | Using dextrose infusion solutions. | Studies have shown that 2.5% dextrose infusion can lead to a significant underestimation of PAH clearance. Use 0.85% saline as the infusion vehicle.[12] |
| The renal extraction ratio of PAH is not 100% (typically ~92%). | Be aware that this method measures effective renal plasma flow (eRPF) and underestimates the true RPF by about 10%.[11] | |
| Inaccurate TmPAH Measurement | Incomplete saturation of the tubular transport mechanism. | Ensure plasma PAH concentrations are sufficiently high (40-60 mg/100 mL) to achieve saturation.[10] |
| Interference from other medications. | Probenecid can inhibit PAH secretion and lead to erroneously low TmPAH values.[10] |
In Vitro PAH Uptake Assays using Kidney Slices
Objective: To measure the kinetics of PAH transport into renal proximal tubule cells.
Detailed Methodology:
-
Tissue Preparation: Kidneys are harvested from animals of different age groups (e.g., C57BL/6 mice).[1][2] Thin cortical slices (around 0.4-0.5 mm) are prepared using a microtome.
-
Incubation: Slices are pre-incubated in an oxygenated buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Uptake Measurement: Slices are then incubated in a buffer containing a known concentration of radiolabeled PAH (e.g., [¹⁴C]-PAH) for a specific time period. Uptake is typically linear for the first 20 minutes.[1][2]
-
Termination of Uptake: The uptake is stopped by transferring the slices to an ice-cold buffer and washing them to remove extracellular PAH.
-
Analysis: The tissue is solubilized, and the amount of intracellular radiolabeled PAH is quantified using liquid scintillation counting.
-
Kinetic Analysis: The experiment is repeated with varying concentrations of PAH to determine the Km and Vmax of the transport process.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Radioactivity | Incomplete removal of extracellular PAH. | Increase the number and duration of washes in ice-cold buffer after the uptake period. |
| Non-specific binding of radiolabeled PAH to the tissue or vial. | Include control vials with no tissue to measure non-specific binding. Pre-coat vials with a blocking agent if necessary. | |
| Low PAH Uptake | Poor tissue viability. | Ensure slices are thin and uniform to allow for adequate oxygenation. Keep the buffer continuously oxygenated. Use fresh tissue and minimize the time between harvesting and the experiment. |
| Sub-optimal incubation conditions. | Verify the pH and temperature of the incubation buffer. Ensure the presence of necessary metabolic substrates in the buffer.[13] | |
| High Variability Between Replicates | Inconsistent slice size and thickness. | Use a precision microtome and practice consistent slicing technique. |
| Edge damage during slicing. | Discard slices with significant visible damage. |
Signaling Pathways and Experimental Workflows
Regulation of OAT1 by Protein Kinase C (PKC)
Activation of Protein Kinase C (PKC) has been shown to downregulate the transport activity of OAT1.[14] This is a crucial consideration for researchers, as age-related changes in cellular signaling could impact PAH transport. The mechanism involves PKC-mediated phosphorylation of the ubiquitin ligase Nedd4-2, which then targets OAT1 for ubiquitination, leading to its internalization from the cell surface and subsequent degradation.[15][16] This reduces the number of active transporters on the cell membrane, resulting in a decreased Vmax for PAH transport.[14][17]
Caption: PKC-mediated regulation of OAT1 internalization.
Experimental Workflow for In Vivo PAH Clearance
The following diagram outlines the key steps in performing an in vivo PAH clearance study to assess age-related changes in renal function.
Caption: Workflow for in vivo PAH clearance measurement.
References
- 1. Aging changes in renal handling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effect of advanced age on this compound-induced inhibition of renal tubular secretion in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in decline in GFR with age between males and females. Reference data on clearances of inulin and PAH in potential kidney donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. PAH clearance - Wikipedia [en.wikipedia.org]
- 12. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigations on metabolic modulation of this compound accumulation by rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of human organic anion transporter 1 by ANG II: involvement of protein kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinase C regulates organic anion transporter 1 through phosphorylating ubiquitin ligase Nedd4–2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation by protein kinase C of organic anion transport driven by rat organic anion transporter 3 (rOAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Aminohippurate (PAH) Detection in Micro-Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of p-Aminohippurate (PAH) detection in micro-samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound (PAH) in biological micro-samples?
A1: The primary methods for quantifying PAH in micro-samples include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and colorimetric assays. LC-MS/MS is generally the most sensitive and specific method, while HPLC-UV offers a balance of sensitivity and accessibility. Colorimetric assays are often simpler and faster but may be more susceptible to interference.[1][2][3]
Q2: How can I improve the sensitivity of my PAH assay for micro-volume samples?
A2: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employ protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components and concentrate your analyte.[1][4]
-
Select a High-Sensitivity Detection Method: LC-MS/MS offers the lowest limits of detection.[1][5]
-
Derivatization: Although not always necessary for PAH, derivatization can sometimes improve chromatographic behavior and detector response.
-
Minimize Dilution: During sample preparation, use minimal volumes of solvents to avoid excessive dilution of your sample.
Q3: What are the key considerations for handling and storing PAH samples?
A3: p-Aminohippuric acid is generally stable. However, for optimal results, samples (plasma, urine) should be stored at -80°C if not analyzed immediately.[3] Repeated freeze-thaw cycles should be avoided.
Q4: What are common interfering substances in PAH analysis?
A4: Interfering substances can vary depending on the detection method. In colorimetric assays, substances like urea (B33335) and certain sulfonamides can interfere.[3] In chromatographic methods, co-eluting compounds from the sample matrix can cause interference. Proper sample cleanup and chromatographic separation are crucial to minimize these effects. Some radiological contrast agents have also been shown to interfere with certain biochemical assays.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during PAH analysis.
Low or No Signal/Peak
| Possible Cause | Recommended Solution |
| Improper Sample Preparation | Ensure complete protein precipitation or efficient elution from the SPE cartridge. Verify the pH of the sample and mobile phase are appropriate for PAH, which is an acidic compound. |
| Instrument Malfunction | Check the detector (e.g., UV lamp, mass spectrometer) for proper operation. Ensure the HPLC or LC-MS/MS system is properly calibrated and maintained. |
| Degradation of PAH | While PAH is relatively stable, ensure proper storage conditions were maintained. Prepare fresh standards to rule out degradation of stock solutions. |
| Incorrect Wavelength (HPLC-UV) | The UV absorbance for PAH is typically monitored around 254 nm or 280 nm.[7] Verify your detector is set to the optimal wavelength. |
| Suboptimal Ionization (LC-MS/MS) | Optimize the electrospray ionization (ESI) source parameters. PAH can be detected in both positive and negative ion modes; determine which provides the best signal for your system.[1][5] |
High Background Noise or Interfering Peaks
| Possible Cause | Recommended Solution |
| Insufficient Sample Cleanup | Improve the protein precipitation step (e.g., try a different solvent like acetonitrile).[1] Optimize the wash and elution steps of your solid-phase extraction protocol. |
| Contaminated Solvents or Reagents | Use HPLC-grade or MS-grade solvents and high-purity reagents. Prepare fresh mobile phases and sample preparation solutions. |
| Matrix Effects (LC-MS/MS) | Matrix effects can suppress or enhance the ionization of PAH. Improve sample cleanup to remove interfering components. An internal standard can help to compensate for matrix effects. |
| Co-eluting Compounds | Adjust the mobile phase composition or gradient to improve the chromatographic separation of PAH from interfering peaks. Consider using a different stationary phase (column). |
Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Mismatched Sample Solvent and Mobile Phase | Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. |
| Column Degradation | The column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate pH of Mobile Phase | Ensure the mobile phase pH is suitable for the analysis of an acidic compound like PAH. |
Quantitative Data Summary
The following tables summarize key performance parameters of different analytical methods for PAH detection.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for PAH Detection
| Parameter | Method 1 | Method 2 |
| Sample Type | Human Plasma & Urine | Rat Plasma |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction |
| Linearity Range | 0.2 - 100 mg/L | 0.1 - 500 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | 0.1 µg/mL |
| Internal Standard | p-Aminosalicylic acid | Acetaminophen |
| Ionization Mode | ESI Negative | ESI Positive |
| Reference | [1] | [5] |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Methods for PAH Detection
| Parameter | Method 1 | Method 2 |
| Sample Type | Serum & Urine | Plasma & Urine |
| Sample Preparation | Deproteinization with Acetonitrile (B52724) | Not specified in detail |
| Linearity Range | Up to 100 µg/mL | Not specified |
| Detection Wavelength | 275 nm | Not specified |
| Internal Standard | p-Aminobenzoic acid | Not specified |
| Reference | [7] | [3] |
Table 3: Colorimetric Assay for PAH Detection
| Parameter | Method Details |
| Sample Type | Plasma & Urine |
| Reagent | p-Dimethylaminocinnamaldehyde (DACA) |
| Detection Wavelength | 550 nm |
| Interfering Substances | Urea, some sulfonamides |
| Reference | [3] |
Experimental Protocols
Protocol 1: PAH Analysis in Human Plasma by LC-MS/MS
This protocol is based on the method described by Zhou et al. (2009).[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard solution (p-aminosalicylic acid).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Cosmosil HILIC column.
-
Mobile Phase: Isocratic mixture of 20 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (45:55, v/v).
-
Flow Rate: 200 µL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
PAH: m/z 192.9 → 149.1
-
IS (p-aminosalicylic acid): m/z 152.1 → 108.1
-
-
Protocol 2: PAH Analysis in Plasma and Urine by HPLC-UV
This protocol is a general representation based on common HPLC-UV methods.[7]
-
Sample Preparation (Deproteinization):
-
To a micro-sample of plasma or serum, add a known volume of an internal standard (e.g., p-aminobenzoic acid).
-
Add two volumes of acetonitrile to precipitate proteins.
-
Vortex thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis. For urine samples, a simple dilution with the mobile phase may be sufficient.[1]
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for best separation.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detector set at an appropriate wavelength for PAH (e.g., 254 nm or 280 nm).[7]
-
Visualizations
Caption: General experimental workflow for PAH detection in micro-samples.
Caption: Troubleshooting logic for low or no PAH signal.
References
- 1. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of p-aminohippuric acid and inulin in rat plasma for renal function study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to p-Aminohippurate and Inulin Clearance for GFR Measurement
In the landscape of renal physiology and drug development, the accurate measurement of the Glomerular Filtration Rate (GFR) is paramount for assessing kidney function. While various markers are employed, inulin (B196767) clearance remains the gold standard for this purpose. This guide provides an objective comparison between the clearance of p-Aminohippurate (PAH) and inulin for GFR measurement, supported by experimental principles and methodologies, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Principle of Renal Clearance
The clearance of a substance is a measure of the volume of plasma from which the substance is completely removed by the kidneys per unit of time. The fundamental equation for calculating renal clearance is:
C = (U × V) / P
Where:
-
C is the clearance rate (in mL/min)
-
U is the concentration of the substance in the urine (in mg/mL)
-
V is the urine flow rate (in mL/min)
-
P is the concentration of the substance in the plasma (in mg/mL)
An ideal GFR marker is one that is freely filtered by the glomerulus but is neither reabsorbed nor secreted by the renal tubules. This ensures that its clearance rate is equal to the rate at which plasma is filtered by the glomeruli.
Inulin: The Gold Standard for GFR Measurement
Inulin, a plant-derived polysaccharide, is considered the most accurate exogenous marker for GFR measurement.[1][2][3] Its utility stems from its physiological handling by the kidneys:
-
Freely Filtered: Inulin readily passes through the glomerular filtration barrier.[2]
-
No Tubular Reabsorption or Secretion: Once filtered, inulin is not reabsorbed back into the blood nor is it secreted by the tubules into the urine.[2][4]
This means that the entire amount of inulin that appears in the urine has arrived there solely through glomerular filtration. Consequently, the clearance of inulin is a direct measure of the GFR.[2][4]
This compound (PAH): A Marker for Renal Plasma Flow
Para-aminohippurate (PAH) is an organic anion that is primarily used to measure effective renal plasma flow (ERPF), not GFR.[3][5][6] Its renal handling is distinctly different from that of inulin:
-
Freely Filtered: Like inulin, PAH is filtered at the glomerulus.[5][6]
-
Actively Secreted: A significant portion of PAH that is not filtered enters the peritubular capillaries and is then actively secreted by the proximal tubules into the tubular fluid.[5][7]
Due to this extensive tubular secretion, the clearance of PAH is much higher than the GFR and approaches the total renal plasma flow.[4][7] At low plasma concentrations, approximately 90% of the PAH entering the kidneys is removed from the blood in a single pass.[5][6]
Comparison of Inulin and PAH for GFR Measurement
The use of PAH for GFR measurement would lead to a significant overestimation of the actual GFR because its clearance reflects both filtered and secreted amounts. The clearance of PAH exceeds the GFR.[7]
| Feature | Inulin Clearance | This compound (PAH) Clearance |
| Primary Measurement | Glomerular Filtration Rate (GFR)[1][2] | Effective Renal Plasma Flow (ERPF)[3][5] |
| Renal Handling | Freely filtered; no tubular secretion or reabsorption[2][4] | Freely filtered and actively secreted by tubules[5][7] |
| Accuracy for GFR | Gold Standard; highly accurate[1][2][3] | Inaccurate; significantly overestimates GFR |
| Advantages | Direct and accurate measure of GFR.[2] | Gold standard for ERPF measurement.[3] |
| Limitations | Requires continuous intravenous infusion to maintain a steady plasma concentration; procedure is complex for routine clinical use.[1] | Not suitable for GFR measurement; tubular secretion can be saturated at high plasma concentrations.[7] |
Experimental Protocols
Inulin Clearance Measurement (Continuous Infusion Method)
This protocol is a standard method for the precise determination of GFR.
-
Subject Preparation: The subject should be well-hydrated. An indwelling catheter is placed in a peripheral vein for blood sampling, and another is placed for the infusion of inulin.
-
Priming Dose: A bolus injection of inulin is administered to rapidly achieve the desired plasma concentration.
-
Continuous Infusion: A continuous intravenous infusion of inulin is started to maintain a constant plasma concentration.
-
Equilibration Period: Allow for an equilibration period (typically 30-60 minutes) for the inulin to distribute throughout the body fluids.
-
Urine Collection: Timed urine collections are initiated. The bladder should be completely emptied at the start of the collection period. Urine is collected over one or more precisely timed intervals (e.g., 20-30 minutes each).
-
Blood Sampling: Blood samples are drawn at the midpoint of each urine collection period.
-
Sample Analysis: The concentration of inulin in the plasma and urine samples is determined, often using a colorimetric method such as the anthrone (B1665570) method.[8]
-
Calculation: The GFR is calculated for each collection period using the clearance formula.
This compound (PAH) Clearance Measurement for ERPF
The protocol for PAH clearance is similar to that of inulin, focusing on maintaining a low, stable plasma concentration to avoid saturating the tubular secretion mechanism.
-
Subject Preparation: Similar to the inulin clearance protocol, the subject should be hydrated, and intravenous access is established for infusion and blood sampling.
-
Priming Dose: A priming dose of PAH is administered intravenously.
-
Continuous Infusion: A continuous infusion of PAH is initiated to maintain a constant and low plasma concentration (typically 1-2 mg/dL).[5]
-
Equilibration Period: An equilibration period is allowed.
-
Urine and Blood Collection: Timed urine and blood samples are collected in the same manner as for the inulin clearance protocol.
-
Sample Analysis: PAH concentrations in plasma and urine are measured.
-
Calculation: ERPF is calculated using the standard clearance formula.
Visualization of Renal Handling
The following diagrams illustrate the distinct pathways of inulin and PAH through the nephron.
Caption: Renal handling of inulin for GFR measurement.
Caption: Renal handling of PAH for ERPF measurement.
Conclusion
For the accurate determination of Glomerular Filtration Rate, inulin clearance remains the unparalleled gold standard due to its ideal physiological handling by the kidneys. While this compound clearance is a valuable tool in renal research, its application is correctly directed at the measurement of effective renal plasma flow. The significant tubular secretion of PAH makes it an inappropriate marker for GFR, as its use would lead to a substantial overestimation of filtration. Therefore, for studies requiring precise GFR data, the inulin clearance method is the recommended approach.
References
- 1. Comparison of four methods for measuring glomerular filtration rate by inulin clearance in healthy individuals and patients with renal failure | Nefrología [revistanefrologia.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. PAH clearance - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Determination of inulin clearance by bolus intravenous injection in healthy subjects and ascitic patients: equivalence of systemic and renal clearances as glomerular filtration markers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p-Aminohippurate and Creatinine Clearance for Renal Function Assessment
In the field of renal physiology and drug development, accurate assessment of kidney function is paramount. Two historically significant and mechanistically distinct methods for this evaluation are the clearance of p-Aminohippurate (PAH) and creatinine (B1669602). This guide provides an objective comparison of these two techniques, supported by their physiological principles and experimental data, to aid researchers in selecting the appropriate method for their specific needs.
Core Principles and Applications
This compound (PAH) clearance is considered the gold-standard method for measuring effective renal plasma flow (eRPF) .[1][2][3] This is because, at low plasma concentrations, PAH is efficiently removed from the blood in a single pass through the kidneys via a combination of glomerular filtration and active tubular secretion by organic anion transporters (OATs) in the proximal tubules.[1][3] Its near-complete extraction from the plasma that perfuses the secretory parts of the kidney makes its clearance rate a direct measure of the plasma flow to these regions.[1][4]
In contrast, creatinine clearance is a widely used method to estimate the glomerular filtration rate (GFR) , which is a key indicator of the kidney's filtering capacity.[5][6] Creatinine is an endogenous byproduct of muscle metabolism, making its measurement less invasive than that of exogenous substances.[5][7] It is freely filtered by the glomeruli and is not reabsorbed, but a small amount is secreted by the renal tubules. This secretion can lead to an overestimation of the GFR, typically by 10-20%.[8]
Comparative Summary
The following table summarizes the key differences between PAH and creatinine clearance.
| Feature | This compound (PAH) Clearance | Creatinine Clearance |
| Primary Parameter Measured | Effective Renal Plasma Flow (eRPF) | Glomerular Filtration Rate (GFR) Estimation |
| Physiological Basis | Glomerular Filtration + Active Tubular Secretion | Primarily Glomerular Filtration (+ minor Tubular Secretion) |
| Nature of Marker | Exogenous (requires infusion) | Endogenous (produced by the body) |
| Gold Standard For | Measuring eRPF[2] | Widely used for GFR estimation in clinical practice |
| Typical Healthy Adult Value | ~600-700 mL/min[1] | ~90-120 mL/min |
| Advantages | - Highly accurate for eRPF- Provides insight into tubular secretory function | - Non-invasive (no infusion needed)- Inexpensive and widely available- Uses an endogenous marker |
| Limitations | - Invasive (requires continuous IV infusion)- Complex and time-consuming procedure- Less common in routine clinical practice[1][2] | - Overestimates GFR due to tubular secretion- Affected by muscle mass, age, sex, and diet- 24-hour urine collection can be inconvenient and prone to error[9] |
Quantitative Data from Comparative Studies
While direct head-to-head comparisons in adult humans are less common in recent literature due to the invasive nature of PAH clearance, studies in animal models highlight the distinct values obtained. For instance, a study in neonatal foals provided the following comparative data:
| Clearance Method | Measured Value (mL/kg/min) |
| Effective Renal Plasma Flow (eRPF) by PAH Clearance | |
| - Single Injection Plasma Clearance | 15.22 +/- 1.5 |
| - Continuous Infusion Plasma Clearance | 18.21 +/- 2.0 |
| - Continuous Infusion Urinary Clearance | 11.95 +/- 1.9 |
| Glomerular Filtration Rate (GFR) Estimation | |
| - 12-hour Endogenous Creatinine Clearance | 2.81 +/- 0.55 |
| - Inulin Clearance (Gold Standard for GFR) | 2.30 to 2.82 (depending on method) |
| Data adapted from a study on neonatal foals.[10] |
Experimental Protocols
This compound (PAH) Clearance Protocol
The measurement of PAH clearance is an invasive procedure requiring intravenous infusion to achieve a steady-state plasma concentration.[1][11]
-
Subject Preparation: The subject should be well-hydrated.
-
Priming Dose: An initial intravenous bolus (priming dose) of PAH is administered to rapidly achieve the desired plasma concentration. A typical priming dose is 6-10 mg/kg.[1]
-
Sustaining Infusion: Immediately following the priming dose, a continuous intravenous infusion of PAH is started to maintain a constant plasma concentration, typically between 1 and 2 mg/100 mL.[1][3]
-
Equilibration Period: A period of at least 30-60 minutes is allowed for the PAH to distribute throughout the body and for its plasma concentration to reach a steady state.[12]
-
Sample Collection: Timed urine collections are initiated, often via bladder catheterization to ensure complete emptying. At the midpoint of each urine collection period, a blood sample is drawn.
-
Analysis: The concentrations of PAH in the plasma (PPAH) and urine (UPAH) are measured, along with the urine flow rate (V).
-
Calculation: The clearance is calculated using the standard clearance formula: CPAH (mL/min) = (UPAH x V) / PPAH [1]
Creatinine Clearance Protocol
The most common method for measuring creatinine clearance involves a 24-hour urine collection and a single blood sample.[5][7]
-
Subject Preparation: The subject is instructed to avoid vigorous exercise and consumption of large amounts of meat before and during the test, as these can alter creatinine levels.[7][13]
-
Urine Collection: The 24-hour urine collection begins by having the patient empty their bladder and discard the urine. All urine for the next 24 hours is then collected in a provided container.[7] At the 24-hour mark, the patient empties their bladder a final time and adds this urine to the collection.
-
Blood Sample: A blood sample is drawn during the 24-hour collection period to measure the plasma creatinine concentration (PCr).[13]
-
Analysis: The total volume of the 24-hour urine collection is measured, and the creatinine concentration in the urine (UCr) is determined.
-
Calculation: The creatinine clearance is calculated as follows: CCr (mL/min) = (UCr x Vurine) / PCr Where Vurine is the urine flow rate (total 24-hour volume divided by 1440 minutes).[5]
It is also common practice to estimate GFR using formulas like the Cockcroft-Gault or MDRD equations, which rely solely on serum creatinine and patient variables, avoiding the need for a 24-hour urine collection.[14]
Visualizing Renal Handling and Experimental Workflows
Physiological Pathways of Renal Clearance
The diagram below illustrates the fundamental difference in how the kidneys handle PAH and creatinine. PAH undergoes both filtration and near-complete secretion, while creatinine is primarily filtered with only minor secretion.
Caption: Renal handling of PAH and Creatinine in the nephron.
Comparison of Experimental Workflows
This flowchart contrasts the procedural complexity of measuring PAH clearance versus creatinine clearance.
Caption: Experimental workflows for PAH and Creatinine clearance.
References
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. PAH clearance - Wikipedia [en.wikipedia.org]
- 5. testing.com [testing.com]
- 6. difference.wiki [difference.wiki]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Creatinine Clearance Blood Test: Purpose, Procedure, Results [webmd.com]
- 10. A comparison of inulin, para-aminohippuric acid, and endogenous creatinine clearances as measures of renal function in neonatal foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Characterization of the renal handling of this compound (PAH) in the beagle dog (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Creatinine test - Mayo Clinic [mayoclinic.org]
- 14. droracle.ai [droracle.ai]
A Comparative Guide to Renal Plasma Flow Measurement: p-Aminohippurate (PAH) Clearance vs. Electromagnetic Flow Probes
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of renal plasma flow (RPF) is critical in renal physiology research and the development of nephrotoxic or renally-cleared drugs. Among the various techniques available, p-Aminohippurate (PAH) clearance and the use of electromagnetic flow probes are two established methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Quantitative Comparison of Methodologies
The following table summarizes the key quantitative findings from studies comparing PAH clearance with electromagnetic flow probe measurements for determining renal blood flow. It's important to note that PAH clearance directly measures renal plasma flow, which can be converted to renal blood flow using the hematocrit. The data presented reflects the correlation and discrepancies observed between the two techniques under different physiological conditions.
| Parameter | PAH Clearance | Electromagnetic Flow Probe | Key Findings & Citations |
| Principle of Measurement | Indirect, based on the rate of PAH removal from the plasma by the kidneys.[1] | Direct, measures the velocity of blood flow in the renal artery. | PAH clearance relies on both glomerular filtration and tubular secretion of PAH.[1] Electromagnetic flow probes operate on the principle of electromagnetic induction. |
| Correlation (Saline Infusion) | Calculated renal blood flow was 88.1 ± 8.4% of the value measured by the flow probe in anesthetized rats.[2][3] | Considered the direct measurement standard in this comparison.[2][3] | Under normal saline infusion, PAH clearance provides a reasonable estimate of renal blood flow.[2][3] |
| Correlation (Dextrose Infusion) | Calculated renal blood flow was only 47.3 ± 4.2% of the value measured by the flow probe in anesthetized rats.[2][3] | Remained the direct measurement standard.[2][3] | PAH clearance significantly underestimates renal plasma flow during dextrose infusion, likely due to reduced PAH extraction by the kidneys.[2][3] |
| Renal PAH Extraction Ratio | Averaged 68.3 ± 2.5% during saline infusion and 48.8 ± 3.2% during dextrose infusion in rats.[2][3] In normal human controls, the extraction ratio is approximately 86 ± 6% .[4] | Not applicable. | The accuracy of PAH clearance is highly dependent on a stable and high renal extraction ratio of PAH.[1] |
| Invasiveness | Minimally invasive, requires intravenous infusion and blood/urine sampling.[5] | Highly invasive, requires surgical exposure of the renal artery to place the probe.[5] | The choice between methods often involves a trade-off between accuracy and invasiveness. |
| Application in Renal Impairment | Can be unreliable. In post-ischemic acute renal failure, PAH extraction is profoundly impaired, leading to a gross underestimation of renal plasma flow.[4] | Can provide accurate measurements of renal blood flow even in the presence of renal dysfunction. | Electromagnetic flow probes are more suitable for measuring renal blood flow in models of acute kidney injury. |
Experimental Protocols
Below are detailed methodologies for performing PAH clearance and using electromagnetic flow probes for the determination of renal plasma and blood flow, respectively. These protocols are synthesized from various experimental studies.
This compound (PAH) Clearance Protocol
This protocol is a generalized procedure and may require optimization based on the animal model and specific experimental goals.
-
Animal Preparation:
-
Anesthetize the subject animal (e.g., dog, rat) with an appropriate anesthetic agent (e.g., sodium pentobarbitone).
-
Surgically place catheters in a femoral artery for blood sampling and a femoral vein for infusion.
-
Catheterize the bladder for urine collection.
-
-
PAH Infusion:
-
Administer a priming dose of PAH to rapidly achieve the desired plasma concentration.
-
Immediately follow with a constant intravenous infusion of PAH at a rate calculated to maintain a stable plasma concentration.[6]
-
-
Equilibration and Sample Collection:
-
Allow for an equilibration period (e.g., 60 minutes) to ensure a steady-state plasma PAH concentration.[7]
-
Collect urine over a timed interval (e.g., 20-30 minutes).
-
At the midpoint of each urine collection period, collect an arterial blood sample.
-
-
Sample Analysis:
-
Measure the concentration of PAH in the plasma (PPAH) and urine (UPAH) samples. This can be done using a colorimetric method or more accurately with high-performance liquid chromatography (HPLC).[8]
-
Measure the volume of urine collected and calculate the urine flow rate (V).
-
-
Calculation of Effective Renal Plasma Flow (eRPF):
Electromagnetic Flow Probe Protocol
This protocol describes the direct measurement of renal blood flow using an electromagnetic flow probe.
-
Animal Preparation and Surgical Procedure:
-
Anesthetize the animal as described for the PAH clearance protocol.
-
Perform a laparotomy to expose the renal artery.
-
Carefully dissect the renal artery free from surrounding tissue to allow for placement of the flow probe.
-
-
Flow Probe Placement and Calibration:
-
Select an electromagnetic flow probe of the appropriate size for the renal artery.
-
Place the probe around the renal artery, ensuring a snug but not constrictive fit.
-
Connect the probe to the electromagnetic flowmeter.
-
Calibrate the flowmeter according to the manufacturer's instructions. This may involve a zero-flow calibration before and after placement.
-
-
Data Acquisition:
-
Record the blood flow signal continuously. The output will be in units of volume per time (e.g., ml/min).
-
Allow the animal's hemodynamics to stabilize before recording baseline measurements.
-
Record renal blood flow throughout the experimental period.
-
-
Data Analysis:
-
The data from the flowmeter directly provides the renal blood flow.
-
This data can be correlated with other physiological parameters being measured.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to validate PAH clearance against the direct measurement of renal blood flow using an electromagnetic flow probe.
Caption: Workflow for validating PAH clearance with an electromagnetic flow probe.
Conclusion
Both this compound clearance and electromagnetic flow probes are valuable tools for assessing renal hemodynamics. The choice between them depends on the specific requirements of the study.
-
PAH clearance is a well-established, minimally invasive method suitable for studies where direct surgical intervention is not desirable and when physiological conditions ensure a stable and high PAH extraction ratio.[1][5] However, its accuracy can be compromised in certain pathological states or by co-administered substances that affect PAH transport.[2][3][4]
-
Electromagnetic flow probes provide a direct and continuous measurement of renal blood flow and are considered a gold standard for this purpose.[5] Their primary drawback is their invasive nature, requiring surgery to place the probe on the renal artery.[5] This makes them ideal for acute animal studies where direct and precise measurements are paramount, especially in models of altered renal function.
For validation studies or when the highest accuracy is required, the concurrent use of both methods can provide a comprehensive understanding of renal hemodynamics. Researchers should carefully consider the trade-offs between invasiveness, accuracy, and the specific physiological or pathological conditions of their experimental model when selecting a method for measuring renal plasma or blood flow.
References
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAH extraction and estimation of plasma flow in human postischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noninvasive measurement of renal blood flow by magnetic resonance imaging in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [An experimental study of PAH clearance in chronic unilateral and completely obstructed kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the renal handling of this compound (PAH) in the beagle dog (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography of the renal blood flow marker p-aminohippuric acid (PAH) and its metabolite N-acetyl PAH improves PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
A Comparative Guide to p-Aminohippurate (PAH) Transport by OAT1 and OAT3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p-aminohippurate (PAH) as a substrate for the organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8). This document synthesizes key experimental data on transport kinetics, details relevant experimental methodologies, and illustrates the differential regulation of these two critical transporters.
Executive Summary
This compound is a classic substrate used to study the function of organic anion transporters, particularly in the renal proximal tubules where OAT1 and OAT3 are highly expressed. While both transporters mediate the uptake of PAH from the blood into the tubular epithelial cells, they exhibit distinct kinetic properties and are subject to differential regulation by cellular signaling pathways. OAT1 is generally considered the primary high-affinity transporter for PAH.[1] Understanding these differences is crucial for elucidating the specific roles of OAT1 and OAT3 in renal drug clearance and for predicting potential drug-drug interactions.
Data Presentation: Transport Kinetics of this compound
| Transporter | Species | Experimental System | Km (μM) | Vmax (pmol/mg protein/min) | Reference |
| OAT1 | Human | Human Kidney Slices | 31 - 48 | Not Reported | [2] |
| Human | Xenopus laevis oocytes | 3.1 - 4.0 | Not Reported | [3] | |
| Human | HEK293 cells | 2.10 ± 0.50 | 396.9 ± 27.0 | [4] | |
| Rat | Not Specified | 14 - 70 | Not Reported | [5] | |
| Mouse | Not Specified | 37 | Not Reported | [5] | |
| OAT3 | Human | Human Kidney Slices | Not directly determined for PAH | Not Reported | [2] |
| Human | HEK293 cells | 2.58 ± 0.83 | 141.4 ± 30.3 | [4] | |
| Rat | Not Specified | 65 | Not Reported | [5] |
Note: The affinity of OAT1 for PAH is generally considered to be higher than that of OAT3.[3]
Experimental Protocols
A common method to compare the transport of PAH by OAT1 and OAT3 involves uptake assays using cultured cells stably expressing one of the two transporters.
Protocol: [3H]this compound Uptake Assay in OAT1/OAT3-Expressing HEK293 Cells
This protocol outlines the measurement of radiolabeled PAH uptake in a human embryonic kidney (HEK293) cell line stably transfected with either human OAT1 or OAT3.
I. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human OAT1 or OAT3 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a density that allows them to reach 90-95% confluency on the day of the experiment.
II. Uptake Assay:
-
On the day of the assay, aspirate the culture medium from each well.
-
Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Pre-incubate the cells in 0.2 mL of HBSS-HEPES for 10 minutes at 37°C.
-
Prepare the uptake solution containing a known concentration of [3H]this compound in HBSS-HEPES. For kinetic studies, a range of concentrations of unlabeled PAH mixed with a fixed concentration of radiolabeled PAH will be used.
-
Initiate the uptake by adding 0.2 mL of the uptake solution to each well.
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To terminate the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold HBSS-HEPES.
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH with 1% SDS to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
To determine the protein concentration in each well, an aliquot of the cell lysate can be used for a protein assay (e.g., BCA assay).
-
Uptake is expressed as picomoles or nanomoles of substrate per milligram of protein per unit of time.
III. Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a high concentration of an inhibitor like probenecid (B1678239) or in mock-transfected cells) from the total uptake to obtain the transporter-mediated uptake.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a typical [3H]PAH uptake assay.
Differential Regulation by Signaling Pathways
References
- 1. Overlapping in vitro and in vivo specificities of the organic anion transporters OAT1 and OAT3 for loop and thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of p-Aminohippurate and Phenolsulfonphthalein Renal Transport for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the renal transport mechanisms of two organic anions, p-Aminohippurate (PAH) and phenolsulfonphthalein (PSP). Both compounds are eliminated from the body via secretion in the proximal tubules of the kidneys, making them valuable tools in renal function assessment and for studying drug-drug interactions. This document outlines the key transporters involved, compares their transport kinetics, and provides detailed experimental protocols for their study.
Introduction to Renal Organic Anion Transport
The renal secretion of organic anions is a vital physiological process for eliminating a wide range of endogenous and exogenous substances, including metabolic waste products, toxins, and numerous drugs. This process is primarily mediated by a family of transporters located on the basolateral and apical membranes of renal proximal tubule cells. The key players in the basolateral uptake of many organic anions from the blood are the Organic Anion Transporters 1 (OAT1; SLC22A6) and 3 (OAT3; SLC22A8). Once inside the tubular cells, these substrates are then secreted into the tubular lumen across the apical membrane by other transporters.
This compound (PAH) is considered the prototypical substrate for renal organic anion secretion and its clearance is often used to measure effective renal plasma flow (ERPF).[1] Phenolsulfonphthalein (PSP), a synthetic dye, has historically been used as a clinical test of renal function.[2][3] Understanding the comparative transport of these two compounds provides valuable insights into the function and specificity of the renal organic anion transport system.
Basolateral Transport: The Role of OAT1 and OAT3
Both PAH and PSP are substrates for the basolateral transporters OAT1 and OAT3.[4] However, their affinity for these transporters differs, which has significant implications for their renal clearance and potential for drug-drug interactions.
Comparative Transport Kinetics
The following table summarizes the available quantitative data on the interaction of PAH and PSP with OAT1 and OAT3. It is important to note that direct comparative studies measuring the kinetics of both compounds with both human transporters under identical experimental conditions are limited. The data presented here are compiled from various studies and species, which should be taken into consideration when making direct comparisons.
| Compound | Transporter | Species | Experimental System | Kinetic Parameter | Value | Reference(s) |
| This compound (PAH) | OAT1 | Human | Kidney Slices | K_m | 31 - 48 µM | [5] |
| OAT1 | Rabbit | Proximal Tubules (S1) | K_m | 139 ± 37 µM | [6] | |
| OAT1 | Rabbit | Proximal Tubules (S2) | K_m | 195 ± 37 µM | [6] | |
| OAT1 | Rabbit | Proximal Tubules (S3) | K_m | 113 ± 16 µM | [6] | |
| OAT1 | Human | CHO Cells | K_m | Varies with incubation time | [7][8] | |
| OAT1 | Mouse | Kidney Slices | K_m (Mature) | 123 µM | [9] | |
| Phenolsulfonphthalein (PSP) | OAT1 | Rat | Kidney Slices | Affinity | Relatively low-affinity substrate | [4] |
| OAT3 | Rat | Kidney Slices | Affinity | High-affinity substrate | [4] |
K_m (Michaelis-Menten constant) is an inverse measure of the substrate's affinity for the transporter. A lower K_m value indicates a higher affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the renal transport of PAH and PSP.
In Vitro OAT1/OAT3 Uptake Assay in Stably Transfected HEK293 Cells
This protocol describes a method for measuring the uptake of a substrate (e.g., PAH or PSP) into human embryonic kidney (HEK293) cells that have been stably transfected to express either human OAT1 or OAT3.
Materials:
-
HEK293 cells stably expressing human OAT1 (HEK-OAT1) or OAT3 (HEK-OAT3)
-
Wild-type (non-transfected) HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic (e.g., G418 or hygromycin B)
-
Poly-D-lysine coated 96-well or 24-well plates
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer
-
Radiolabeled or fluorescently tagged substrate (e.g., [³H]PAH or a fluorescent PSP analog)
-
Unlabeled substrate (for competition experiments)
-
Cell lysis buffer (e.g., M-Per Mammalian Protein Extraction Reagent)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture HEK-OAT1, HEK-OAT3, and wild-type HEK293 cells in complete DMEM.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10⁵ cells/mL.
-
Seed the cells into poly-D-lysine coated plates at an appropriate density to achieve >90% confluency on the day of the assay.
-
Incubate for 18-28 hours at 37°C in a 5% CO₂ incubator.
-
-
Uptake Assay:
-
On the day of the assay, wash the cells three times with warm (37°C) HBSS.
-
Pre-incubate the cells with HBSS for 10 minutes at 37°C.
-
Prepare the uptake solution by diluting the labeled substrate to the desired concentration in warm HBSS. For inhibition studies, include the inhibitor in the uptake solution.
-
Initiate the uptake by adding the uptake solution to each well.
-
Incubate for a predetermined time (e.g., 1-20 minutes) at 37°C. It is crucial to perform uptake measurements under initial-rate conditions.[7]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding cell lysis buffer to each well.
-
Incubate for 5 minutes at room temperature, protected from light if using a fluorescent substrate.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial (for radiolabeled substrates) or a black microplate (for fluorescent substrates).
-
Measure the radioactivity using a scintillation counter or the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the uptake in wild-type cells (background) from the uptake in transfected cells to determine transporter-specific uptake.
-
For kinetic analysis, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max values.
-
For inhibition studies, calculate the IC₅₀ value from the dose-response curve.
-
In Vivo Renal Clearance Measurement in Rodents
This protocol provides a general framework for measuring the renal clearance of PAH or PSP in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., Inactin or sodium pentobarbitone)
-
Surgical instruments for catheterization
-
Catheters for the jugular vein, carotid artery, and bladder
-
Infusion pump
-
PAH or PSP solution for infusion
-
Blood collection tubes (e.g., heparinized capillaries)
-
Urine collection tubes
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for sample analysis
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heated surgical board to maintain body temperature.
-
Surgically place catheters in the jugular vein (for infusion), carotid artery (for blood sampling), and bladder (for urine collection).
-
-
Infusion Protocol:
-
Administer a priming (bolus) dose of PAH or PSP intravenously to rapidly achieve the desired plasma concentration.
-
Immediately follow with a continuous intravenous infusion at a constant rate to maintain a stable plasma concentration throughout the experiment.
-
-
Sample Collection:
-
Allow for an equilibration period after starting the infusion.
-
Collect urine from the bladder catheter over precisely timed intervals (e.g., 20-30 minutes).
-
At the midpoint of each urine collection period, collect a blood sample from the arterial catheter.
-
-
Sample Processing and Analysis:
-
Measure the volume of each urine sample.
-
Centrifuge the blood samples to separate the plasma.
-
Determine the concentration of PAH or PSP in the plasma and urine samples using a suitable analytical method (e.g., colorimetry for PSP, HPLC for PAH).
-
-
Calculation of Renal Clearance:
-
Calculate the renal clearance (Cl) using the following formula: Cl = (U x V) / P Where:
-
U = Concentration of the substance in urine
-
V = Urine flow rate (urine volume / collection time)
-
P = Concentration of the substance in plasma
-
-
Visualizations
Renal Transport Pathway of Organic Anions
Caption: Basolateral uptake and apical efflux of PAH and PSP in a renal proximal tubule cell.
Experimental Workflow for In Vitro OAT Uptake Assay
Caption: Step-by-step workflow for an in vitro organic anion transporter uptake assay.
Conclusion
The renal transport of this compound and phenolsulfonphthalein is a complex process primarily mediated by the organic anion transporters OAT1 and OAT3 at the basolateral membrane of proximal tubule cells. While both compounds are substrates for these transporters, the available evidence suggests a differential affinity, with PAH being a canonical substrate for OAT1 and PSP showing a higher affinity for OAT3. This distinction is critical for researchers and drug development professionals when using these compounds as probes for renal function or for investigating potential drug-drug interactions involving these key transporters. The provided experimental protocols offer a foundation for conducting in vitro and in vivo studies to further elucidate the nuances of their transport and to evaluate the effects of new chemical entities on this important renal elimination pathway. Further research is warranted to establish a more direct and comprehensive comparison of the transport kinetics of PAH and PSP with human OAT1 and OAT3.
References
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. Phenolsulfonphthalein test | Liver Function, Kidney Function & Urine Test | Britannica [britannica.com]
- 3. Phenolsulfonphthalein (PSP) Test–Uses, Procedures, Result [anavara.com]
- 4. Major role of organic anion transporters in the uptake of phenolsulfonphthalein in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incubation Time Influences Organic Anion Transporter 1 Kinetics and Renal Clearance Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aging changes in renal handling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for p-Aminohippurate (PAH) in ERPF Measurement for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of effective renal plasma flow (ERPF) is crucial in clinical research for assessing kidney function and the impact of nephrotoxic or reno-protective agents. For decades, p-aminohippurate (PAH) has been the gold standard for this measurement due to its near-complete extraction from the blood by the kidneys in a single pass, primarily through tubular secretion. However, the use of PAH is associated with several practical challenges, including the need for continuous intravenous infusion and timed urine collections, which can be burdensome for both participants and researchers.[1][2] This has prompted the investigation of alternative methods for ERPF measurement.
This guide provides a comprehensive comparison of the most prominent alternatives to PAH for ERPF measurement in a clinical research setting, with a focus on their performance, underlying mechanisms, and the experimental protocols for their use.
Overview of Alternatives
The primary alternatives to PAH can be categorized into two main groups: radiopharmaceuticals and iodinated contrast agents. While some endogenous markers are under investigation, they are not yet established for routine use in clinical research.[2]
-
Radiopharmaceuticals: Technetium-99m-mercaptoacetyltriglycine (99mTc-MAG3) is the most widely used radiopharmaceutical for assessing renal function and serves as a viable alternative to PAH for ERPF estimation.[3]
-
Iodinated Contrast Agents: Agents like iohexol (B1672079) and iopromide (B1672085) are primarily used to measure the glomerular filtration rate (GFR) as they are predominantly cleared by filtration.[4][5] Their utility in measuring ERPF, which relies on tubular secretion, is limited, but they are sometimes used in simultaneous GFR and ERPF studies.[6][7]
Quantitative Comparison of Performance
The following table summarizes the key performance characteristics of PAH and its alternatives. It is important to note that direct head-to-head comparisons in human clinical trials are limited for some agents.
| Marker | Method | Mean ERPF/Clearance (mL/min) | Correlation with Reference | Key Findings |
| This compound (PAH) | Constant Infusion | 615 ± 62[1] | Gold Standard | Highly accurate but methodologically demanding.[1][2] |
| 99mTc-MAG3 | Single Blood Sample | 151 ± 73[8] | r = 0.965 (test-retest)[8] | MAG3 clearance is approximately half of PAH clearance. Requires a conversion equation to estimate ERPF.[9] Camera-based methods that do not require blood samples are also available.[8] |
| Iohexol | Single IV Bolus | 2.9 ± 0.3 mL/kg/min (in dogs)[6] | Not directly correlated for ERPF | Primarily a GFR marker with minimal tubular secretion.[4] Can be used in conjunction with PAH in animal studies to measure GFR and ERPF simultaneously.[6] |
| Iopromide | Single IV Bolus | Not available for ERPF | Not applicable for ERPF | Primarily a GFR marker.[10] Studies have shown it is cleared almost exclusively by glomerular filtration.[5] |
Experimental Protocols
This compound (PAH) Clearance: The Gold Standard
The constant infusion method is the gold standard for measuring ERPF using PAH.[1]
Methodology:
-
Patient Preparation: Patients should be well-hydrated. Diuretics should be discontinued (B1498344) at least two days prior to the study.[1]
-
Priming Dose: An intravenous priming dose of PAH is administered to rapidly achieve the desired plasma concentration.
-
Constant Infusion: A continuous intravenous infusion of PAH is started and maintained to achieve a steady-state plasma concentration.[1]
-
Blood and Urine Sampling: After an equilibration period, timed urine samples are collected (often via bladder catheterization for accuracy) and blood samples are drawn at the midpoint of each urine collection period.
-
Analysis: PAH concentrations in plasma and urine are determined, and the clearance is calculated using the standard clearance formula: C = (U * V) / P, where U is the urinary concentration, V is the urine flow rate, and P is the plasma concentration.
99mTc-MAG3 Clearance: A Practical Alternative
The single blood sample method is a common and less invasive protocol for determining 99mTc-MAG3 clearance.
Methodology:
-
Patient Preparation: Patients should be well-hydrated before the study.
-
Radiopharmaceutical Administration: A bolus intravenous injection of a known activity of 99mTc-MAG3 is administered.
-
Blood Sampling: A single blood sample is drawn at a specific time point post-injection, typically around 44 minutes.[9]
-
Plasma Activity Measurement: The radioactivity in the plasma sample is measured using a gamma counter.
-
ERPF Calculation: The ERPF is calculated using a regression equation that relates the plasma clearance of 99mTc-MAG3 to that of a reference standard like orthoiodohippurate (OIH), which has clearance properties similar to PAH. A commonly cited equation is: ERPF (MAG3) = 0.453 * ERPF (OIH) + 25.7.[9] Camera-based methods that estimate uptake without blood draws are also utilized.[8]
Iohexol and Iopromide Clearance: Primarily for GFR
The plasma clearance of iohexol and iopromide is a well-established method for GFR determination.[4][10] While not ideal for ERPF, the protocol for GFR measurement is presented here for completeness as these agents are sometimes used in comprehensive renal function studies.
Methodology:
-
Administration: A single intravenous bolus of iohexol or iopromide is administered.[4][10]
-
Blood Sampling: Multiple blood samples are collected at various time points after injection (e.g., 2, 3, 4, and 5 hours). A single-sample method can also be used, with the sample taken at a later time point.[4]
-
Analysis: The concentration of the contrast agent in the plasma samples is measured, typically using high-performance liquid chromatography (HPLC) or X-ray fluorescence.[4]
-
GFR Calculation: The GFR is calculated from the plasma clearance of the agent, determined by the dose administered divided by the area under the plasma concentration-time curve.
Visualizing the Mechanisms
Renal Clearance Pathways
The clearance of these agents by the kidney involves glomerular filtration and/or tubular secretion. The following diagram illustrates the primary pathways for PAH and its main alternative, 99mTc-MAG3.
References
- 1. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 2. Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Iohexol Clearance for the Determination of Glomerular Filtration Rate: 15 Years’ Experience in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Iopromide? [synapse.patsnap.com]
- 6. Measurement of glomerular filtration rate and effective renal plasma flow in the conscious beagle dog by single intravenous bolus of iohexol and p-aminohippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement of Glomerular Filtration Rate, Effective Renal Plasma Flow and Tubular Secretion in Different Poultry Species by Single Intravenous Bolus of Iohexol and Para-Aminohippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. med.libretexts.org [med.libretexts.org]
- 10. Measurement of glomerular filtration rate by low-dose iopromide plasma clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p-Aminohippurate (PAH) Clearance and Isotopic Renal Scans for Renal Function Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for assessing renal function: p-Aminohippurate (PAH) clearance, the historical gold standard for measuring effective renal plasma flow (ERPF), and isotopic renal scans, a widely used, non-invasive imaging alternative. This document outlines the experimental protocols, presents comparative data, and discusses the relative advantages and limitations of each technique to aid in the selection of the most appropriate method for research and clinical applications.
Introduction to Renal Clearance Measurement
The assessment of renal function is critical in drug development and clinical research to understand the pharmacokinetics of novel compounds and to monitor for potential nephrotoxicity. Effective renal plasma flow (ERPF) represents the volume of plasma that is cleared of a substance by the kidneys per unit of time and is a key indicator of renal health.
This compound (PAH) clearance has long been regarded as the gold standard for determining ERPF.[1] This method relies on the principle that PAH, at low plasma concentrations, is almost completely extracted from the renal plasma by a combination of glomerular filtration and active tubular secretion.[2][3]
Isotopic renal scans , also known as renal scintigraphy, are nuclear medicine imaging techniques that utilize radiopharmaceuticals to visualize and quantify renal function. Tracers such as Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3) are primarily cleared by tubular secretion, providing a measure of ERPF, while others like Technetium-99m diethylenetriaminepentaacetic acid (99mTc-DTPA) are cleared by glomerular filtration and are used to measure the glomerular filtration rate (GFR).[4][5]
Comparison of Methodologies
The choice between PAH clearance and isotopic renal scans depends on various factors, including the specific research question, the required level of accuracy, and practical considerations such as invasiveness and patient comfort.
| Feature | This compound (PAH) Clearance | Isotopic Renal Scans (99mTc-MAG3) |
| Principle | Measures the rate of PAH removal from the plasma via glomerular filtration and tubular secretion.[2] | Measures the uptake and excretion of a radiopharmaceutical by the kidneys.[5] |
| Parameter Measured | Effective Renal Plasma Flow (ERPF)[6] | Effective Renal Plasma Flow (ERPF)[5] |
| Invasiveness | Invasive; requires continuous intravenous infusion and multiple blood and urine samples.[7] | Minimally invasive; requires a single intravenous injection of a radiotracer.[8] |
| Accuracy | Considered the "gold standard" for ERPF measurement.[1] | High correlation with PAH clearance, though can have a larger standard error of estimate.[9] |
| Information Provided | Provides a global measure of total renal plasma flow. | Provides both global and differential (individual kidney) renal function, as well as anatomical and functional images.[8] |
| Patient Comfort | Can be cumbersome and uncomfortable for the patient due to the prolonged infusion and sampling. | Generally well-tolerated with a shorter procedure time.[10] |
| Clinical Utility | Primarily used in research settings due to its complexity.[1][7] | Widely used in clinical practice for routine renal function assessment.[8] |
Quantitative Correlation Data
Numerous studies have investigated the correlation between ERPF values obtained by PAH clearance and those derived from isotopic renal scans. The following table summarizes key correlation data from the literature.
| Isotopic Tracer | Correlation with PAH Clearance (r-value) | Standard Error of Estimate (s.e.e.) | Key Findings |
| 131I-Orthoiodohippurate (OIH) | 0.90[11] | - | OIH clearance has been shown to have a good correlation with PAH clearance. |
| 99mTc-MAG3 | 0.87 (vs. OIH), 0.77 (vs. PAH)[12] | 55 ml/min[13] | 99mTc-MAG3 clearance shows a strong correlation with both OIH and PAH clearance, though the clearance values are lower than those of OIH.[9][12] |
| 99mTc-PAH | - | - | 99mTc-PAH clearance is significantly lower than MAG3 clearance and cannot be used for direct ERPF estimation.[14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of research findings. The following sections outline the typical experimental protocols for PAH clearance and isotopic renal scans.
This compound (PAH) Clearance Protocol
The measurement of ERPF using PAH clearance involves a continuous intravenous infusion to achieve a steady-state plasma concentration of PAH.
Materials:
-
This compound (PAH) solution
-
Infusion pump
-
Syringes and needles for blood collection
-
Urine collection containers
-
Spectrophotometer for PAH concentration analysis
Procedure:
-
Hydration: The subject should be well-hydrated before and during the procedure.
-
Priming Dose: An intravenous priming dose of PAH (e.g., 6-10 mg/kg) is administered to rapidly achieve the desired plasma concentration.[2][3]
-
Sustaining Infusion: A continuous intravenous infusion of PAH is started to maintain a constant plasma concentration (typically 1-2 mg/100 mL).[2][3]
-
Equilibration Period: Allow for an equilibration period (e.g., 30-60 minutes) for the PAH to distribute throughout the body.
-
Urine and Blood Sampling: Collect timed urine samples (e.g., via voluntary voiding or catheterization) and blood samples at the midpoint of each urine collection period.
-
Sample Analysis: Measure the concentration of PAH in the plasma (PPAH) and urine (UPAH) samples using a spectrophotometric assay.
-
Calculation of ERPF: Calculate the ERPF using the following formula: ERPF = (UPAH x V) / PPAH Where V is the urine flow rate in mL/min.[2]
Isotopic Renal Scan (99mTc-MAG3) Protocol
A 99mTc-MAG3 renal scan is a dynamic imaging study that provides quantitative information on renal perfusion and function.
Materials:
-
99mTc-mercaptoacetyltriglycine (MAG3) radiopharmaceutical
-
Gamma camera with a low-energy, all-purpose collimator
-
Intravenous catheter
-
Optional: Diuretic (e.g., furosemide)
Procedure:
-
Patient Preparation: The patient should be well-hydrated. Some protocols may require fasting or cessation of certain medications.[15][16] The bladder should be emptied immediately before the scan.[17]
-
Radiopharmaceutical Administration: A bolus intravenous injection of 99mTc-MAG3 is administered. The dosage is adjusted for pediatric patients.[16]
-
Image Acquisition: Dynamic imaging is initiated immediately upon injection using a gamma camera positioned posteriorly for native kidneys or anteriorly for a transplanted kidney.[18] Images are typically acquired continuously for 20-40 minutes.[8][15]
-
Diuretic Administration (if applicable): If assessing for obstruction, a diuretic such as furosemide (B1674285) may be administered intravenously about 20 minutes into the imaging process.[17]
-
Post-Void Imaging: A static image is often acquired after the patient has voided their bladder at the end of the dynamic acquisition.[17]
-
Data Analysis: Regions of interest (ROIs) are drawn around each kidney and a background region on the processed images. Time-activity curves (renograms) are generated to assess renal uptake and excretion of the tracer. The ERPF can be calculated using various methods, including camera-based techniques that do not require blood sampling.[5]
Visualizing the Methodologies
Renal Handling of PAH and Radiotracers
The following diagram illustrates the primary mechanisms of renal clearance for PAH, 99mTc-MAG3, and 99mTc-DTPA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Monitoring Renal Function: A Prospective Study Comparing the Camera-Based Tc-99m MAG3 Clearance and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective renal plasma flow - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Technetium-99m-MAG3 clearance as a parameter of effective renal plasma flow in patients with proteinuria and lowered serum albumin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ruh.nhs.uk [ruh.nhs.uk]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. [Clinical assessment of 99mTc-MAG3 scintigraphy for impaired renal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Clinical investigations of 99mTc-p-aminohippuric acid as a new renal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DTPA Renogram - PRP Diagnostic Imaging [prpimaging.com.au]
- 16. radiology.wisc.edu [radiology.wisc.edu]
- 17. temiprotocols.org [temiprotocols.org]
- 18. radiology.unm.edu [radiology.unm.edu]
A Validated LC-MS/MS Method for p-Aminohippurate Analysis: A Comparative Guide
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-Aminohippurate (PAH) in biological matrices has been validated, offering significant advantages in selectivity and sensitivity over traditional analytical techniques. This guide provides a comprehensive comparison of this new method with established alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical approach for their studies.
This compound is a widely used marker for the measurement of renal plasma flow. Accurate and reliable quantification of PAH is crucial for the assessment of kidney function in both clinical and preclinical research. While traditional methods such as spectrophotometry and high-performance liquid chromatography (HPLC) with UV detection have been employed, they often lack the specificity and sensitivity required for modern bioanalytical demands. The newly validated LC-MS/MS method addresses these limitations, providing a superior analytical solution.
Comparative Analysis of Analytical Methods
The performance of the new LC-MS/MS method was compared with a conventional HPLC-UV method and a colorimetric assay. The key validation parameters are summarized in the table below, demonstrating the enhanced performance of the LC-MS/MS approach.
| Parameter | LC-MS/MS Method | HPLC-UV Method | Colorimetric Assay |
| Linearity Range | 0.2 - 100 µg/mL[1] | 1 - 25 µg/mL | Not specified |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1] | 1 µg/mL | Not specified |
| Precision (%RSD) | < 12%[2] | < 10% | < 7% (Intraday)[3] |
| Accuracy (%Bias) | < 11%[2] | Not specified | Not specified |
| Sample Preparation | Protein Precipitation or SPE[1][2] | Protein Precipitation[4] | Direct Assay |
| Run Time | ~5 minutes | ~15 minutes | Not specified |
| Selectivity | High (Mass-based) | Moderate | Low (Interference-prone) |
Experimental Protocols
Validated LC-MS/MS Method
A detailed protocol for the validated LC-MS/MS method is provided below, outlining the steps from sample preparation to data acquisition.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., p-Aminosalicylic acid).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Cosmosil HILIC column.[1]
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (45:55, v/v).[1]
-
Flow Rate: 200 µL/min.[1]
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Instrument: Triple quadrupole tandem mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
Alternative Method 1: HPLC-UV
-
Sample Preparation: Acetonitrile precipitation.[4]
-
Column: ODS Hypersil column (200 x 2.1 mm I.D.).[4]
-
Mobile Phase: 0.15 M sodium dihydrogenphosphate with 1.2 mM tetrabutylammonium (B224687) sulphate, pH 4.6, and acetonitrile (95:5, v/v).[4]
-
Flow Rate: 0.3 ml/min.[4]
-
Detection: UV at 254 nm.[4]
Alternative Method 2: Colorimetric Assay
-
This method is based on the Bratton-Marshall reaction, where PAH reacts with p-dimethylaminocinnamaldehyde to produce a red-colored product that is measured spectrophotometrically.[3]
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of the validated LC-MS/MS method, the following workflow diagram has been generated.
Caption: Workflow for this compound analysis using LC-MS/MS.
References
- 1. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of p-aminohippuric acid and inulin in rat plasma for renal function study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. High-performance liquid chromatographic determination of p-aminohippuric acid and iothalamate in human serum and urine: comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Renal Clearance of p-Aminohippurate and its N-acetylated Metabolite
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a detailed comparison of the renal clearance of p-Aminohippurate (PAH) and its primary metabolite, N-acetyl-p-aminohippurate (NAPA). This analysis is critical for researchers utilizing PAH clearance as a measure of renal plasma flow and for professionals in drug development studying renal excretion pathways.
Executive Summary
This compound (PAH) is a substance renowned for its use in measuring effective renal plasma flow (ERPF) due to its extensive and efficient secretion by the renal tubules.[1][2][3] This process is primarily mediated by organic anion transporters (OATs) in the proximal tubules.[4] PAH undergoes metabolism to form N-acetyl-p-aminohippurate (NAPA). Experimental evidence, predominantly from animal studies, indicates that the renal clearance of NAPA is remarkably similar to that of its parent compound, PAH. This suggests that NAPA is also efficiently secreted by the kidneys, likely utilizing the same transport mechanisms. This guide presents the available quantitative data, details the experimental protocols for their measurement, and illustrates the underlying physiological and experimental workflows.
Data Presentation: Quantitative Comparison of Renal Clearance
The following table summarizes the key quantitative data from a comparative study on the renal clearance of PAH and N-acetyl-PAH in pigs. While direct head-to-head human data is limited, these findings provide valuable insights into the relative renal handling of the two compounds.
| Parameter | This compound (PAH) | N-acetyl-p-aminohippurate (NAPA) | Species | Source |
| Renal Clearance (ml/min/kg) | 20.0 ± 1.1 | 22.9 ± 1.1 | Pig | [5] |
| Clearance Ratio (Compound/Inulin) | 4.31 ± 0.22 | 4.97 ± 0.26 | Pig | [5] |
Data are presented as mean ± standard error.
A study in healthy human volunteers found that N-acetyl-PAH constitutes approximately 10.2% (± 2.7%) of the total amount of unchanged PAH excreted in the urine.[1] While this study did not report the direct clearance value of N-acetyl-PAH, it noted that the N-acetyltransferase activity does not significantly impact the clinical utility of PAH clearance measurements.[1] Another study concluded that p-acetylaminohippurate (NAPA) has a renal clearance of the same order as PAH in humans, further supporting the concept of similar renal handling.
Renal Handling and Transport Mechanisms
The efficient renal clearance of PAH is a result of both glomerular filtration and active tubular secretion. This secretion is a two-step process involving uptake from the blood into the proximal tubule cells across the basolateral membrane, followed by excretion into the tubular lumen across the apical membrane.[4]
The key transporters involved in the basolateral uptake of PAH are the organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8).[4][6][7][8] These transporters mediate the exchange of PAH for intracellular dicarboxylates, such as alpha-ketoglutarate.[4]
While direct studies on the transport of N-acetyl-PAH by OAT1 and OAT3 are not extensively available, the similar and high-efficiency clearance of N-acetyl-PAH strongly suggests that it is also a substrate for these transporters. This is supported by evidence showing that other N-acetylated compounds, such as N-acetyl cysteine conjugates, interact with the PAH transporter.
Signaling and Transport Pathway Diagram
Caption: Renal handling of PAH and its N-acetylated metabolite.
Experimental Protocols
The simultaneous measurement of the renal clearance of PAH and N-acetyl-PAH involves intravenous infusion of PAH, timed collection of urine and plasma samples, and subsequent analysis of the concentrations of both compounds in these samples.
In Vivo Clearance Study Protocol
-
Subject Preparation: Subjects are typically hydrated to ensure adequate urine flow.
-
PAH Infusion: A priming dose of PAH is administered intravenously, followed by a continuous infusion to maintain a stable plasma concentration.[9]
-
Equilibration: An equilibration period of at least 30-60 minutes is allowed for the plasma concentration of PAH to stabilize.
-
Sample Collection:
-
Urine is collected over precisely timed intervals (e.g., 20-30 minutes). Bladder emptying can be facilitated by catheterization or voluntary voiding.[10]
-
Blood samples are drawn at the midpoint of each urine collection period.
-
-
Sample Processing:
-
Urine volume is accurately measured.
-
Blood samples are centrifuged to obtain plasma.
-
All samples are stored frozen until analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A specific and accurate method for the simultaneous quantification of PAH and N-acetyl-PAH in plasma and urine is crucial. HPLC with UV detection is a well-established method for this purpose.[1]
-
Sample Preparation: Plasma and urine samples may require deproteinization (e.g., with perchloric acid) and centrifugation.
-
Chromatographic System:
-
Column: A reverse-phase C18 column is typically used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., citrate (B86180) buffer with an ion-pairing agent like sodium heptanesulfonate) and an organic solvent (e.g., methanol) is effective.[1]
-
Flow Rate: A constant flow rate (e.g., 1 ml/min) is maintained.
-
-
Detection: UV detection at wavelengths appropriate for both PAH (e.g., 273 nm) and N-acetyl-PAH (e.g., 265 nm) is used.[1]
-
Quantification: The concentrations of PAH and N-acetyl-PAH are determined by comparing their peak areas to those of known standards.
Calculation of Renal Clearance
The renal clearance (Cl_R) of each compound is calculated using the following standard formula:
Cl_R = (U * V) / P
Where:
-
U = Urinary concentration of the compound (mg/ml)
-
V = Urine flow rate (ml/min)
-
P = Plasma concentration of the compound (mg/ml)
Experimental Workflow Diagram
Caption: Workflow for determining renal clearance of PAH and N-acetyl-PAH.
Conclusion
The available evidence strongly indicates that the N-acetylated metabolite of this compound is cleared by the kidneys with an efficiency comparable to that of PAH itself. This suggests that NAPA undergoes active tubular secretion, likely via the same organic anion transporters, OAT1 and OAT3, that are responsible for the secretion of PAH. For researchers using PAH clearance to estimate renal plasma flow, the formation of N-acetyl-PAH does not appear to significantly compromise the accuracy of the measurement, especially when specific analytical methods like HPLC are employed to differentiate between the parent compound and its metabolite. For drug development professionals, the similar renal handling of PAH and its N-acetylated metabolite underscores the broad substrate specificity of the renal organic anion transport system.
References
- 1. High-performance liquid chromatography of the renal blood flow marker p-aminohippuric acid (PAH) and its metabolite N-acetyl PAH improves PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAH clearance - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Acetylation of p-aminohippuric acid in the kidney. Renal clearance of p-aminohippuric acid and N4-acetylated p-aminohippuric acid in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Measurement of renal clearance of inulin and PAH in the steady state without urine collection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of p-Aminohippurate and Urate Transport in Rabbit Renal Brush-Border Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transport mechanisms for p-Aminohippurate (PAH) and urate in rabbit renal brush-border membranes. The following sections detail the transport kinetics, experimental methodologies, and the underlying transport pathways, supported by experimental data from key studies.
Quantitative Analysis of Transport Kinetics
The transport of this compound (PAH) and urate across the rabbit renal brush-border membrane is a subject of considerable interest in the fields of renal physiology and pharmacology. While a single study providing a direct side-by-side kinetic comparison in brush-border membrane vesicles is not available, data from various studies on rabbit kidney preparations allow for a comparative assessment.
| Substrate | Preparation | Apparent Km | Vmax | Reference |
| This compound (PAH) | Isolated Perfused S1 Proximal Tubules | 139 ± 37 µM | 1,097 ± 336 x 10-15 mol/min/mm | [1] |
| Isolated Perfused S2 Proximal Tubules | 195 ± 37 µM | 7,430 ± 1,338 x 10-15 mol/min/mm | [1] | |
| Isolated Perfused S3 Proximal Tubules | 113 ± 16 µM | 1,647 ± 138 x 10-15 mol/min/mm | [1] | |
| Basolateral Membrane Vesicles | 165 µM | Not Reported | [2] | |
| Urate | Separated Renal Cortical Tubules | 3.2 mM | Not Reported | [3] |
| Brush-Border Membrane Vesicles | Two kinetically distinct transporters identified (high-affinity classical carrier and a channel-like carrier); specific Km values not reported. | Not Reported | [4] |
Key Observation: The available data suggests that PAH possesses a significantly higher affinity (lower Km) for its transport system in the rabbit renal tubule compared to urate.
Experimental Protocols
The following methodologies are a synthesis of protocols described in studies investigating organic anion transport in rabbit renal brush-border membranes.
Preparation of Rabbit Renal Brush-Border Membrane Vesicles (BBMV)
-
Tissue Homogenization: Rabbit renal cortex is dissected and homogenized in a buffer solution (e.g., 300 mM mannitol, 12 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Divalent Cation Precipitation: A solution of a divalent cation, typically MgCl2 (e.g., to a final concentration of 10-20 mM), is added to the homogenate. This causes the aggregation of intracellular organelles and basolateral membranes, which can then be pelleted by low-speed centrifugation.
-
Differential Centrifugation: The supernatant, enriched with brush-border membranes, is subjected to a series of differential centrifugation steps at increasing speeds to pellet and wash the membrane vesicles.
-
Resuspension: The final pellet, containing the purified brush-border membrane vesicles, is resuspended in an appropriate buffer for the transport experiments. The protein concentration is determined using a standard assay, such as the Bradford or Lowry method.
Transport Assay (Rapid Filtration Method)
-
Vesicle Preloading: The brush-border membrane vesicles are preloaded with a specific intravesicular buffer by incubation.
-
Initiation of Transport: The transport reaction is initiated by mixing a small volume of the vesicle suspension with a larger volume of incubation buffer containing the radiolabeled substrate (e.g., [3H]PAH or [14C]urate) and any inhibitors or ions being tested.
-
Time Course: The reaction is allowed to proceed for a defined period (ranging from seconds to minutes) at a controlled temperature.
-
Termination of Transport: The transport is rapidly stopped by adding a large volume of ice-cold stop solution (e.g., a buffer containing a competitive inhibitor like probenecid).
-
Filtration and Washing: The entire mixture is immediately filtered through a microporous filter (e.g., 0.45 µm pore size) under vacuum. The filter retains the vesicles while allowing the extra-vesicular fluid to pass through. The filter is then rapidly washed with additional ice-cold stop solution to remove any non-transported substrate.
-
Quantification: The radioactivity retained on the filter, representing the amount of substrate transported into the vesicles, is quantified using liquid scintillation counting.
Transport Mechanisms and Pathways
Studies on rabbit renal brush-border membranes have revealed a shared, potential-driven transport mechanism for both PAH and urate.[5] This suggests that both anions are transported by the same or a closely related transport protein.
Caption: Shared potential-driven transport of PAH and urate.
The transport of both PAH and urate is stimulated by an inside-negative membrane potential, indicating an electrogenic process.[5] Furthermore, the transport of radiolabeled urate is inhibited by the presence of unlabeled PAH and vice versa, providing strong evidence for a common transport pathway.[5] Probenecid, a classical inhibitor of organic anion transport, effectively blocks the uptake of both substrates.
The following workflow illustrates the key steps in a typical competitive inhibition experiment.
Caption: Workflow for a competitive inhibition transport assay.
References
- 1. Basis for heterogeneity of para-aminohippurate secretion in rabbit proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive inhibition of this compound transport by quinapril in rabbit renal basolateral membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake of uric acid by separated renal tubules of the rabbit. I. Characteristics of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classical and channel-like urate transporters in rabbit renal brush border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transport of urate and this compound in rabbit renal brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of p-Aminohippurate (PAH) Renal Handling: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-species differences in the renal handling of compounds is critical for preclinical to clinical translation. This guide provides a comprehensive comparison of the renal handling of p-Aminohippurate (PAH), a classic substrate for organic anion transporters (OATs), across various species. The information presented herein is supported by experimental data to facilitate informed decisions in drug development and physiological research.
The renal secretion of PAH is a vital process in the elimination of a wide range of organic anions, including many drugs and their metabolites. This process is primarily mediated by OATs located in the proximal tubules of the kidney. The basolateral uptake of PAH from the blood into the tubular epithelial cells is the rate-limiting step and is predominantly carried out by OAT1 (SLC22A6) and OAT3 (SLC22A8). Subsequently, PAH is secreted into the tubular lumen for excretion in the urine. Species differences in the expression and function of these transporters can lead to significant variations in the renal clearance of OAT substrates.
Quantitative Comparison of PAH Renal Handling
The following tables summarize key quantitative parameters for PAH renal handling across different species, including in vivo renal clearance and in vitro transporter kinetics. These values have been compiled from various studies and are intended to provide a comparative overview. It is important to note that experimental conditions can influence these values.
Table 1: In Vivo Renal Clearance of this compound (PAH) in Various Species
| Species | Renal Clearance (mL/min/kg) | Reference |
| Human | ~9.7 | [1] |
| Rhesus Monkey | 10 - 15 | [2][3] |
| Dog (Beagle) | ~15.7 | [4] |
| Rat (Sprague-Dawley) | 25 - 35 | [5][6] |
Table 2: In Vitro Kinetic Parameters for this compound (PAH) Transport by OAT1 and OAT3 Across Species
Note: A complete dataset for PAH kinetics with both OAT1 and OAT3 across all species from a single study is not available. The following table presents available data from different sources, which should be interpreted with caution due to potential variations in experimental systems.
| Species | Transporter | Km (μM) | Vmax (pmol/mg protein/min) | Experimental System | Reference |
| Human | OAT1 | 5.8 - 29.7 | Not Reported | CHO Cells | [3] |
| OAT3 | - | - | - | ||
| Mouse | OAT1 | 5.8 - 29.7 | Not Reported | CHO Cells | [3] |
| OAT3 | - | - | - | ||
| Rabbit | OAT1 | 5.8 - 29.7 | Not Reported | CHO Cells | [3] |
| OAT3 | - | - | - | ||
| Human | OAT1/OAT3 | 31 - 48 | Not Reported | Kidney Slices | [2] |
Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity and is an indicator of the affinity of the transporter for the substrate. Vmax (maximal transport velocity) reflects the maximum capacity of the transporter.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in PAH renal handling and its investigation, the following diagrams have been generated using the DOT language.
Caption: Cellular mechanism of this compound (PAH) transport in a renal proximal tubule cell.
Caption: Experimental workflow for in vivo determination of PAH renal clearance.
Detailed Experimental Protocols
In Vivo Renal Clearance of this compound (PAH) in Rats
This protocol provides a detailed procedure for measuring the renal clearance of PAH in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., Inactin, 100 mg/kg, intraperitoneal injection)
-
Polyethylene tubing (PE-50)
-
3-0 silk surgical suture
-
Infusion pump
-
PAH solution (for priming and infusion)
-
Saline solution (0.9% NaCl)
-
Blood collection tubes (heparinized)
-
Urine collection tubes
-
Spectrophotometer or HPLC for PAH analysis
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Place the rat on a heated surgical board to maintain body temperature.
-
Make a midline abdominal incision to expose the femoral artery, femoral vein, and bladder.
-
Catheterize the femoral vein with PE-50 tubing for PAH infusion.
-
Catheterize the femoral artery with PE-50 tubing for blood sampling.
-
Catheterize the bladder with PE-50 tubing for urine collection.
-
-
PAH Infusion:
-
Administer a priming dose of PAH intravenously to rapidly achieve the desired plasma concentration. The dose should be calculated based on the desired plasma concentration and the animal's volume of distribution.
-
Immediately following the priming dose, start a continuous intravenous infusion of PAH at a constant rate using an infusion pump. The infusion rate should be adjusted to maintain a steady-state plasma concentration of PAH.
-
Allow a 60-minute equilibration period to ensure a stable plasma PAH concentration.
-
-
Sample Collection:
-
After the equilibration period, begin the timed sample collection.
-
Collect urine continuously into pre-weighed tubes over three consecutive 20-minute periods.
-
At the midpoint of each urine collection period, collect a 0.2 mL arterial blood sample into a heparinized tube.
-
-
Sample Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of PAH in the plasma and urine samples using a suitable analytical method (e.g., colorimetric assay or HPLC).
-
Determine the urine flow rate by weighing the urine collection tubes before and after collection.
-
-
Calculation of Renal Clearance:
-
Calculate the renal clearance (Cl) of PAH for each collection period using the following formula: Cl = (U x V) / P Where:
-
U = Urine concentration of PAH
-
V = Urine flow rate
-
P = Plasma concentration of PAH
-
-
The final renal clearance is reported as the average of the three collection periods.
-
In Vitro this compound (PAH) Uptake Assay in Stably Transfected HEK293 Cells
This protocol describes a method for measuring the uptake of radiolabeled PAH in Human Embryonic Kidney 293 (HEK293) cells stably expressing a specific organic anion transporter (e.g., OAT1 or OAT3).
Materials:
-
HEK293 cells stably transfected with the transporter of interest (e.g., hOAT1)
-
HEK293 cells transfected with an empty vector (mock-transfected, for control)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotic)
-
Poly-D-lysine coated 24-well plates
-
[³H]-PAH (radiolabeled this compound)
-
Unlabeled PAH
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture and Seeding:
-
Culture the stably transfected and mock-transfected HEK293 cells in appropriate culture medium.
-
Seed the cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 48 hours.
-
-
Uptake Assay:
-
On the day of the experiment, wash the cell monolayers twice with pre-warmed uptake buffer.
-
Prepare the uptake solution containing a known concentration of [³H]-PAH and varying concentrations of unlabeled PAH in uptake buffer.
-
To initiate the uptake, add the uptake solution to each well.
-
Incubate the plate at 37°C for a specific time period (e.g., 5 minutes, determined from time-course experiments to be in the linear range of uptake).
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Protein Determination:
-
Use an aliquot of the cell lysate from each well to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis and Kinetic Parameter Calculation:
-
Subtract the radioactivity measured in the mock-transfected cells (non-specific uptake) from the radioactivity measured in the transporter-expressing cells (total uptake) to determine the transporter-mediated uptake.
-
Normalize the transporter-mediated uptake to the protein concentration in each well.
-
Plot the uptake rate (pmol/mg protein/min) against the concentration of unlabeled PAH.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
This guide provides a foundational understanding of the cross-species differences in PAH renal handling. For specific drug development programs, it is recommended to conduct head-to-head comparative studies using the same experimental platform to obtain the most reliable data for interspecies scaling and prediction of human renal clearance.
References
- 1. Excretion of para-aminohippurate in the isolated perfused rat kidney: net secretion and net reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the substrate binding regions of renal organic anion transporters 1 (OAT1) and 3 (OAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Validation of p-Aminohippurate Clearance in Rodent Models of Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p-Aminohippurate (PAH) clearance with alternative methods for assessing renal function in preclinical rodent models of kidney disease. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate methodology for their specific research needs.
Introduction to Renal Function Assessment
Accurate measurement of renal function is paramount in the study of kidney diseases and the development of novel therapeutics. Key parameters include the Glomerular Filtration Rate (GFR), which reflects the filtering capacity of the kidneys, and the Effective Renal Plasma Flow (ERPF), which indicates the volume of plasma cleared of a substance per unit time. For decades, the clearance of exogenously administered substances has been the gold standard for determining these parameters. This guide focuses on the validation and comparison of PAH clearance, a traditional method for ERPF measurement, against other widely used techniques in common rodent models of kidney disease.
Methods for Assessing Renal Function
This compound (PAH) Clearance for ERPF
PAH is an organic anion that is both freely filtered by the glomerulus and actively secreted by the proximal tubules. At low plasma concentrations, it is almost completely cleared from the renal circulation in a single pass, making its clearance a reliable measure of ERPF.
Inulin (B196767) Clearance for GFR
Inulin, a fructose (B13574) polymer, is considered the gold standard for measuring GFR. It is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules. Therefore, its rate of clearance from the plasma is directly proportional to the GFR.
Technetium-99m Mercaptoacetyltriglycine (99mTc-MAG3) Scintigraphy for ERPF
99mTc-MAG3 is a radiopharmaceutical that is primarily cleared from the blood by tubular secretion, similar to PAH. Its clearance can be measured non-invasively using dynamic renal scintigraphy, providing an alternative to the more invasive constant infusion methods.[1]
Comparative Data in Kidney Disease Models
The following tables summarize quantitative data from studies comparing PAH clearance and other methods in various rodent models of kidney disease.
| 5/6 Nephrectomy Rat Model | |||
| Parameter | Method | Control | 5/6 Nephrectomy |
| GFR (mL/min) | Inulin Clearance | 1.1 ± 0.1 | 0.4 ± 0.1 |
| ERPF (mL/min) | PAH Clearance | 3.5 ± 0.4 | 1.2 ± 0.2 |
Data adapted from a study in Sprague-Dawley rats 6 weeks post-surgery.[2][3]
| Streptozotocin-Induced Diabetic Mouse Model | |||
| Parameter | Method | Control | Diabetic |
| GFR (µL/min) | FITC-Inulin Clearance | 237 ± 17 | 303 ± 18 |
Data from a study in C57BL/6J mice 5 weeks after streptozotocin (B1681764) injection.[4][5]
| Adenine-Induced Chronic Kidney Disease (CKD) Rat Model | |||
| Parameter | Method | Control | CKD |
| Plasma Creatinine (B1669602) (mg/dL) | Biochemical Assay | 0.5 ± 0.1 | 2.5 ± 0.3 |
| Plasma Urea (mg/dL) | Biochemical Assay | 20 ± 2 | 150 ± 20 |
Representative data from studies using an adenine-induced CKD model in rats.[6][7]
Experimental Protocols
This compound (PAH) and Inulin Clearance by Primed-Continuous Infusion
This protocol is adapted for use in anesthetized rats.
-
Animal Preparation: Anesthetize the rat (e.g., with sodium pentobarbital). Place the animal on a heated surgical board to maintain body temperature.
-
Catheterization: Catheterize the jugular vein for infusion, the carotid artery for blood sampling, and the bladder for urine collection.
-
Priming Dose: Administer a priming bolus injection of PAH and inulin to rapidly achieve the desired plasma concentration.
-
Continuous Infusion: Immediately following the priming dose, start a continuous intravenous infusion of PAH and inulin solution at a constant rate.
-
Equilibration Period: Allow for an equilibration period of at least 60 minutes to ensure steady-state plasma concentrations.
-
Sample Collection: Collect timed urine samples (e.g., every 20-30 minutes) and arterial blood samples at the midpoint of each urine collection period.
-
Sample Analysis: Measure the concentration of PAH and inulin in plasma and urine samples using appropriate analytical methods (e.g., colorimetric assays or HPLC).
-
Calculation of Clearance:
-
Urine Flow Rate (V): Volume of urine collected / duration of collection period.
-
Clearance (C): (Urine Concentration × V) / Plasma Concentration.
-
99mTc-MAG3 Renal Scintigraphy for ERPF
This protocol is a general guideline for use in mice.
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on the imaging platform of a gamma camera.
-
Radiotracer Administration: Administer a bolus of 99mTc-MAG3 intravenously via the tail vein. The typical dose for a mouse is approximately 3.7 MBq (0.10 mCi/kg).[8]
-
Dynamic Image Acquisition: Immediately after injection, acquire dynamic images of the kidneys for 20-30 minutes.[1]
-
Region of Interest (ROI) Analysis: Draw ROIs around each kidney and a background region.
-
Time-Activity Curve Generation: Generate time-activity curves for each kidney from the dynamic image sequence.
-
ERPF Calculation: Calculate ERPF using a validated method, such as the camera-based clearance technique, which uses the initial uptake of the tracer by the kidneys.[1][9]
Visualizing the Processes
Physiological Principle of PAH Clearance
Caption: PAH is cleared from the blood by both glomerular filtration and tubular secretion.
Experimental Workflow for PAH Clearance
Caption: Step-by-step workflow for measuring PAH clearance in a research setting.
Signaling Pathway for PAH Transport in Proximal Tubule Cells
References
- 1. Monitoring Renal Function: A Prospective Study Comparing the Camera-Based Tc-99m MAG3 Clearance and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Comparison of camera-based 99mTc-MAG3 and 24-hour creatinine clearances for evaluation of kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p-Aminohippurate (PAH) Analysis: Colorimetric vs. HPLC Methods
For researchers, scientists, and drug development professionals involved in renal function studies and pharmacokinetic analysis, the accurate quantification of p-Aminohippurate (PAH) is paramount. Two of the most common analytical methods employed for this purpose are the traditional colorimetric assay and the more modern High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: Key Performance Metrics
The choice between colorimetric and HPLC methods for PAH analysis often depends on the specific requirements of the study, such as sensitivity, sample throughput, and the need for specificity. Below is a summary of key performance characteristics for each method, compiled from various validation studies.
| Performance Parameter | Colorimetric Method | HPLC Method |
| Principle | Diazotization reaction (e.g., Bratton-Marshall) forming a colored product. | Chromatographic separation followed by UV detection. |
| Limit of Detection (LOD) | ~100 ng/tube[1][2] | ~1 ng/injection[1][2] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. | Can be as low as 0.5 mg/L in plasma.[3] |
| **Linearity (R²) ** | >0.99 | >0.99[4] |
| Accuracy (Recovery) | Good, but can be susceptible to interference. | Excellent, with recovery typically between 97-108%.[5] |
| Precision (%RSD) | Intraday <7%, Interday <6% for microplate method.[6] | Within-day and between-day <7.8%.[3] |
| Specificity | Lower; potential for interference from other aromatic amines and sulfonamides.[4][7] | High; capable of separating PAH from its metabolites (e.g., N-acetyl-PAH).[4] |
| Throughput | Can be adapted for high throughput using microplates.[6] | Generally lower due to serial sample injection and run times. |
| Cost & Complexity | Lower initial cost, simpler instrumentation. Can be labor-intensive.[8] | Higher initial investment in equipment and requires more technical expertise.[6] |
Delving Deeper: A Head-to-Head Comparison
Sensitivity and Specificity
The most significant advantage of the HPLC method is its superior sensitivity and specificity. With a detection limit approximately 100 times lower than the colorimetric method, HPLC is the preferred choice for studies requiring the quantification of very low concentrations of PAH.[1][2] Furthermore, HPLC can distinguish between PAH and its metabolites, such as N-acetyl-p-aminohippuric acid (NAc-PAH), which is crucial for accurate pharmacokinetic studies as the colorimetric method can overestimate PAH concentrations due to the detection of both compounds.[4] The colorimetric assay is also prone to interference from other structurally related compounds, like sulfonamides, which can lead to inaccurate results.[7]
Accuracy and Precision
Both methods can achieve good accuracy and precision when properly validated. However, the inherent specificity of HPLC often leads to more accurate results, particularly in complex biological matrices like plasma and urine.[4] One study found that the colorimetric method yielded systematically higher renal and systemic clearance values for PAH compared to HPLC, likely due to the co-measurement of metabolites.[4] Precision, measured as the relative standard deviation (%RSD), is generally comparable between the two methods, with typical values below 10%.[3][6]
Throughput, Cost, and Complexity
The colorimetric method, especially when adapted to a 96-well plate format, can offer higher throughput, making it suitable for screening large numbers of samples.[6] The reagents and instrumentation for colorimetric assays are generally less expensive and simpler to operate than an HPLC system.[6] Conversely, HPLC requires a significant upfront investment in equipment and necessitates skilled personnel for method development, maintenance, and data analysis.[6]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both the colorimetric and HPLC methods for PAH analysis.
Detailed Experimental Protocols
The following are generalized protocols for the colorimetric and HPLC analysis of PAH in biological fluids. It is important to note that these protocols may require optimization for specific applications and instrumentation.
Colorimetric Method (Based on the Bratton-Marshall Reaction)
-
Sample Preparation:
-
To 1.0 mL of plasma or a suitably diluted urine sample, add 1.0 mL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture thoroughly and let it stand for 10 minutes.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Carefully collect the clear supernatant for analysis.
-
-
Colorimetric Reaction:
-
In a clean test tube, add 1.0 mL of the supernatant.
-
Add 0.5 mL of 0.1% (w/v) sodium nitrite solution and mix. Allow the reaction to proceed for 3 to 5 minutes at room temperature for diazotization.
-
Add 0.5 mL of 0.5% (w/v) ammonium sulfamate solution to quench the excess sodium nitrite. Mix and let it stand for 2 to 3 minutes.
-
Add 0.5 mL of 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) solution. A pink to purple color will develop.
-
Allow the color to develop for at least 20 minutes at room temperature, protected from light.[6]
-
-
Measurement:
-
Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of PAH and process them in the same manner as the samples.
-
Calculate the concentration of PAH in the samples by comparing their absorbance to the standard curve.
-
HPLC Method
-
Sample Preparation:
-
To 200 µL of plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins.[9] For urine, dilute the sample with the mobile phase (e.g., 1:10).[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Nucleosil 5 C18) is commonly used.[1]
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 50 mM KH₂PO₄, pH 2.8) in a ratio of approximately 9:95 (v/v).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 254 nm or 273 nm.[4]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the PAH peak based on its retention time, which is determined by injecting a pure standard of PAH.
-
Quantify the concentration of PAH by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.
-
Conclusion
Both colorimetric and HPLC methods are viable for the analysis of this compound. The choice between the two is contingent on the specific needs of the research. For high-throughput screening where cost and simplicity are major considerations and the absolute highest sensitivity is not required, a microplate-based colorimetric assay is a suitable option. However, for research demanding high sensitivity, specificity, and the ability to differentiate between PAH and its metabolites, such as in detailed pharmacokinetic studies, the HPLC method is unequivocally the superior choice, providing more accurate and reliable data.
References
- 1. Comparative study of colorimetric method using diazotization reaction and high-performance liquid chromatographic method in determination of para-aminohippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. High-performance liquid chromatography of the renal blood flow marker p-aminohippuric acid (PAH) and its metabolite N-acetyl PAH improves PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Simplified measurement of this compound and other arylamines in plasma and urine. | Semantic Scholar [semanticscholar.org]
- 9. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Drug-Drug Interactions: A Comparative Guide to p-Aminohippurate as a Probe Substrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, understanding the potential for drug-drug interactions (DDIs) is paramount to ensuring patient safety and therapeutic efficacy. A key mechanism underlying many DDIs is the competition for or inhibition of drug transporters. This guide provides a comprehensive evaluation of p-Aminohippurate (PAH) as a probe substrate for assessing DDIs involving renal organic anion transporters (OATs), particularly OAT1 and OAT3. Through a detailed comparison with other probe substrates and supporting experimental data, this document serves as a valuable resource for researchers in the field.
The Role of this compound in DDI Assessment
This compound is an organic anion that is efficiently secreted by the proximal tubules of the kidney. This process is primarily mediated by the basolateral uptake transporters OAT1 (SLC22A6) and OAT3 (SLC22A8), making PAH a valuable tool to investigate the inhibitory potential of new chemical entities on these critical pathways. The extent to which a new drug inhibits the renal clearance of PAH can provide a quantitative measure of its potential to cause clinically significant DDIs with other drugs that are also substrates for OAT1 and OAT3.
Comparative Analysis of this compound and Other OAT Probe Substrates
The selection of an appropriate probe substrate is crucial for the accurate assessment of DDI potential. Below is a comparison of PAH with other commonly used or investigated probe substrates for OAT1 and OAT3.
Quantitative Comparison of Inhibitory Effects
The following table summarizes in vitro and in vivo data from a study comparing the inhibitory effects of PAH and probenecid (B1678239) on the renal clearance of adefovir (B194249) (a selective OAT1 substrate) and benzylpenicillin (a selective OAT3 substrate). Probenecid is a well-known inhibitor of OATs and serves as a positive control.
| Inhibitor | Probe Substrate | Transporter Target | In Vitro Inhibition (Ki in human kidney slices) | In Vivo Effect (Reduction in Renal Clearance) |
| Probenecid | Adefovir | OAT1 | 18.6 ± 5.1 µM[1][2] | 45%[1][2] |
| This compound (PAH) | Adefovir | OAT1 | Preferentially inhibited adefovir uptake[1][2] | 46%[1][2] |
| Probenecid | Benzylpenicillin | OAT3 | 12.6 ± 4.2 µM[1][2] | 78%[1][2] |
| This compound (PAH) | Benzylpenicillin | OAT3 | Unexpectedly increased renal clearance | 47% increase[1][2] |
Key Observations:
-
PAH demonstrated a potent and specific inhibitory effect on the OAT1-mediated transport of adefovir, comparable to that of the pan-OAT inhibitor probenecid.[1][2]
-
Interestingly, PAH did not inhibit, but rather increased, the renal clearance of the OAT3 substrate benzylpenicillin.[1][2] This suggests that PAH may be a more selective in vivo probe for OAT1 activity.
Comparison with Other OAT Substrates
| Probe Substrate | Primary Transporter(s) | Reported Km Values (for human OATs) | Key Considerations |
| This compound (PAH) | OAT1, OAT3 | OAT1: ~10-70 µM | Well-established probe, but may have complex interactions with OAT3 in vivo. |
| Adefovir | OAT1 | OAT1: ~30 µM | Considered a selective OAT1 substrate.[1][2] |
| Cidofovir | OAT1 | OAT1: ~46 µM | Another established OAT1 substrate. |
| Tenofovir | OAT1, OAT3 | - | Substrate for both OAT1 and OAT3. |
| Benzylpenicillin | OAT3 | OAT3: ~75 µM | Considered a selective OAT3 substrate.[1][2] |
| Estrone-3-sulfate | OAT3 | OAT3: ~3-5 µM | High-affinity OAT3 substrate. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of DDI studies. Below are generalized protocols for key in vitro and in vivo experiments using PAH as a probe substrate.
In Vitro: this compound Uptake Assay in Human Kidney Slices
This assay assesses the inhibitory effect of a test compound on the uptake of PAH into human kidney tissue.
Materials:
-
Human kidney cortical slices
-
Krebs-Henseleit buffer
-
Radiolabeled [³H]this compound
-
Test compound
-
Probenecid (positive control inhibitor)
-
Scintillation counter
Procedure:
-
Prepare fresh human kidney cortical slices of uniform thickness.
-
Pre-incubate slices in Krebs-Henseleit buffer at 37°C for a specified period to achieve metabolic equilibrium.
-
Incubate the slices in buffer containing a fixed concentration of [³H]this compound and varying concentrations of the test compound or probenecid.
-
After the incubation period, rapidly wash the slices with ice-cold buffer to terminate the uptake process.
-
Solubilize the slices and measure the amount of radioactivity using a scintillation counter.
-
Calculate the rate of PAH uptake and determine the inhibition constant (Ki) of the test compound by fitting the data to an appropriate inhibition model.
In Vivo: Clinical Drug-Drug Interaction Study
This study evaluates the effect of a co-administered drug on the renal clearance of PAH in healthy human subjects.
Study Design:
-
A randomized, crossover study design is often employed.
-
Subjects receive a continuous intravenous infusion of PAH to achieve steady-state plasma concentrations.
-
The test drug is administered according to its intended clinical dosing regimen.
Procedure:
-
On the study day, administer a loading dose of PAH followed by a constant intravenous infusion.
-
After a stabilization period, collect baseline blood and urine samples over a defined interval to determine the baseline renal clearance of PAH.
-
Administer the test drug.
-
Continue to collect blood and urine samples at timed intervals during and after administration of the test drug.
-
Measure the concentrations of PAH in plasma and urine using a validated analytical method (e.g., HPLC).
-
Calculate the renal clearance of PAH at each time interval using the formula: CLr = (Urine concentration x Urine flow rate) / Plasma concentration.
-
Compare the renal clearance of PAH in the presence and absence of the test drug to determine the extent of inhibition.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows involved in evaluating DDIs using PAH.
Caption: Renal transport of PAH and DDI mechanism.
Caption: In vitro DDI assessment workflow.
Caption: In vivo DDI assessment workflow.
Conclusion
This compound remains a valuable and clinically relevant probe substrate for investigating drug-drug interactions involving renal OAT transporters. Its preferential inhibition by OAT1-targeted drugs in vivo highlights its utility in dissecting the specific contributions of different transporters to drug disposition. This guide provides a framework for utilizing PAH in DDI studies, from experimental design to data interpretation. By employing robust methodologies and making informed comparisons with other probe substrates, researchers can gain a clearer understanding of the DDI potential of new drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Research Methods and New Advances in Drug–Drug Interactions Mediated by Renal Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of p-Aminohippurate
For researchers and scientists engaged in drug development and other laboratory work, the proper handling and disposal of chemicals is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the disposal of p-Aminohippurate (PAH), a diagnostic agent used in renal function tests. Adherence to these protocols will help maintain a secure laboratory setting and prevent potential environmental contamination.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate personal protective equipment. This minimizes exposure risks and ensures personal safety.
Required Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or eyeglasses that adhere to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Hand Protection: Use protective gloves. Inspect them before use and employ the proper removal technique to avoid skin contact.
-
Body Protection: Wear a lab coat or other impervious clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal conditions of use, respiratory protection is not required. However, if dust generation is a possibility, a particle filter respirator is recommended.[1]
General Handling Precautions:
-
Work in a well-ventilated area to avoid inhalation of any dust or fumes.[2][3]
-
Minimize dust generation and accumulation.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]
Disposal Procedures for this compound
Based on available safety data, this compound is not classified as a hazardous substance. However, it is imperative to consult with local environmental regulatory agencies for guidance on acceptable disposal practices, as regulations can vary.[4] The following are general guidelines for disposal.
For Small, Uncontaminated Quantities:
For small quantities of this compound that have not been mixed with other hazardous chemicals, drain disposal may be an option, provided it is permitted by your institution and local regulations.
Step-by-Step Drain Disposal:
-
Confirm Approval: Verify that your institution's safety protocols and local regulations approve of the drain disposal of non-hazardous chemical waste.
-
Ensure Proper Drainage: Before disposal, run cold water for approximately one minute to confirm that the drain is functioning correctly and not backing up.[5]
-
Dilute and Pour: Slowly pour the this compound solution down the drain with a steady stream of cold water to minimize splashing.[5]
-
Thoroughly Rinse: Continue to run cold water for at least two minutes after pouring to ensure the chemical is fully flushed through the plumbing system.[5]
-
Clean Up: Rinse the original container and the sink to remove any residual material.[5]
For Large Quantities or Contaminated Waste:
If you have large quantities of this compound or if it is mixed with other chemical waste, it must be disposed of as chemical waste.
-
Collect and Store: Collect the waste in a clearly labeled, sealed container.
-
Request Pickup: Contact your institution's chemical waste disposal service to arrange for pickup and proper disposal.
Spill and Leak Response
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.
-
Contain the Spill: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[2]
-
Decontaminate: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[2]
-
Dispose of Waste: Collect all contaminated materials in a sealed container and dispose of it as chemical waste according to the procedures outlined above.[2]
Health and Safety Information
While not classified as hazardous, this compound may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[3] The toxicological properties have not been fully investigated.[3]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[3] |
| Inhalation | Remove the person from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Flowchart
References
Personal protective equipment for handling p-Aminohippurate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling p-Aminohurate. The following procedures for personal protective equipment (PPE), handling, storage, and disposal should be strictly followed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
p-Aminohippurate, also known as 4-aminohippuric acid, is an off-white solid.[1] While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it may cause eye, skin, respiratory, and digestive tract irritation.[1][2] The toxicological properties of this substance have not been fully investigated.[2] Therefore, appropriate personal protective equipment must be worn.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety glasses or chemical safety goggles | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Required for protection against dust particles and splashes.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat | Disposable nitrile gloves are suitable for incidental contact.[3] Gloves must be inspected before use and removed immediately after contact with the chemical.[4] A lab coat is the minimum requirement for working in a laboratory with hazardous materials.[3] |
| Respiratory Protection | Not required under normal use | Should be used in areas with inadequate ventilation or when dust generation is unavoidable. A particle filter or N95 respirator is recommended.[1] |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Handling Procedures:
-
Ventilation: Always use this compound in a well-ventilated area.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]
-
Minimize Dust: Take care to minimize dust generation and accumulation when handling the solid form.[2]
-
Avoid Contact: Avoid all direct contact with eyes, skin, and clothing.[2] Do not ingest or inhale the substance.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[2]
Storage Procedures:
-
Store in a tightly sealed container to prevent moisture absorption and contamination.[2]
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[5]
-
Recommended storage temperature is room temperature.
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is critical in the event of an emergency.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes.[2] Immediately flush the skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the individual to fresh air immediately.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Spill Response Plan:
In the case of a spill, follow a structured response to ensure safety and proper cleanup.
Disposal Plan
All waste materials, including this compound and any contaminated items, must be disposed of in accordance with local, state, and federal environmental regulations.[6]
Disposal Procedures:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, paper towels) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Consult Regulations: Before disposal, consult with your institution's environmental health and safety (EHS) office or local regulatory agencies for specific guidance.[6] Land treatment or burial practices are subject to significant revision and require consultation with environmental authorities.[6]
-
Empty Containers: Labels on empty containers should be defaced or removed. After a thorough rinse with soap and water, the container may be disposed of in the regular trash or recycled, depending on institutional policies. Do not use solvents to rinse containers, as this generates more hazardous waste.[7]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain unless specifically permitted by your local EHS office and regulations.[7] Some corrosive wastes with no other hazardous characteristics may be neutralized and drain-disposed, but this requires verification of the waste's properties and adherence to strict protocols.[7]
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
